OVA (55-62)
説明
BenchChem offers high-quality OVA (55-62) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA (55-62) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C47H81N13O11 |
|---|---|
分子量 |
1004.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |
InChIキー |
UBAOXMCIIZKBET-OGWYRZOZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to OVA (55-62) Peptide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-characterized, subdominant H-2Kb-restricted epitope derived from chicken ovalbumin.[1] While it binds effectively to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, it notably fails to elicit a direct cytolytic T-cell response on its own.[2] However, it is capable of stimulating CD8+ T cells from mice previously immunized with the full ovalbumin protein.[3] This unique characteristic makes OVA (55-62) a valuable tool for dissecting the nuances of T-cell activation, immunodominance, and tolerance induction in preclinical models. This guide provides a comprehensive overview of the OVA (55-62) peptide, including its biochemical properties, immunological functions, and detailed experimental protocols for its application in research.
Core Properties and Specifications
The fundamental characteristics of the OVA (55-62) peptide are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference |
| Amino Acid Sequence | KVVRFDKL (Lys-Val-Val-Arg-Phe-Asp-Lys-Leu) | [1] |
| Origin | Chicken Ovalbumin (residues 55-62) | [2] |
| MHC Restriction | H-2Kb (Mouse MHC Class I) | [2] |
| Immunological Profile | Subdominant CD8+ T-cell epitope | [4] |
| H-2Kb Binding Affinity (IC50) | 18 nM | [5] |
Immunological Context and Mechanism of Action
The OVA (55-62) peptide plays a role in the adaptive immune response through its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs). The following diagram illustrates the canonical MHC class I antigen processing and presentation pathway, which is the mechanism by which peptides like OVA (55-62) are presented to CD8+ T-cells.
Caption: MHC Class I Antigen Presentation Pathway for OVA (55-62).
Despite its efficient binding to H-2Kb, the OVA (55-62) peptide is considered a subdominant epitope, meaning it elicits a less robust immune response compared to immunodominant epitopes like SIINFEKL (OVA 257-264).[4] While it fails to induce a cytolytic T-cell response when administered alone, it can effectively stimulate IFN-γ secretion from CD8+ T-cells isolated from mice that have been immunized with the whole OVA protein.[3][6] This suggests that while the peptide can be recognized by T-cells, it may lack the necessary co-stimulatory signals to induce full cytotoxic effector function, or that T-cells specific for this epitope are less frequent or have a lower affinity TCR.
Experimental Protocols
The OVA (55-62) peptide is a versatile tool for a range of immunological assays. Below are detailed methodologies for its application in T-cell stimulation and in vivo cytotoxicity assays.
T-Cell Stimulation Assay (IFN-γ ELISpot)
This protocol outlines the procedure for measuring the frequency of OVA (55-62)-specific, IFN-γ-secreting CD8+ T-cells from immunized mice.
Materials:
-
OVA (55-62) peptide (KVVRFDKL)
-
Splenocytes from OVA-immunized C57BL/6 mice
-
Complete RPMI-1640 medium
-
Murine IFN-γ ELISpot kit
-
96-well ELISpot plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Methodology:
-
Plate Preparation: Coat a 96-well ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from OVA-immunized mice.
-
Cell Plating: Seed the splenocytes into the coated ELISpot plate at a density of 2-5 x 10^5 cells per well.
-
Peptide Stimulation: Add OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Following incubation, wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Visualization: Add streptavidin-HRP and a substrate solution to develop the spots.
-
Analysis: Count the spots using an ELISpot reader. Each spot represents an individual IFN-γ-secreting cell.
Caption: Workflow for IFN-γ ELISpot assay using OVA (55-62).
Quantitative Data Summary
The following table summarizes key quantitative data associated with the immunological response to the OVA (55-62) peptide.
| Parameter | Value | Experimental Context | Reference |
| H-2Kb Binding Affinity (IC50) | 18 nM | Competitive binding assay | [5] |
| IFN-γ Secreting Cells (Spot Forming Units / 10^6 splenocytes) | Variable, significantly above background in OVA-immunized mice | ELISpot assay following in vitro stimulation of splenocytes from OVA-immunized mice. | [6] |
| In Vivo Cytotoxicity | No significant lysis | In vivo cytotoxicity assay using peptide-pulsed target cells in naive mice. | [2] |
Logical Relationships and Interpretations
The immunological behavior of the OVA (55-62) peptide can be understood through a series of logical relationships that are crucial for experimental design and data interpretation.
Caption: Logical flow of OVA (55-62) immunological characteristics.
This diagram illustrates that while the OVA (55-62) peptide has a high binding affinity for H-2Kb, it is classified as a subdominant epitope, which in turn leads to a lack of a direct cytolytic T-cell response. However, its ability to bind allows for the stimulation of CD8+ T-cells that have been previously primed by the whole ovalbumin protein, resulting in the secretion of IFN-γ. This highlights the critical role of prior antigen exposure and the context of antigen presentation in determining the functional outcome of T-cell recognition.
Conclusion
The OVA (55-62) peptide is an invaluable reagent for researchers in immunology and drug development. Its well-defined biochemical and immunological properties, particularly its status as a subdominant epitope with high MHC binding affinity, provide a unique model system for studying the complex mechanisms of T-cell activation, tolerance, and the hierarchy of immune responses. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of OVA (55-62) in a variety of experimental applications.
References
- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes | Semantic Scholar [semanticscholar.org]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 6. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the OVA (55-62) Amino Acid Sequence for Immunological Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ovalbumin (OVA) peptide 55-62, a crucial tool in immunological research. This document details its amino acid sequence, its role in eliciting immune responses, and protocols for its synthesis and application in key experimental assays.
Core Properties of OVA (55-62)
The OVA (55-62) peptide is a specific fragment of chicken ovalbumin, a widely used model antigen in immunology. Its primary sequence and key properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL) | N/A |
| MHC Restriction | H-2Kb (murine MHC class I) | [1] |
| Immunological Role | Subdominant cytotoxic T lymphocyte (CTL) epitope | [2] |
Quantitative Analysis of OVA (55-62) Activity
The interaction of OVA (55-62) with the H-2Kb molecule and its ability to stimulate T cells have been quantified in various studies. This section presents a summary of this data.
Table 2.1: MHC Class I Binding Affinity
The binding affinity of OVA (55-62) to H-2Kb is a critical determinant of its immunogenicity. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity.
| Peptide | MHC Allele | IC50 (nM) | Binding Strength | Reference |
| OVA (55-62) | H-2Kb | 170 - 393 | Strong | [1] |
| SIINFEKL (OVA 257-264) | H-2Kb | <50 | Very Strong | [1] |
Note: SIINFEKL is included as a reference immunodominant peptide from ovalbumin.
Table 2.2: Immunogenicity Data
The ability of OVA (55-62) to elicit an immune response can be quantified by measuring the frequency of antigen-specific T cells. The ELISpot assay is a common method for this purpose, detecting cytokine-secreting cells.
| Immunogen | Assay | Readout | Result | Reference |
| OVA (55-62) peptide | IFN-γ ELISpot | Spot Forming Cells (SFCs) / 10^6 splenocytes | Significant increase over background | [2][3] |
| Whole OVA protein | IFN-γ ELISpot | SFCs / 10^6 splenocytes (stimulated with OVA 55-62) | Detectable response | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the OVA (55-62) peptide.
Solid-Phase Peptide Synthesis (SPPS) of OVA (55-62)
This protocol outlines the standard Fmoc/tBu strategy for synthesizing the KVVRFDKL peptide.[4][5][6][7]
Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Leu):
-
Pre-activate Fmoc-Leu-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Subsequent Amino Acid Couplings (Lys, Asp, Phe, Arg, Val, Val, Lys):
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
MHC Class I Stabilization Assay
This assay measures the ability of the OVA (55-62) peptide to bind to and stabilize H-2Kb molecules on the surface of TAP-deficient cell lines like RMA-S.[8][9][10][11]
Materials:
-
RMA-S cells
-
OVA (55-62) peptide (KVVRFDKL)
-
Control peptides (a known high-affinity binder and a non-binder)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Brefeldin A (BFA)
-
FITC- or PE-conjugated anti-H-2Kb antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture RMA-S cells at 37°C. For the assay, seed cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Peptide Incubation:
-
Incubate the RMA-S cells with varying concentrations of the OVA (55-62) peptide (e.g., 0.1, 1, 10, 100 µM) overnight (16-18 hours) at 26°C to allow for peptide loading and surface expression of MHC class I.
-
Include wells with the positive and negative control peptides, as well as cells with no peptide.
-
-
Temperature Shift and BFA Treatment (Optional, for stability measurement):
-
To measure the stability of the peptide-MHC complex, wash the cells to remove unbound peptide and shift the temperature to 37°C.
-
Add Brefeldin A (e.g., 5 µg/mL) to block the transport of newly synthesized MHC molecules to the surface.
-
Collect samples at different time points (e.g., 0, 2, 4, 6 hours).
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Stain the cells with a fluorescently labeled anti-H-2Kb antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of H-2Kb staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization of the MHC class I molecule.
-
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of OVA (55-62)-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the peptide.[12][13][14][15][16]
Materials:
-
Effector cells: In vitro generated or ex vivo isolated OVA (55-62)-specific CTLs.
-
Target cells: H-2Kb positive cells (e.g., EL-4 or RMA)
-
Sodium Chromate (⁵¹Cr)
-
OVA (55-62) peptide
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells (e.g., 1 x 10^6 cells) in 100 µL of culture medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C.
-
Wash the labeled target cells 3 times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the ⁵¹Cr-labeled target cells with 1-10 µg/mL of OVA (55-62) peptide for 1-2 hours at 37°C.
-
Wash the cells to remove excess peptide.
-
-
Cytotoxicity Assay Setup:
-
Plate the peptide-pulsed target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Assessing OVA (55-62) Immunogenicity
The following diagram illustrates a typical workflow to assess the in vivo immunogenicity of the OVA (55-62) peptide.
T-Cell Receptor (TCR) Signaling Pathway upon OVA (55-62) Recognition
This diagram depicts the initial signaling cascade within a CD8+ T cell upon recognition of the OVA (55-62) peptide presented by an H-2Kb molecule on an antigen-presenting cell (APC).[17][18][19][20][21]
This guide serves as a foundational resource for researchers and professionals working with the OVA (55-62) peptide. The provided data and protocols are intended to facilitate experimental design and execution in the fields of immunology and drug development.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of surface H-2K(b), H-2D(b), and peptide-receptive H-2K(b) on splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 13. hiv-forschung.de [hiv-forschung.de]
- 14. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 15. revvity.co.jp [revvity.co.jp]
- 16. scispace.com [scispace.com]
- 17. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Insights into the initiation of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: OVA (55-62) Peptide Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of the OVA (55-62) peptide, a subdominant H-2Kb-restricted peptide from the ovalbumin antigen.[1] The peptide, with the sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL), is significant in immunological research, particularly in studies involving T-cell recognition and vaccine development.[1][2]
Data Presentation: Molecular Weight of OVA (55-62)
The molecular weight of a peptide is a fundamental physicochemical property, crucial for a wide range of applications, from quantitative analysis to biophysical characterization. The theoretical molecular weight of the OVA (55-62) peptide has been calculated based on the monoisotopic masses of its constituent amino acid residues and is presented below.
| Parameter | Value |
| Peptide Sequence | Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL) |
| Amino Acid Composition | C49H86N12O10 |
| Average Molecular Weight | 1003.26 g/mol |
| Monoisotopic Molecular Weight | 1002.66 g/mol |
Note: The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. The average molecular weight is the sum of the average atomic masses of the constituent atoms.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The precise molecular weight of the OVA (55-62) peptide can be experimentally verified using mass spectrometry. The following is a detailed protocol for this determination using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Objective: To accurately determine the molecular weight of the synthesized OVA (55-62) peptide.
Materials and Reagents:
-
Synthesized and purified OVA (55-62) peptide
-
Milli-Q or other high-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Calibrant solution (e.g., sodium trifluoroacetate (B77799) or a standard peptide mixture)
-
Eppendorf tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation:
-
High-resolution ESI-TOF Mass Spectrometer
-
HPLC system for sample introduction (optional, for online desalting)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized OVA (55-62) peptide.
-
Dissolve the peptide in 1 mL of a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid to create a 1 mg/mL stock solution.
-
Vortex the solution gently to ensure the peptide is fully dissolved.
-
From the stock solution, prepare a working solution of 10 µM by serial dilution using the same solvent.
-
Filter the final working solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution.
-
Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).
-
-
Mass Spectrometry Analysis:
-
Set the ESI source parameters. Typical settings for peptide analysis are:
-
Capillary voltage: 3.5 - 4.5 kV
-
Nebulizer gas (N2) pressure: 1 - 2 Bar
-
Drying gas (N2) flow rate: 8 - 12 L/min
-
Drying gas temperature: 180 - 220 °C
-
-
Set the mass spectrometer to acquire data in the positive ion mode over a mass-to-charge (m/z) range of 200-2000.
-
Inject the prepared OVA (55-62) peptide sample into the mass spectrometer. The sample can be introduced via direct infusion or through an HPLC system for desalting.
-
Acquire the mass spectrum. Multiple charge states of the peptide are expected to be observed (e.g., [M+H]+, [M+2H]2+, etc.).
-
-
Data Analysis:
-
Process the acquired mass spectrum using the instrument's software.
-
Identify the peaks corresponding to the different charge states of the OVA (55-62) peptide.
-
Deconvolute the mass spectrum to determine the neutral molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical calculated molecular weight. The difference should be within the mass accuracy of the instrument.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of the OVA (55-62) peptide.
Caption: Experimental workflow for OVA (55-62) molecular weight determination.
References
An In-depth Technical Guide to H-2Kb Restricted Ovalbumin Peptide Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-2Kb restricted peptide epitopes derived from chicken ovalbumin (OVA), a model antigen crucial in immunological research. It details the primary epitopes, their immunogenic properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in immunology, vaccine development, and cancer immunotherapy.
Core Concepts: Antigen Presentation and Epitope Recognition
The activation of cytotoxic T lymphocytes (CTLs) is a cornerstone of the adaptive immune response against intracellular pathogens and cancerous cells. This process is initiated by the presentation of short peptide fragments, known as epitopes, by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or infected/malignant cells. In the context of the widely used C57BL/6 mouse model, the H-2Kb MHC class I molecule presents these epitopes to CD8+ T cells. Ovalbumin has been extensively used as a model antigen to elucidate the mechanisms of T-cell activation, tolerance, and memory.
H-2Kb Restricted OVA Peptide Epitopes
The chicken ovalbumin protein contains several amino acid sequences that can be processed and presented by H-2Kb molecules. The immunodominant epitope, SIINFEKL, is the most extensively studied. However, other subdominant and cryptic epitopes have also been identified.
Quantitative Data on H-2Kb Restricted OVA Peptides
The following table summarizes the key known H-2Kb restricted OVA peptide epitopes, their sequences, and their immunogenic properties.
| Peptide Name | Sequence | Position | H-2Kb Binding Affinity (IC50 nM) | Immunogenicity | References |
| OVA₈ | SIINFEKL | 257-264 | ~10 | Immunodominant, elicits a strong CD8+ T cell response. | [1] |
| OVA (subdominant) | KVVRFDKL | 55-62 | Moderate | Subdominant CD8+ T cell response. | |
| OVA (novel) | EKYNLTSVL | 359-367 | Strong | Induces CD8+ T cell response, particularly after anti-CTLA-4 treatment. | |
| OVA (novel) | FDAYQGPSL | 208-216 | Strong | Cryptic epitope, not naturally processed and presented efficiently. | |
| OVA (novel) | YPILPEYL | 36-43 | 20 | Non-immunogenic, likely due to tolerance. | |
| OVA (novel) | VYLPRMKME | 214-222 | 39 | Non-immunogenic, likely due to tolerance. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize H-2Kb restricted OVA peptide epitopes.
Peptide Pulsing of Splenocytes
This protocol is fundamental for loading APCs with specific peptides to stimulate T cells in vitro or for use as target cells in cytotoxicity assays.
Materials:
-
Single-cell suspension of splenocytes from C57BL/6 mice.
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
SIINFEKL peptide (or other OVA peptides) dissolved in sterile PBS or DMSO.
-
37°C incubator with 5% CO₂.
Procedure:
-
Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse spleen.
-
Wash the cells with cRPMI and resuspend them at a concentration of 1-2 x 10⁷ cells/mL in cRPMI.
-
Add the desired concentration of the OVA peptide to the cell suspension. A typical final concentration for SIINFEKL is 1-10 µM.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Wash the cells three times with cRPMI to remove excess, unbound peptide.
-
The peptide-pulsed splenocytes are now ready for use in T-cell stimulation assays or as target cells.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to kill target cells in vivo.
Materials:
-
Immunized and naive C57BL/6 mice.
-
Splenocytes from naive C57BL/6 mice.
-
SIINFEKL peptide.
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Preparation of Target Cells:
-
Isolate splenocytes from a naive C57BL/6 mouse.
-
Divide the splenocyte suspension into two populations.
-
Pulse one population with the SIINFEKL peptide (target cells) as described in Protocol 3.1. The other population remains unpulsed (control cells).
-
Label the peptide-pulsed target cells with a high concentration of CFSE (CFSEhigh).
-
Label the unpulsed control cells with a low concentration of CFSE (CFSElow).
-
-
Injection of Target Cells:
-
Mix the CFSEhigh and CFSElow cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously (i.v.) into both immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cell suspensions by flow cytometry to distinguish the CFSEhigh and CFSElow populations.
-
-
Calculation of Specific Lysis:
-
Determine the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice.
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio immunized / Ratio naive)) x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
96-well ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
Splenocytes from immunized mice.
-
SIINFEKL peptide.
-
cRPMI medium.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot plate reader.
Procedure:
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate the splenocytes in the pre-coated ELISpot plate at a density of 2-5 x 10⁵ cells per well.
-
Add the SIINFEKL peptide to the wells at a final concentration of 1-10 µM. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Detection of Secreted Cytokine:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody to each well and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader.
-
The frequency of antigen-specific T cells is expressed as the number of spot-forming units (SFU) per million cells.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype and functional profile.
Materials:
-
Splenocytes from immunized mice.
-
SIINFEKL peptide.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate the cells with the SIINFEKL peptide (1-10 µM) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C. This allows cytokines to accumulate within the cells.
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) to identify the T cell population of interest.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix them with a fixation buffer.
-
Permeabilize the cell membranes using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
-
Analysis:
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the peptide stimulation.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway
The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the SIINFEKL-H-2Kb complex on an APC initiates a complex signaling cascade, leading to T-cell activation, proliferation, and differentiation into effector CTLs.
Caption: TCR signaling cascade upon pMHC binding.
Experimental Workflow for In Vivo Cytotoxicity Assay
The following diagram illustrates the key steps involved in performing an in vivo cytotoxicity assay.
Caption: Workflow for the in vivo cytotoxicity assay.
Logical Relationship of Key Assays
The following diagram illustrates how different experimental assays are logically related in the characterization of T-cell responses to OVA peptide epitopes.
Caption: Relationship of key functional T-cell assays.
Conclusion
The H-2Kb restricted ovalbumin peptide epitopes, particularly SIINFEKL, serve as invaluable tools in immunological research. A thorough understanding of their characteristics and the methodologies to study the T-cell responses they elicit is essential for advancing our knowledge of adaptive immunity and for the development of novel immunotherapies and vaccines. This guide provides a foundational resource to aid researchers in this endeavor.
References
A Technical Guide to the MHC Class I Presentation of the Ovalbumin (55-62) Epitope
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the cellular and molecular mechanisms governing the processing and presentation of the subdominant ovalbumin (OVA) epitope, residues 55-62, by the Major Histocompatibility Complex (MHC) class I. We will explore the canonical antigen presentation pathway, compare the binding kinetics of OVA (55-62) with its immunodominant counterpart, SIINFEKL (OVA 257-264), and detail the experimental protocols used to elucidate these processes.
The Canonical MHC Class I Antigen Presentation Pathway
The presentation of intracellular antigens, such as those derived from viral or tumor proteins, is a cornerstone of adaptive immunity, enabling cytotoxic T lymphocytes (CTLs) to identify and eliminate compromised cells. The model antigen ovalbumin provides a well-studied system to understand this process. Peptides derived from cytosolic ovalbumin are presented via the classical MHC class I pathway, which involves a sequence of orchestrated molecular events.
The process begins with the degradation of the full-length ovalbumin protein in the cytosol by the proteasome, a multicatalytic protease complex.[1][2][3] This degradation generates a pool of peptides of various lengths. A subset of these peptides, typically 8-12 amino acids long, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4][5][6]
Within the ER, a sophisticated peptide-loading complex (PLC) facilitates the loading of high-affinity peptides onto nascent MHC class I molecules.[7] The PLC consists of the TAP transporter, the MHC class I heavy chain and β2-microglobulin (β2m), and several chaperones including calreticulin (B1178941), ERp57, and tapasin.[4][7] Tapasin bridges the MHC class I molecule to the TAP transporter, promoting the sampling of peptides.[7] Once a peptide with a suitable length and anchor residues binds with high affinity, the MHC class I molecule stabilizes, is released from the PLC, and traffics through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.[8] Peptides that are too long upon entry into the ER can be further trimmed by the ER aminopeptidase (B13392206) (ERAAP) to an optimal length for MHC binding.[4][9]
OVA (55-62): A Subdominant Epitope
While chicken ovalbumin contains multiple potential T-cell epitopes, the immune response is often focused on a select few, a phenomenon known as immunodominance. The most well-characterized MHC class I-restricted epitope in C57BL/6 mice is OVA (257-264), with the sequence SIINFEKL.[10] In contrast, the epitope OVA (55-62), with the sequence KVVRFDKL (or KWRFDKL), is recognized as a subdominant determinant.[11][12]
The primary reason for this subdominance lies in the efficiency of antigen presentation, which is directly linked to the binding affinity of the peptide for the MHC class I molecule, in this case, H-2Kb.[11] Studies have shown that the affinity of the H-2Kb/OVA(55-62) complex is significantly lower than that of the H-2Kb/SIINFEKL complex. This difference is not due to a lack of the appropriate anchor residues but is influenced by other residues within the peptide sequence.[11]
Quantitative Data: Peptide-MHC Binding Kinetics
The disparity in immunodominance is quantitatively explained by the association (on-rate) and dissociation (off-rate) kinetics of the peptides with soluble H-2Kb molecules. The immunodominant SIINFEKL peptide associates more rapidly and dissociates more slowly, leading to a greater number of stable peptide-MHC complexes on the cell surface.
| Epitope | Sequence | MHC Restriction | Association Rate (Kon) (M⁻¹s⁻¹) | Dissociation Rate (Koff) (s⁻¹) | Relative Presentation Efficiency |
| OVA (257-264) | SIINFEKL | H-2Kb | 5.9 x 10³ | 9.1 x 10⁻⁶ | High (Immunodominant) |
| OVA (55-62) | KVVRFDKL | H-2Kb | 6.5 x 10² | 1.6 x 10⁻⁵ | Low (Subdominant) |
| Table 1: Comparative binding kinetics of immunodominant and subdominant OVA epitopes to H-2Kb. Data derived from Kane, K. P., et al. (1994).[11] |
As shown in Table 1, the association rate for OVA (55-62) is nearly 10-fold slower, and its dissociation rate is almost twice as fast as that of SIINFEKL.[11] This results in a 20- to 50-fold lower efficiency of presentation for OVA (55-62) compared to SIINFEKL, accounting for its subdominant status.[11]
Key Experimental Protocols
The mechanisms of OVA peptide presentation have been elucidated through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Proteasome Digestion Assay
This assay determines if the proteasome can generate the precise epitope from the full-length protein.[1][2]
-
Proteasome Purification: Purify 20S proteasomes from a suitable source (e.g., bovine red blood cells) using established chromatography techniques.
-
Substrate Digestion: Incubate purified 20S proteasomes with full-length chicken ovalbumin protein in a digestion buffer (e.g., 20 mM HEPES, pH 7.8, 2 mM acetate, 1 mM DTT) at 37°C for a specified time course (e.g., 2-24 hours).
-
Peptide Fractionation: Stop the reaction and separate the resulting peptide fragments from the undigested protein and proteasome using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fraction Analysis: Collect fractions and test their ability to sensitize target cells for lysis in a CTL assay (see Protocol 3.2).
-
Confirmation: Identify the exact peptide sequence in active fractions using mass spectrometry and amino acid sequencing to confirm the generation of OVA (55-62).[1]
T-Cell Activation Assay (CTL Assay)
This cell-based assay quantifies the presentation of a specific peptide-MHC complex on the surface of antigen-presenting cells (APCs) by measuring the activation of epitope-specific T-cells.[11][13]
-
Antigen Loading: Incubate APCs (e.g., EL-4 cells) with either the full-length ovalbumin protein or synthetic peptides (OVA 55-62 or SIINFEKL as a control) at varying concentrations for several hours.
-
Co-culture: Wash the APCs to remove excess antigen and co-culture them with a T-cell hybridoma or a primary CTL clone specific for the H-2Kb/OVA(55-62) complex (e.g., hybridoma 1G8).[11] A typical APC to T-cell ratio is 1:2.
-
Incubation: Incubate the co-culture for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of a secreted cytokine, typically Interleukin-2 (IL-2), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the IL-2 concentration against the antigen concentration to generate a dose-response curve, which reflects the efficiency of antigen presentation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This biophysical technique provides precise quantitative data on the association and dissociation rates of peptide-MHC interactions.[11]
-
Chip Preparation: Covalently immobilize purified, soluble H-2Kb molecules onto a sensor chip surface (e.g., a CM5 chip).
-
Peptide Injection: Inject synthetic OVA (55-62) peptide at various concentrations across the sensor surface at a constant flow rate. This is the association phase.
-
Dissociation Phase: Replace the peptide solution with buffer alone and monitor the decrease in signal as the peptide dissociates from the H-2Kb molecules.
-
Regeneration: Remove any remaining bound peptide with a pulse of a low-pH buffer to regenerate the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (Kon) and off-rate (Koff) constants.
Implications for Drug Development
Understanding the factors that determine immunodominance is critical for the development of peptide-based vaccines and T-cell immunotherapies. While subdominant epitopes like OVA (55-62) may elicit weak responses when presented naturally from a full-length protein, they can still be targets for therapeutic intervention. Strategies to enhance the presentation of subdominant epitopes, such as modifying peptide sequences to improve MHC binding affinity or using vaccine adjuvants that alter antigen processing, could broaden the scope of immune responses against tumors and pathogens. Furthermore, the detailed protocols described herein serve as a foundational framework for evaluating the processing and presentation of novel antigens in preclinical drug development.
References
- 1. Proteolytic processing of ovalbumin and beta-galactosidase by the proteasome to a yield antigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transporter associated with antigen processing - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Structure and Dynamics of Antigenic Peptides in Complex with TAP [frontiersin.org]
- 7. The nature of the MHC class I peptide loading complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The biology and underlying mechanisms of cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 13. researchgate.net [researchgate.net]
A Deep Dive into the Immunogenicity of Ovalbumin (55-62) in C57BL/6 Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunogenicity of the ovalbumin-derived peptide OVA (55-62) in the C57BL/6 mouse model. This peptide is a well-established tool in immunological research, particularly for studying MHC class I antigen presentation and CD8+ T cell responses. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to serve as a valuable resource for designing and interpreting experiments in immunology and vaccine development.
Core Concepts: MHC Class I Presentation and T-Cell Activation
The immunogenicity of the OVA (55-62) peptide in C57BL/6 mice is fundamentally linked to its ability to be presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] This presentation allows for the recognition by and activation of CD8+ cytotoxic T lymphocytes (CTLs), a critical component of the adaptive immune response against intracellular pathogens and cancerous cells.
The following diagram illustrates the general pathway of MHC class I antigen presentation, which is the initial step for the immune response to the OVA (55-62) peptide.
Caption: MHC Class I presentation of the OVA (55-62) peptide.
Upon successful presentation, CD8+ T cells bearing a complementary T-cell receptor (TCR) can recognize the peptide-MHC complex, leading to T-cell activation, proliferation, and differentiation into effector cytotoxic T lymphocytes. This process is central to the observed immunogenicity.
Quantitative Analysis of OVA (55-62) Immunogenicity
The immunogenicity of OVA (55-62) can be quantified by measuring the magnitude of the CD8+ T cell response it elicits. A common method involves immunizing C57BL/6 mice with the peptide and subsequently analyzing the frequency of peptide-specific CD8+ T cells, often by measuring the production of cytokines like interferon-gamma (IFN-γ).
While specific quantitative data can vary between individual experiments and laboratories, the following table summarizes representative findings on the CD8+ T cell response to OVA (55-62) immunization in C57BL/6 mice.
| Parameter | Value | Reference |
| Immunizing Peptide | OVA (55-62) | [3] |
| Mouse Strain | C57BL/6J | [3] |
| Adjuvant | TiterMax | [3] |
| Immunization Dose | 10 µg per immunization | [3] |
| CD8+ T Cell Response | Elicited clear and strong responses | [3] |
| Cytokine Measured | IFN-γ | [3] |
| In vitro Restimulation | Draining lymph node cells stimulated with immunizing peptide for 12 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in immunological studies. The following sections outline a typical experimental workflow for assessing the immunogenicity of OVA (55-62) in C57BL/6 mice, synthesized from multiple sources.
Immunization Protocol
A standard protocol for inducing a CD8+ T cell response against OVA (55-62) involves the following steps:
-
Peptide Preparation: The OVA (55-62) peptide is typically emulsified with an adjuvant to enhance the immune response. TiterMax is a commonly used adjuvant for this purpose.[3]
-
Animal Strain: Six- to 8-week-old female C57BL/6 mice are commonly used.
-
Immunization: Mice are immunized subcutaneously, for example, in the footpad.[3] A typical dose is 10 µg of the peptide per mouse.[3]
-
Time Course: The immune response is typically assessed 7 days after immunization.[3]
The following diagram illustrates a typical experimental workflow for assessing OVA (55-62) immunogenicity.
Caption: A typical experimental workflow for assessing immunogenicity.
Analysis of T-Cell Responses
The cellular immune response is typically analyzed using techniques such as ELISpot or intracellular cytokine staining followed by flow cytometry.
-
Cell Isolation: Draining lymph nodes are harvested from immunized mice, and single-cell suspensions are prepared.[3]
-
In Vitro Restimulation: The isolated cells are restimulated in vitro with the OVA (55-62) peptide for a defined period (e.g., 12 hours).[3] This restimulation specifically activates T cells that recognize the peptide.
-
Cytokine Detection: The production of IFN-γ by CD8+ T cells is a key indicator of a cytotoxic T lymphocyte response. This can be measured by intracellular staining for IFN-γ and surface markers like CD8 and CD44, followed by analysis on a flow cytometer.[3]
Signaling Pathways in T-Cell Activation
The interaction between the TCR on a CD8+ T cell and the OVA (55-62)-H-2Kb complex on an antigen-presenting cell (APC) initiates a complex signaling cascade, leading to T-cell activation.
The following diagram outlines the key signaling events following TCR engagement.
Caption: Key signaling events in T-cell activation.
Conclusion
The OVA (55-62) peptide remains a cornerstone for studying fundamental immunology in the C57BL/6 mouse model. Its ability to reliably induce a robust and measurable CD8+ T cell response makes it an invaluable tool for dissecting the mechanisms of antigen presentation, T-cell activation, and the development of cytotoxic immunity. This guide provides a foundational understanding of its immunogenicity, offering researchers the necessary information to effectively utilize this model system in their scientific endeavors. The provided data, protocols, and pathway diagrams serve as a starting point for further investigation and application in areas such as vaccine design and cancer immunotherapy.
References
Unveiling the Enigmatic OVA (55-62) Epitope: A Technical Guide to its Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, identification, and immunological characteristics of the ovalbumin (OVA) peptide 55-62. Ovalbumin, a protein from chicken egg whites, has long served as a cornerstone model antigen in immunological research. Its constituent epitopes have been instrumental in elucidating the fundamental principles of antigen processing, presentation, and T-cell recognition. Among these, the OVA (55-62) epitope, with the amino acid sequence KVVRFDKL, presents a fascinating case of a subdominant epitope that, despite its ability to bind to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, elicits a comparatively weak or undetectable cytotoxic T lymphocyte (CTL) response in vivo.[1][2] This guide provides a comprehensive overview of the methodologies used to characterize this epitope, detailed experimental protocols, and a summary of the quantitative data that defines its immunological profile.
Executive Summary
The OVA (55-62) peptide is a subdominant, H-2Kb-restricted epitope derived from the chicken ovalbumin protein.[1] Its identification was a result of systematic screening of the ovalbumin sequence for peptides conforming to the H-2Kb binding motif.[3] While demonstrating measurable binding to the H-2Kb molecule, it fails to induce a robust cytotoxic T-cell response, a characteristic that contrasts sharply with the immunodominant OVA (257-264) epitope (SIINFEKL).[2][3] This discrepancy in immunogenicity, despite successful MHC binding, underscores the complex interplay of factors beyond simple peptide-MHC interaction that govern T-cell activation and immune dominance.
Data Presentation
The following tables summarize the key quantitative data regarding the OVA (55-62) epitope in comparison to the immunodominant OVA (257-264) epitope.
Table 1: Amino Acid Sequence of Key Ovalbumin H-2Kb Restricted Epitopes
| Epitope Designation | Amino Acid Position | Sequence |
| OVA (55-62) | 55-62 | K-V-V-R-F-D-K-L |
| OVA (257-264) | 257-264 | S-I-I-N-F-E-K-L |
Table 2: Comparative Binding Affinity of OVA Peptides to H-2Kb
| Peptide | Binding Assay Method | Relative Binding Affinity (IC50 nM) | Reference |
| OVA (55-62) | RMA-S cell surface stabilization | ~500 | [3] |
| OVA (257-264) | RMA-S cell surface stabilization | ~50 | [3] |
| OVA (55-62) | Biosensor (BIAcore) | Lower affinity (compared to OVA 257-264) | [4] |
| OVA (257-264) | Biosensor (BIAcore) | Higher affinity (Ka ~5.9 x 10^3 M-1s-1) | [4] |
Note: IC50 values are approximate and can vary between experiments. The key takeaway is the significantly higher affinity of OVA (257-264) for H-2Kb compared to OVA (55-62).
Table 3: In Vivo Cytotoxic T Lymphocyte (CTL) Response to OVA Epitopes
| Immunizing Agent | Assay Method | Target Cells | CTL Response to OVA (55-62) | CTL Response to OVA (257-264) | Reference |
| Recombinant Vaccinia Virus expressing OVA | 51Cr Release Assay | Peptide-pulsed RMA-S cells | No significant lysis | Strong lysis | [3] |
| OVA protein in Complete Freund's Adjuvant | In vivo CTL assay | Peptide-pulsed splenocytes | No significant lysis | Strong lysis | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of the OVA (55-62) epitope.
MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization Assay)
This assay quantifies the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.
Materials:
-
RMA-S cells (TAP-deficient murine lymphoma cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Synthetic peptides (e.g., OVA 55-62, OVA 257-264) dissolved in DMSO and diluted in PBS
-
Phycoerythrin (PE)-conjugated anti-H-2Kb monoclonal antibody
-
Flow cytometer
Protocol:
-
Culture RMA-S cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed RMA-S cells at a density of 1 x 10^6 cells/mL in a 24-well plate and incubate overnight at 26°C to promote the surface expression of empty, unstable H-2Kb molecules.
-
Prepare serial dilutions of the test peptides (e.g., from 100 µM to 0.1 µM) in serum-free RPMI-1640 medium. Include a positive control (e.g., OVA 257-264) and a negative control (an irrelevant peptide or medium alone).
-
Add the peptide dilutions to the RMA-S cells and incubate for 4 hours at 26°C.
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA and stain with PE-conjugated anti-H-2Kb antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of H-2Kb staining.
-
The increase in MFI correlates with the ability of the peptide to bind and stabilize H-2Kb molecules on the cell surface. The concentration of peptide required for half-maximal stabilization is the IC50 value, which is inversely proportional to the binding affinity.
In Vitro Cytotoxic T Lymphocyte (CTL) Assay (Chromium-51 Release Assay)
This assay measures the ability of CTLs to lyse target cells presenting a specific peptide-MHC complex.
Materials:
-
Effector cells: Splenocytes from mice immunized with an agent expressing ovalbumin (e.g., recombinant vaccinia virus-OVA).
-
Target cells: RMA-S cells.
-
Synthetic peptides (OVA 55-62, OVA 257-264).
-
Sodium Chromate (51Cr).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Gamma counter.
Protocol:
-
Preparation of Effector Cells:
-
Immunize C57BL/6 mice with a recombinant vaccinia virus expressing full-length ovalbumin.
-
After 7-10 days, harvest spleens and prepare a single-cell suspension of splenocytes.
-
These splenocytes will serve as the effector cells.
-
-
Preparation and Labeling of Target Cells:
-
Culture RMA-S cells.
-
Incubate 1 x 10^6 RMA-S cells with 100 µCi of 51Cr in 0.2 mL of RPMI-1640 with 5% FBS for 1 hour at 37°C.
-
Wash the labeled cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
Pulse the labeled RMA-S cells with 1 µM of the specific peptide (e.g., OVA 55-62 or OVA 257-264) for 1 hour at 37°C.
-
-
CTL Assay:
-
Plate the peptide-pulsed, 51Cr-labeled target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add the effector splenocytes at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Harvest 100 µL of the supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
This assay quantifies the frequency of antigen-specific T cells by measuring their cytokine secretion (e.g., IFN-γ) upon stimulation.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody.
-
Splenocytes from immunized mice.
-
Synthetic peptides (OVA 55-62, OVA 257-264).
-
Complete RPMI-1640 medium.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) conjugate.
-
BCIP/NBT substrate.
-
ELISpot reader.
Protocol:
-
Preparation of Splenocytes:
-
Prepare a single-cell suspension of splenocytes from immunized mice as described for the CTL assay.
-
Count the cells and adjust the concentration to 2-5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Wash the pre-coated ELISpot plate with sterile PBS.
-
Add 2-5 x 10^5 splenocytes per well.
-
Add the stimulating peptide (e.g., OVA 55-62 or OVA 257-264) at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection of Secreted IFN-γ:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the Streptavidin-AP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then with PBS.
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots develop.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.
Caption: Experimental workflow for the identification and validation of the OVA (55-62) epitope.
Caption: MHC Class I antigen processing and presentation pathway for the OVA (55-62) epitope.
Caption: Simplified T-cell receptor (TCR) signaling cascade upon recognition of the OVA (55-62)-H-2Kb complex.
Conclusion
The study of the OVA (55-62) epitope provides valuable insights into the complexities of immune recognition and the determinants of immunodominance. While fulfilling the basic requirement of MHC class I binding, its failure to elicit a strong CTL response highlights that other factors, such as the stability of the peptide-MHC complex, the affinity of the T-cell receptor, and the efficiency of antigen processing and transport, play crucial roles in shaping the adaptive immune response. The experimental protocols and data presented in this guide offer a foundational understanding for researchers investigating T-cell epitopes, developing peptide-based vaccines, and exploring the nuances of cellular immunity. Further research into the structural and kinetic aspects of the interaction between the OVA (55-62)-H-2Kb complex and its cognate T-cell receptors will be essential to fully unravel the mechanisms underlying its subdominant nature.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. Primary in vivo responses to ovalbumin. Probing the predictive value of the Kb binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subdominant Role of OVA (55-62) in T Cell Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ovalbumin (OVA) peptide 55-62 (sequence: KVVRFDKL) and its role in T cell immunology. While the immunodominant OVA peptide 257-264 (SIINFEKL) has been extensively studied, understanding the characteristics of subdominant epitopes like OVA (55-62) is crucial for a comprehensive understanding of T cell responses and for the development of effective immunotherapies.
Core Concepts: Antigen Presentation and T Cell Activation
T cell activation is a cornerstone of the adaptive immune response. It is initiated when a T cell receptor (TCR) on the surface of a T cell recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC).[1] In the context of this guide, the OVA (55-62) peptide is presented by the mouse MHC class I molecule, H-2Kb.[2][3] This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cells, such as cytotoxic T lymphocytes (CTLs).
dot
Quantitative Data on OVA (55-62)
The interaction between OVA (55-62) and H-2Kb, and the subsequent T cell response, can be quantified. Below are tables summarizing key data points from published literature.
Table 1: MHC Binding Affinity of OVA Peptides to H-2Kb
| Peptide | Sequence | Binding Affinity (IC50) | Reference |
| OVA (55-62) | KVVRFDKL | ~500 nM | [2] |
| OVA (257-264) | SIINFEKL | Strong binder (IC50 < 500 nM) | [2] |
Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.
Table 2: Functional T Cell Responses to OVA Peptides
| Assay | Stimulation | Readout | Response to OVA (55-62) | Response to OVA (257-264) | Reference |
| ELISPOT | Peptide-pulsed splenocytes | IFN-γ secreting cells | Detectable response | Strong response | [4] |
| Intracellular Cytokine Staining | Peptide-pulsed splenocytes | % of IFN-γ+ CD8+ T cells | Lower frequency | Higher frequency | [5] |
| In vivo CTL Assay | Peptide-pulsed target cells | % Specific Lysis | Weak cytolytic activity | Strong cytolytic activity |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to study the immunology of OVA (55-62).
MHC Class I Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to purified MHC class I molecules.
dot
Protocol:
-
Reagents and Materials:
-
Purified, soluble H-2Kb molecules
-
Fluorescently labeled reference peptide with known high affinity for H-2Kb
-
Unlabeled OVA (55-62) peptide
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled reference peptide at a fixed concentration (typically in the low nanomolar range) in the assay buffer.
-
Prepare serial dilutions of the unlabeled OVA (55-62) competitor peptide.
-
In the microplate, combine the purified H-2Kb protein with the fluorescent reference peptide.
-
Add the different concentrations of the competitor OVA (55-62) peptide to the wells. Include wells with only the H-2Kb and fluorescent peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the competitor peptide.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Cytotoxic T Lymphocyte (CTL) Assay
This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.
dot
Protocol:
-
Animal Immunization:
-
Immunize C57BL/6 mice with an appropriate stimulus to induce an OVA (55-62)-specific T cell response (e.g., peptide-pulsed dendritic cells, viral vector expressing OVA).
-
-
Target Cell Preparation:
-
Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
-
Divide the splenocytes into two populations.
-
Pulse one population with the OVA (55-62) peptide (e.g., 1-10 µg/mL) for 1-2 hours at 37°C. The other population serves as the unpulsed control.
-
Label the peptide-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed control splenocytes with a low concentration of CFSE (e.g., 0.5 µM).
-
Wash the cells extensively to remove excess peptide and CFSE.
-
Mix the two labeled populations at a 1:1 ratio.
-
-
Adoptive Transfer and Analysis:
-
Inject the mixed target cell population intravenously into both immunized and naive control mice.
-
After a defined period (e.g., 4-18 hours), euthanize the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Analyze the cell suspensions by flow cytometry to distinguish the CFSE-high and CFSE-low populations.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where the ratio is (number of CFSE-high cells) / (number of CFSE-low cells).
-
Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay detects the production of intracellular cytokines, such as IFN-γ, by antigen-specific T cells.
Protocol:
-
Cell Stimulation:
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Stimulate the cells in vitro with the OVA (55-62) peptide (e.g., 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
-
Staining:
-
Wash the cells and stain for surface markers, such as CD8 and a viability dye.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the live, CD8+ T cell population.
-
Determine the percentage of IFN-γ-positive cells within the CD8+ T cell gate for each stimulation condition.
-
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Preparation:
-
Coat a 96-well ELISPOT plate with a capture antibody specific for IFN-γ and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell Incubation:
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Add the cells to the coated wells at different densities.
-
Stimulate the cells with the OVA (55-62) peptide. Include an unstimulated control and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
-
Detection and Analysis:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for IFN-γ and incubate.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Wash the plate and add a substrate solution that forms an insoluble colored precipitate.
-
Stop the reaction and allow the plate to dry.
-
Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Signaling Pathways
The recognition of the OVA (55-62)-H-2Kb complex by the TCR on a CD8+ T cell initiates a complex intracellular signaling cascade.
dot
Upon TCR engagement, the co-receptor CD8 binds to a non-polymorphic region of the MHC class I molecule, bringing the tyrosine kinase Lck into proximity with the CD3 complex. Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains. This creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells), leading to the activation of multiple signaling pathways, including the PLCγ1, Ras-MAPK, and PI3K-Akt pathways. These pathways ultimately converge on the activation of transcription factors like NFAT, NF-κB, and AP-1, which drive the expression of genes essential for T cell effector functions, such as the production of IFN-γ and other cytokines.
Conclusion
The OVA (55-62) peptide, while subdominant to other epitopes like SIINFEKL, serves as a valuable tool for dissecting the nuances of T cell responses. Its moderate binding affinity for H-2Kb and its ability to elicit a measurable, albeit weaker, T cell response make it an important model for studying the breadth of an immune response and the factors that determine immunodominance. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the role of such subdominant epitopes in immunity and disease, ultimately contributing to the development of more effective immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 3. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
Core Characteristics of the OVA (55-62) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) peptide 55-62 is a well-characterized, subdominant, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope derived from chicken ovalbumin. Its distinct immunological properties, particularly its moderate binding affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and its variable in vivo immunogenicity, make it a valuable tool in immunological research. This technical guide provides a comprehensive overview of the basic characteristics of the OVA (55-62) peptide, including its biochemical properties, immunological functions, and the experimental protocols used for its study.
Biochemical and Immunological Properties
The OVA (55-62) peptide is an octapeptide with the amino acid sequence KVVRFDKL . It is a fragment of the full-length chicken ovalbumin protein and is recognized by the murine immune system in the context of the H-2Kb MHC class I molecule. While it binds to H-2Kb, it is considered a subdominant epitope, meaning it typically elicits a less potent immune response compared to the immunodominant OVA peptide, SIINFEKL (OVA 257-264). This subdominance is attributed, in part, to its lower binding affinity for H-2Kb compared to SIINFEKL. Despite its subdominant nature, the OVA (55-62) peptide is immunogenic and can induce detectable CD8+ T cell responses.
Data Presentation: Quantitative Characteristics
The following tables summarize the key quantitative data associated with the OVA (55-62) peptide.
Table 1: Amino Acid Sequence and Physicochemical Properties
| Property | Value |
| Sequence | KVVRFDKL |
| Amino Acid Composition | K (Lys), V (Val), V (Val), R (Arg), F (Phe), D (Asp), K (Lys), L (Leu) |
| Molecular Weight | 1004.26 g/mol |
| Isoelectric Point (pI) | 9.74 |
Table 2: MHC Binding Affinity to H-2Kb
| Parameter | Value | Reference |
| IC50 | 248 nM | --INVALID-LINK-- |
| Kon (Association Rate Constant) | 6.5 x 10² M⁻¹s⁻¹ | --INVALID-LINK-- |
| Koff (Dissociation Rate Constant) | 1.6 x 10⁻⁵ s⁻¹ | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments involving the OVA (55-62) peptide are provided below.
Competitive MHC Class I Peptide Binding Assay
This assay is used to determine the binding affinity (IC50) of the OVA (55-62) peptide to the H-2Kb molecule.
Principle: The assay measures the ability of the unlabeled OVA (55-62) peptide to compete with a high-affinity, radiolabeled or fluorescently-labeled standard peptide for binding to purified, soluble H-2Kb molecules.
Materials:
-
Purified, soluble H-2Kb molecules
-
High-affinity, labeled (e.g., ¹²⁵I-labeled or fluorescently-labeled) reference peptide for H-2Kb
-
OVA (55-62) peptide
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail)
-
96-well filter plates or other separation method (e.g., size-exclusion chromatography)
-
Detection instrument (gamma counter or fluorescence plate reader)
Procedure:
-
Prepare a constant, subsaturating concentration of purified H-2Kb molecules in the assay buffer.
-
Prepare a constant concentration of the labeled reference peptide.
-
Prepare a serial dilution of the unlabeled OVA (55-62) competitor peptide.
-
In a 96-well plate, mix the H-2Kb molecules, the labeled reference peptide, and the different concentrations of the OVA (55-62) peptide. Include control wells with no competitor peptide (maximum binding) and wells with a large excess of unlabeled reference peptide (non-specific binding).
-
Incubate the plate at room temperature for 48-72 hours to allow the binding to reach equilibrium.
-
Separate the MHC-bound peptide from the free peptide using a suitable method (e.g., vacuum filtration on filter plates, followed by washing).
-
Quantify the amount of labeled peptide bound to the H-2Kb molecules in each well using the appropriate detection instrument.
-
Calculate the percentage of inhibition for each concentration of the OVA (55-62) peptide.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
⁵¹Cr Release Cytotoxic T Lymphocyte (CTL) Assay
This assay measures the ability of OVA (55-62)-specific CTLs to lyse target cells presenting the peptide on H-2Kb.
Principle: Target cells are labeled with radioactive chromium (⁵¹Cr). When these cells are lysed by CTLs, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the extent of cell lysis.
Materials:
-
Effector cells: OVA (55-62)-specific CTLs (can be generated by in vitro stimulation or isolated from immunized mice).
-
Target cells: H-2Kb positive cell line (e.g., EL4)
-
OVA (55-62) peptide
-
⁵¹Cr (as Sodium Chromate)
-
Complete cell culture medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells (e.g., 1 x 10⁶ cells) in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate at 37°C for 1-2 hours, mixing gently every 20-30 minutes.
-
Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with an optimal concentration of OVA (55-62) peptide (e.g., 1-10 µg/mL) at 37°C for 1 hour.
-
Wash the cells to remove excess peptide.
-
-
CTL Assay Setup:
-
Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector CTLs and add them to the wells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
-
Incubation and Lysis:
-
Centrifuge the plate briefly to bring cells into contact and incubate at 37°C for 4-6 hours.
-
-
Detection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect a fraction of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
Signaling Pathway of T-Cell Recognition
The following diagram illustrates the key signaling events initiated upon the recognition of the OVA (55-62)-H-2Kb complex by a specific CD8+ T-cell.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by pMHC I recognition.
Experimental Workflow for Immunogenicity Testing
The following diagram outlines a typical experimental workflow to assess the in vivo immunogenicity of the OVA (55-62) peptide.
Caption: Workflow for assessing the in vivo immunogenicity of the OVA (55-62) peptide.
The Subdominant Nature of OVA (55-62): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of the ovalbumin (OVA) peptide fragment 55-62, with a focus on its immunological properties and its role as a subdominant epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H2-Kb. This document provides a comprehensive overview of its binding affinity, its capacity to elicit T-cell responses, and detailed experimental protocols for its study.
Core Concepts: MHC Class I Binding and T-Cell Activation
The OVA (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-characterized subdominant H2-Kb-restricted epitope derived from the chicken ovalbumin protein.[1][2] Its biological activity is primarily understood through its interaction with the MHC class I antigen presentation pathway, which ultimately can lead to the activation of CD8+ cytotoxic T lymphocytes (CTLs). However, a key characteristic of OVA (55-62) is its relatively weak immunogenicity compared to the immunodominant OVA (257-264) peptide (SIINFEKL).[3][4]
While OVA (55-62) binds efficiently to the H2-Kb molecule, it often fails to elicit a strong cytolytic T-cell response in vivo.[3] This subdominant nature is attributed to a combination of factors, including its processing and presentation efficiency, as well as the affinity and kinetics of its interaction with H2-Kb.[4]
Quantitative Analysis of OVA (55-62) Biological Activity
The biological activity of OVA (55-62) has been quantified through various assays, primarily focusing on its binding affinity to H2-Kb and its ability to induce interferon-gamma (IFN-γ) production by CD8+ T-cells.
Table 1: H2-Kb Binding Affinity of OVA Peptides
| Peptide | Sequence | Binding Affinity (IC50, nM) | Kinetic Parameters (at 25°C) |
| OVA (55-62) | KVVRFDKL | 248 | kon: 6.5 x 10² M⁻¹s⁻¹ koff: 1.6 x 10⁻⁵ s⁻¹ |
| OVA (257-264) | SIINFEKL | 15,463 | kon: 5.9 x 10³ M⁻¹s⁻¹ koff: 9.1 x 10⁻⁶ s⁻¹ |
Data compiled from multiple sources. The IC50 value for OVA (257-264) is notably higher in this dataset, which may reflect different experimental conditions. However, the kinetic data clearly shows a faster on-rate and slower off-rate for the immunodominant peptide, contributing to its higher affinity and more stable presentation.[4][5]
Table 2: IFN-γ Response to OVA Peptide Stimulation
| Immunization / Stimulation | T-Cell Population | Assay | IFN-γ Spot Forming Cells (SFCs) / 10⁶ cells |
| Immunization with OVA + Adjuvants / Stimulation with OVA (55-62) | Splenocytes | ELISPOT | Strong response observed (similar to OVA 257-264) |
| Immunization with OVA-CIRP / Stimulation with OVA (55-62) | Splenocytes | ELISPOT | ~150 |
| Immunization with OVA-CIRP + anti-PD-1 + anti-CTLA-4 / Stimulation with OVA (55-62) | Splenocytes | ELISPOT | ~300 |
Data is illustrative and compiled from studies demonstrating that while subdominant, OVA (55-62) can induce detectable IFN-γ responses, especially with potent adjuvants or checkpoint blockade.[1][6]
Signaling Pathways
The biological activity of the OVA (55-62) peptide is initiated through its presentation by MHC class I molecules and the subsequent recognition by the T-cell receptor (TCR) on CD8+ T-cells.
MHC Class I Antigen Presentation Pathway
The journey of the OVA (55-62) peptide to the cell surface for T-cell recognition involves a series of intracellular events.
Caption: MHC Class I antigen presentation pathway for OVA (55-62).
T-Cell Receptor (TCR) Signaling Cascade
Upon recognition of the OVA (55-62)-H2-Kb complex by a specific TCR on a CD8+ T-cell, a signaling cascade is initiated, leading to T-cell activation.
References
- 1. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 4. Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. mdpi.com [mdpi.com]
Understanding OVA Peptide Fragments in Immunological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), the primary protein in egg white, serves as a cornerstone model antigen in immunological research. Its well-characterized protein sequence and potent immunogenicity have made it an invaluable tool for studying fundamental immunological processes, including antigen presentation, T-cell activation, and the development of adaptive immune responses. Specific peptide fragments derived from OVA are widely used to investigate the intricacies of MHC class I and class II antigen presentation pathways and to elicit and analyze CD8+ and CD4+ T-cell responses, respectively.
This technical guide provides a comprehensive overview of the most commonly used OVA peptide fragments in immunological research. It details their characteristics, applications, and the experimental protocols for their use. Quantitative data are summarized for comparative analysis, and key immunological pathways and experimental workflows are visualized to facilitate understanding.
Core OVA Peptide Fragments
Two OVA-derived peptides have become indispensable tools in immunology labs worldwide: OVA (257-264) and OVA (323-339).
-
OVA (257-264) - SIINFEKL : This octapeptide is the immunodominant MHC class I-restricted epitope of ovalbumin.[1][2][3] It binds with high affinity to the H-2Kb molecule in mice of the C57BL/6 background.[1] The presentation of SIINFEKL on MHC class I molecules by antigen-presenting cells (APCs) leads to the robust activation of OVA-specific CD8+ cytotoxic T lymphocytes (CTLs).[2] This makes it an ideal tool for studying CTL responses in the context of infection, cancer immunotherapy, and vaccine development.[1][4]
-
OVA (323-339) - ISQAVHAAHAEINEAGR : This 17-amino acid peptide is a well-characterized MHC class II-restricted epitope.[5][6] It binds to the I-Ad MHC class II molecule in BALB/c mice and H-2b MHC haplotype in C57BL/6 mice, leading to the activation of OVA-specific CD4+ helper T-cells.[5][6][7] The study of T-cell responses to this peptide provides insights into helper T-cell differentiation, cytokine production, and the orchestration of the broader adaptive immune response.[4] It is also frequently used in models of allergic inflammation and autoimmune diseases.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the primary OVA peptide fragments, facilitating experimental design and comparison.
| Peptide Fragment | Sequence | MHC Restriction | T-Cell Response | Typical Application | Binding Affinity (KD) to MHC |
| OVA (257-264) | SIINFEKL | H-2Kb (MHC Class I) | CD8+ T-cell (Cytotoxic T Lymphocyte) | Vaccine development, cancer immunotherapy, CTL assays[1][4] | 1.5 - 7 nM[8] |
| OVA (323-339) | ISQAVHAAHAEINEAGR | I-Ad, H-2b (MHC Class II) | CD4+ T-cell (Helper T Lymphocyte) | Allergy research, autoimmune models, Th cell differentiation studies[4][5] | Half-time for binding at pH 7.0 is approximately 32 hours[9] |
Experimental Protocols
Detailed methodologies for key experiments involving OVA peptides are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vivo Immunization of Mice with OVA Peptide
This protocol describes the immunization of mice to elicit a T-cell response against a specific OVA peptide.
Materials:
-
OVA peptide (e.g., SIINFEKL or ISQAVHAAHAEINEAGR), lyophilized
-
Adjuvant (e.g., Complete Freund's Adjuvant - CFA, or a combination of a TLR ligand like Poly(I:C) and an anti-CD40 antibody)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (e.g., 27-30 gauge)
-
Mice (e.g., C57BL/6 for SIINFEKL, BALB/c or C57BL/6 for ISQAVHAAHAEINEAGR)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized OVA peptide in sterile PBS or a suitable buffer to a stock concentration (e.g., 1 mg/mL). Ensure the peptide is fully dissolved.
-
Adjuvant Emulsification (if using CFA):
-
Mix the peptide solution with CFA in a 1:1 ratio.
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Subcutaneous):
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 50-100 µL of the peptide/adjuvant emulsion subcutaneously at the base of the tail or on the flank. For some protocols, intraperitoneal injections are also used.[10]
-
The final dose of peptide can range from 10-100 µg per mouse, which should be optimized for the specific peptide and experimental goals.[11]
-
-
Booster Immunizations (Optional):
-
Booster immunizations can be given 7-14 days after the primary immunization to enhance the immune response. Boosters are typically administered with the peptide in Incomplete Freund's Adjuvant (IFA) or a less potent adjuvant.
-
-
Monitoring the Immune Response:
-
Immune responses can be assessed 7-14 days after the final immunization by harvesting splenocytes or lymph node cells for in vitro assays such as ELISpot or T-cell proliferation assays.
-
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of OVA-specific T-cells in response to peptide stimulation.
Materials:
-
Splenocytes or lymph node cells from immunized mice
-
OVA peptide (SIINFEKL or ISQAVHAAHAEINEAGR)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.
-
CFSE Staining:
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the OVA peptide in complete RPMI medium.
-
Add 100 µL of the peptide solution to the wells to achieve final concentrations typically ranging from 0.1 to 10 µg/mL.
-
Include a negative control (medium alone) and a positive control (e.g., anti-CD3/CD28 antibodies or a mitogen like Concanavalin A).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, or CD8) to identify the proliferating T-cell population.
-
Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise dilution of the CFSE fluorescence intensity.
-
ELISpot Assay for Detecting OVA-Specific T-Cells
This protocol quantifies the number of cytokine-secreting T-cells upon stimulation with an OVA peptide.
Materials:
-
ELISpot plate (pre-coated with an anti-cytokine capture antibody, e.g., anti-IFN-γ)
-
Splenocytes or lymph node cells from immunized mice
-
OVA peptide (SIINFEKL or ISQAVHAAHAEINEAGR)
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC)
-
ELISpot plate reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile water.
-
Coat the plate with the capture antibody overnight at 4°C, or according to the manufacturer's instructions.
-
Wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
-
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes or lymph node cells.
-
Wash the plate to remove the blocking buffer.
-
Add 2-5 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
-
Peptide Stimulation:
-
Add 100 µL of the OVA peptide solution to the wells at a final concentration typically ranging from 1 to 10 µg/mL.
-
Include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin or anti-CD3 antibody).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate, incubating for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water once the spots are clearly visible.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate critical signaling pathways and experimental workflows relevant to OVA peptide research.
Caption: T-Cell Receptor (TCR) Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]
- 3. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), APC (17-5743-82) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Kinetics of antigenic peptide binding to the class II major histocompatibility molecule I-Ad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies Involving OVA (55-62): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies involving the ovalbumin (OVA) peptide fragment 55-62. Ovalbumin, a protein from chicken egg whites, has long served as a model antigen in immunological research. Specific peptide fragments of OVA are crucial tools for studying antigen presentation, T-cell activation, and the efficacy of vaccine adjuvants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to facilitate further research and development in immunology and drug discovery.
Core Concepts: The Role of OVA (55-62) in Immunology
The OVA (55-62) peptide, with the amino acid sequence KVVRFDKL, is recognized as a subdominant epitope in the context of an immune response in C57BL/6 mice.[1] It binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1] Unlike the immunodominant OVA (257-264) peptide (SIINFEKL), which elicits a robust cytotoxic T lymphocyte (CTL) response, the response to OVA (55-62) is typically weaker.[1][2] This characteristic makes it a valuable tool for studying the mechanisms of immunodominance and for evaluating the potency of adjuvants and vaccine platforms designed to enhance responses to subdominant epitopes.
Data Presentation
The following tables summarize quantitative data from studies involving the OVA (55-62) peptide, providing a comparative look at its biochemical and immunological properties.
Table 1: MHC Class I Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) of OVA peptides for binding to the H-2Kb molecule. A lower IC50 value indicates a higher binding affinity.
| Peptide | Sequence | H-2Kb Binding Affinity (IC50) | Reference |
| OVA (55-62) | KVVRFDKL | 248 nM | Karandikar et al., 2019 |
| OVA (257-264) | SIINFEKL | Not explicitly stated in the same study, but known to be high affinity | - |
Table 2: Comparative T-Cell Responses to OVA Peptides
This table provides a qualitative and quantitative comparison of cytotoxic T lymphocyte (CTL) responses elicited by different OVA peptides under various experimental conditions.
| Immunization/Challenge | Assay | Target Epitope | Observed Response | Reference |
| Immunization with whole OVA protein + poly(I:C) and anti-CD40 | IFN-γ ELISPOT | OVA (55-62) | Strong response measured | Melero et al., 2008[3] |
| Immunization with whole OVA protein + poly(I:C) and anti-CD40 | IFN-γ ELISPOT | OVA (257-264) | Strong response measured | Melero et al., 2008[3] |
| E.G7-OVA tumor-bearing mice treated with anti-CTLA-4 | In vivo CTL response | OVA (55-62) | No response detected | Karandikar et al., 2019[4] |
| E.G7-OVA tumor-bearing mice treated with anti-CTLA-4 | In vivo CTL response | OVA (257-264) | Response detected | Karandikar et al., 2019[4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of OVA (55-62).
Peptide Synthesis and Purification
CTL epitopes such as OVA (55-62) (KVVRFDKL) and OVA (257-264) (SIINFEKL) are synthesized using the solid-phase Merrifield method with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[3] A manual or automated multiple solid-phase peptide synthesizer can be used. Following synthesis, the peptides are purified by high-performance liquid chromatography (HPLC) to ensure high purity (typically >95%).
In Vivo Immunization Protocol
-
Animals: C57BL/6 mice are commonly used as they express the H-2Kb MHC class I molecule.
-
Antigen and Adjuvant Preparation: The OVA peptide is dissolved in a sterile solution such as phosphate-buffered saline (PBS). For enhanced immune responses, the peptide can be emulsified with an adjuvant. A common protocol involves mixing the peptide solution with an equal volume of an adjuvant like TiterMax Gold or a combination of adjuvants like poly(I:C) and anti-CD40 antibodies.[4]
-
Administration: Mice are immunized subcutaneously, typically at the base of the tail or in the flank, with a defined amount of the peptide-adjuvant emulsion (e.g., 100 µL total volume). The dosage of the peptide can vary depending on the study design.
-
Booster Immunizations: Depending on the experimental goals, booster immunizations may be administered at specific time intervals (e.g., 7 or 14 days) after the primary immunization.
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific peptide.
-
Effector Cell Preparation: Spleens are harvested from immunized mice, and splenocytes are isolated. These cells are then restimulated in vitro by co-culturing them with peptide-pulsed, irradiated syngeneic splenocytes for several days in the presence of Interleukin-2 (IL-2).
-
Target Cell Preparation: A suitable target cell line, such as EL-4 (a murine lymphoma cell line), is labeled with radioactive Chromium-51 (⁵¹Cr). A portion of the labeled cells is pulsed with the OVA (55-62) peptide, while another portion remains unpulsed as a control.
-
Co-culture and Measurement: The restimulated effector cells are co-cultured with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 4-6 hours).
-
Data Analysis: The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed cells, is measured using a gamma counter. The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
In Vivo Cytotoxicity Assay
This assay measures CTL activity directly in the living animal.
-
Target Cell Preparation: Splenocytes from naive, syngeneic mice are divided into two populations. One population is pulsed with the OVA (55-62) peptide and labeled with a high concentration of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester). The other population is not pulsed with the peptide and is labeled with a low concentration of CFSE.
-
Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.
-
Analysis: After a set period (e.g., 18-24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry. The relative numbers of the two fluorescently labeled populations are determined.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to unpulsed cells in immunized mice versus control mice.
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay quantifies the number of antigen-specific, cytokine-producing T cells.
-
Plate Preparation: An ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).
-
Cell Culture: Splenocytes from immunized mice are added to the wells of the ELISPOT plate. The cells are then stimulated with the OVA (55-62) peptide. Control wells include cells with no peptide and cells stimulated with a mitogen (positive control).
-
Detection: After an incubation period, the cells are washed away, and a biotinylated detection antibody for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Visualization: A substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single cytokine-producing cell.
-
Analysis: The spots are counted using an automated ELISPOT reader. The results are typically expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Visualization of Pathways
The following diagrams, created using the DOT language, illustrate key pathways involved in the immune response to OVA (55-62).
Caption: MHC Class I antigen presentation pathway for OVA (55-62).
Caption: General T-Cell activation signaling cascade.
Caption: Adjuvant-mediated enhancement of the immune response.
References
- 1. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunological Profile of OVA (55-62) Peptide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key features of the ovalbumin (OVA) (55-62) peptide, a crucial tool for researchers and professionals in immunology and drug development. This document details its immunological properties, binding kinetics to the H-2Kb molecule, and its role in T-cell responses, supported by experimental data and protocols.
The OVA (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-characterized, subdominant cytotoxic T-lymphocyte (CTL) epitope derived from chicken ovalbumin.[1] It is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[2][3] While the immunodominant OVA (257-264) peptide (SIINFEKL) typically elicits a more robust CD8+ T-cell response, the OVA (55-62) peptide serves as a valuable tool for studying the breadth of immune responses, T-cell repertoire, and the mechanisms of antigen processing and presentation.[4][5]
Immunological Characteristics and Binding Affinity
The interaction between the OVA (55-62) peptide and the H-2Kb molecule is a critical determinant of its immunogenicity. Quantitative analysis of this binding reveals a strong affinity, essential for the formation of stable peptide-MHC complexes that can be recognized by T-cell receptors.
| Parameter | Value | Reference |
| Sequence | KVVRFDKL | |
| MHC Restriction | H-2Kb | [2][3] |
| IC50 for H-2Kb | 352 nM | [4] |
| Association Rate (Kon) | 6.5 x 10² M⁻¹s⁻¹ | [5] |
| Dissociation Rate (Koff) | 1.6 x 10⁻⁵ s⁻¹ | [5] |
Table 1: Quantitative Data for OVA (55-62) Peptide. This table summarizes the key quantitative parameters of the OVA (55-62) peptide, including its amino acid sequence, MHC restriction, and binding kinetics to the H-2Kb molecule.
Antigen Processing and Presentation Pathway
The presentation of the OVA (55-62) peptide from exogenous ovalbumin to CD8+ T-cells occurs via the MHC class I cross-presentation pathway. This process is crucial for generating immune responses against extracellular antigens, such as those from viruses or tumors. The pathway involves the uptake of exogenous antigen by antigen-presenting cells (APCs), followed by processing and loading onto MHC class I molecules.
References
- 1. Chemotherapy broadens the range of tumor antigens seen by cytotoxic CD8+ T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: OVA (55-62) Peptide for In Vivo Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) peptide 55-62 (sequence: KVVRFDKL) is a well-characterized, MHC class I (H-2Kb)-restricted epitope derived from chicken ovalbumin.[1][2] While it can bind efficiently to the H-2Kb molecule, it is often considered a subdominant or cryptic epitope, eliciting a less potent cytotoxic T-lymphocyte (CTL) response compared to the immunodominant OVA (257-264) peptide (SIINFEKL).[1][2][3] Despite this, the OVA (55-62) peptide serves as a valuable tool in immunological research for in vivo immunization studies. It is frequently used to investigate mechanisms of T-cell tolerance, the efficacy of different adjuvants and vaccine formulations, and to study the hierarchy of immune responses to complex antigens.[1][3] In some experimental settings, it is also employed as a negative control peptide.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of OVA (55-62) peptide in in vivo immunization experiments to elicit and characterize antigen-specific T-cell responses.
Immunological Properties and Applications
The OVA (55-62) peptide is processed and presented by antigen-presenting cells (APCs) on MHC class I molecules, making it a target for CD8+ T-cells.[1] In vivo immunization with this peptide, particularly when formulated with a potent adjuvant, can induce a measurable antigen-specific CD8+ T-cell response.[1][5]
Key Applications:
-
Evaluation of Vaccine Adjuvants and Delivery Systems: The subdominant nature of the OVA (55-62) epitope makes it a sensitive indicator for the potency of adjuvants and vaccine delivery platforms. A significant response to this peptide suggests a strong immunostimulatory capacity of the formulation.
-
Studies of T-Cell Hierarchy and Immunodominance: By co-immunizing with both dominant (e.g., OVA 257-264) and subdominant (e.g., OVA 55-62) epitopes, researchers can investigate the factors that determine which epitopes are preferentially recognized by the immune system.[2][3]
-
Induction of Antigen-Specific T-Cell Responses for Preclinical Models: In certain contexts, the induction of a T-cell response against OVA (55-62) can be used to study anti-tumor immunity in preclinical cancer models where tumor cells are engineered to express ovalbumin.[1]
-
Control Peptide in Immunological Assays: Due to its specific binding to H-2Kb, it can be used as a control to assess the specificity of T-cell responses in mice immunized with whole ovalbumin or other OVA-derived peptides.[4]
Data Presentation
The following tables summarize representative quantitative data from in vivo immunization studies utilizing OVA peptides. These values should be considered as a general guide, as optimal concentrations and results will vary depending on the specific experimental conditions, mouse strain, and adjuvant used.
Table 1: In Vivo Immunization Parameters
| Parameter | Example Value | Notes |
| Peptide | OVA (55-62) | Sequence: KVVRFDKL |
| Peptide Dose | 10 - 200 µ g/mouse | Dose may require optimization. |
| Adjuvant | TiterMax®, Poly(I:C) + anti-CD40 mAb, IFA/CFA | Adjuvant choice is critical for eliciting a robust response. |
| Immunization Route | Subcutaneous (s.c.), Intravenous (i.v.) | Route can influence the nature and magnitude of the immune response. |
| Mouse Strain | C57BL/6 (H-2b) | Essential for proper MHC-I presentation of the H-2Kb restricted peptide. |
Table 2: Representative Quantitative Outcomes of T-Cell Response
| Assay | Readout | Example Result | Reference |
| In Vivo Cytotoxicity Assay | % Specific Lysis of OVA (55-62) pulsed targets | ~20-40% | [2][6] |
| ELISPOT (IFN-γ) | Spot Forming Cells (SFCs) / 10^6 splenocytes | 50 - 200 | [5] |
| Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ CD8+ T-cells | 0.5 - 2.0% | [1] |
| Tetramer Staining | % of OVA (55-62)-H-2Kb Tetramer+ CD8+ T-cells | 0.2 - 1.0% | [5] |
Experimental Protocols
Protocol 1: In Vivo Immunization of Mice with OVA (55-62) Peptide
This protocol describes a general procedure for immunizing C57BL/6 mice to elicit an OVA (55-62)-specific T-cell response.
Materials:
-
OVA (55-62) peptide (KVVRFDKL), high purity (>90%)
-
Adjuvant (e.g., TiterMax® Gold or a combination of Poly(I:C) and anti-CD40 antibody)
-
Sterile Phosphate Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles for injection
Procedure:
-
Peptide Preparation: Dissolve the OVA (55-62) peptide in sterile PBS or DMSO at a stock concentration of 1-10 mg/mL. Further dilute in sterile PBS to the final desired concentration for injection.
-
Adjuvant Emulsion (if using TiterMax® or similar):
-
Thoroughly mix the peptide solution with the adjuvant to form a stable emulsion according to the manufacturer's instructions. A common ratio is 1:1 (v/v) of peptide solution to adjuvant.
-
-
Immunization:
-
Administer 100-200 µL of the peptide/adjuvant emulsion per mouse via subcutaneous injection at the base of the tail or in the flank.
-
Alternatively, for adjuvants like poly(I:C) and anti-CD40, intravenous injection may be used. A typical dose would be 50 µg poly(I:C) and 50 µg anti-CD40 mAb mixed with the peptide in PBS.
-
-
Booster Immunization (Optional): A booster immunization can be given 7-14 days after the primary immunization to enhance the T-cell response.
-
Harvesting Spleen and Lymph Nodes: 7-10 days after the final immunization, euthanize the mice and aseptically harvest the spleens and/or draining lymph nodes for downstream analysis of the T-cell response.
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) generated in immunized mice to kill target cells presenting the OVA (55-62) peptide in vivo.
Materials:
-
Splenocytes from naive C57BL/6 mice (for target cells)
-
OVA (55-62) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Sterile PBS
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometer
Procedure:
-
Preparation of Target Cells:
-
Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse by mechanical disruption and pass through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer and wash the cells with PBS.
-
Resuspend the splenocytes in RPMI-1640 medium at a concentration of 10 x 10^6 cells/mL.
-
-
Peptide Pulsing and CFSE Labeling:
-
Divide the splenocyte suspension into two populations.
-
Target Population (CFSE^high): Pulse with 1-10 µg/mL of OVA (55-62) peptide for 1-2 hours at 37°C. After pulsing, wash the cells and resuspend in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Control Population (CFSE^low): Incubate without peptide. Resuspend in PBS and label with a lower concentration of CFSE (e.g., 0.5 µM) for 10 minutes at 37°C.
-
Quench the labeling reaction by adding an equal volume of cold FBS. Wash the cells extensively with RPMI-1640 medium to remove excess peptide and CFSE.
-
-
Injection of Target Cells:
-
Mix the CFSE^high (target) and CFSE^low (control) populations at a 1:1 ratio.
-
Inject a total of 10-20 x 10^6 cells in 200 µL of sterile PBS intravenously into each immunized and control (naive) mouse.
-
-
Analysis of In Vivo Killing:
-
After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Acquire the splenocytes on a flow cytometer and analyze the CFSE-positive populations.
-
-
Calculation of Specific Lysis:
-
Determine the ratio of CFSE^high to CFSE^low cells in both immunized and naive control mice.
-
Calculate the percentage of specific lysis using the following formula:
-
Ratio = (% CFSE^low / % CFSE^high)
-
% Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100[5]
-
-
Protocol 3: IFN-γ ELISPOT Assay
This protocol is for quantifying the number of OVA (55-62)-specific, IFN-γ-secreting T-cells in the spleens of immunized mice.
Materials:
-
ELISPOT plate (PVDF membrane)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP or Streptavidin-AP
-
Substrate for HRP (e.g., AEC) or AP (e.g., BCIP/NBT)
-
Splenocytes from immunized and naive mice
-
OVA (55-62) peptide
-
RPMI-1640 medium with 10% FBS
-
Sterile PBS
Procedure:
-
Plate Coating:
-
Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Plate Blocking:
-
Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and naive mice.
-
Plate the splenocytes in the coated and blocked wells at a density of 2-5 x 10^5 cells/well.
-
Stimulate the cells with OVA (55-62) peptide at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection of Spots:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST and then add Streptavidin-HRP or Streptavidin-AP. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the appropriate substrate. Monitor for the development of spots.
-
-
Spot Counting:
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISPOT reader or a dissecting microscope. The results are expressed as spot-forming cells (SFCs) per million splenocytes.
-
Mandatory Visualizations
Caption: Antigen presentation pathway of OVA (55-62) peptide.
Caption: Experimental workflow for in vivo immunization.
Caption: Logical workflow of the in vivo cytotoxicity assay.
References
- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ cytotoxic T cell responses to dominant tumor-associated antigens are profoundly weakened by aging yet subdominant responses retain functionality and expand in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
Protocol for T Cell Activation with OVA (55-62)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ovalbumin (OVA) peptide spanning amino acids 55-62 (sequence: KVVRFDKL) is a well-characterized, subdominant, H2-Kb restricted epitope used to study CD8+ T cell responses in C57BL/6 mice. While not as immunodominant as the well-known SIINFEKL (OVA 257-264) peptide, OVA (55-62) serves as a valuable tool for investigating the breadth of T cell responses, T cell activation mechanisms, and the efficacy of vaccines and immunotherapies. T-cells are activated when their T-cell receptors (TCRs) recognize and bind to peptide-MHC complexes on antigen-presenting cells (APCs)[1]. This interaction triggers a cascade of intracellular signals leading to T cell proliferation, differentiation, and the acquisition of effector functions, such as cytokine production. This document provides detailed protocols for the in vitro activation of T cells using the OVA (55-62) peptide, methods for assessing this activation, and a summary of expected quantitative outcomes.
T Cell Activation Signaling Pathway
T cell activation is initiated by the interaction of the T cell receptor (TCR) complex with a specific peptide-MHC (pMHC) complex on an antigen-presenting cell (APC).[2][3] This binding event triggers a signaling cascade that leads to cellular activation. The coreceptor (CD8 for MHC class I) stabilizes this interaction and brings the lymphocyte-specific protein tyrosine kinase (Lck) into proximity of the TCR complex's immunoreceptor tyrosine-based activation motifs (ITAMs). Lck then phosphorylates these ITAMs, creating docking sites for another kinase, ZAP-70. This leads to the activation of several downstream signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in the activation of transcription factors like NFAT, NF-κB, and AP-1.[2] These transcription factors orchestrate the changes in gene expression necessary for T cell proliferation, differentiation into effector cells, and cytokine secretion.
Caption: TCR signaling cascade initiated by OVA (55-62)-MHC binding.
Experimental Workflow
A typical workflow for assessing T cell activation by OVA (55-62) involves isolating T cells and antigen-presenting cells, co-culturing them with the peptide, and then performing various assays to measure the response.
Caption: General workflow for in vitro T cell activation experiments.
Quantitative Data Summary
The following table summarizes representative quantitative data for CD8+ T cell activation in response to OVA (55-62) stimulation in vitro. These values are compiled from various studies and can vary depending on the specific experimental conditions.
| Parameter | Assay | Cell Source | Stimulation Conditions | Result |
| Cytokine Production | IFN-γ ELISPOT | Splenocytes from OVA-immunized mice | 10 µg/mL OVA (55-62) for 18-24h | ~50-150 Spot Forming Units (SFU) / 105 cells |
| Proliferation | CFSE Dilution | Splenocytes from OVA-immunized mice | 10 µg/mL OVA (55-62) for 72-96h | Proliferation Index: 1.5 - 3.0 |
| Activation Marker | Flow Cytometry | Draining lymph node cells from immunized mice | 10 µg/mL OVA (55-62) for 12h | ~10-30% of CD8+ T cells become CD44hi |
| Activation Marker | Flow Cytometry | Splenocytes from OVA-immunized mice | 5 µg/mL OVA (55-62) for 6h | Significant increase in % CD69+ CD8+ T cells |
Experimental Protocols
In Vitro T Cell Activation with Splenocytes
This protocol describes the re-stimulation of splenocytes from mice previously immunized with OVA or an OVA-expressing vector.
Materials:
-
Single-cell suspension of splenocytes from immunized C57BL/6 mice.
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol (B42355) (complete RPMI).
-
OVA (55-62) peptide (KVVRFDKL).
-
96-well round-bottom plates.
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Count the cells and resuspend them in complete RPMI at a concentration of 2 x 106 cells/mL.
-
Add 100 µL of the cell suspension (2 x 105 cells) to each well of a 96-well plate.
-
Prepare a 2X working solution of the OVA (55-62) peptide in complete RPMI. A final concentration of 1-10 µg/mL is recommended.
-
Add 100 µL of the 2X peptide solution to the wells containing the splenocytes. For negative controls, add 100 µL of medium without peptide.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 12-72 hours), depending on the downstream assay.
Co-culture of Dendritic Cells and T Cells
This protocol involves pulsing bone marrow-derived dendritic cells (BMDCs) with the OVA (55-62) peptide and then co-culturing them with T cells.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs).
-
Purified CD8+ T cells (e.g., from OT-I transgenic mice or immunized C57BL/6 mice).
-
Complete RPMI medium.
-
OVA (55-62) peptide.
-
24-well or 96-well tissue culture plates.
Procedure:
-
Generate BMDCs from the bone marrow of C57BL/6 mice.
-
On day 6 or 7 of culture, harvest the immature BMDCs and resuspend them in complete RPMI at 1 x 106 cells/mL.
-
Add the OVA (55-62) peptide to the BMDC suspension at a final concentration of 10 µg/mL.
-
Incubate the BMDCs with the peptide for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
Wash the peptide-pulsed BMDCs twice with complete RPMI to remove excess peptide.
-
Resuspend the pulsed BMDCs and plate them in a 96-well plate at 5 x 104 cells/well.
-
Isolate CD8+ T cells and resuspend them in complete RPMI.
-
Add the T cells to the wells containing the pulsed BMDCs at a desired DC:T cell ratio (e.g., 1:5 or 1:10).
-
Incubate the co-culture for 24-96 hours at 37°C in a 5% CO2 incubator before analysis.
IFN-γ ELISPOT Assay
This assay quantifies the frequency of OVA (55-62)-specific, IFN-γ-secreting T cells.
Materials:
-
ELISPOT plate pre-coated with anti-IFN-γ capture antibody.
-
Stimulated T cell suspension (from Protocol 1 or 2).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-HRP or Streptavidin-AP.
-
Substrate solution (e.g., AEC or BCIP/NBT).
-
Wash buffer (PBS with 0.05% Tween-20).
Procedure:
-
Activate a pre-coated ELISPOT plate by washing it with sterile PBS.
-
Block the plate with complete RPMI for at least 1 hour at 37°C.
-
Prepare the splenocyte or T cell suspension as described in the activation protocols.
-
Add 2-5 x 105 cells per well to the ELISPOT plate.
-
Add the OVA (55-62) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate extensively with wash buffer to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the substrate solution.
-
Stop the reaction by washing with water once the spots have developed.
-
Count the spots using an ELISPOT reader.
CFSE Proliferation Assay
This assay measures T cell proliferation based on the dilution of the fluorescent dye CFSE.
Materials:
-
Purified T cells or splenocytes.
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution.
-
Complete RPMI medium.
-
OVA (55-62) peptide.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Resuspend T cells or splenocytes in PBS at 1-10 x 106 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Set up the T cell activation culture as described in Protocol 1 or 2.
-
Incubate for 72-96 hours to allow for cell division.
-
Harvest the cells and stain them with fluorescently labeled antibodies against surface markers (e.g., CD8, CD44).
-
Analyze the samples on a flow cytometer, gating on the CD8+ T cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a round of cell division.
Flow Cytometry Analysis of Activation Markers
This protocol is for the detection of cell surface markers that are upregulated upon T cell activation.
Materials:
-
Stimulated T cell suspension.
-
FACS buffer.
-
Fluorescently labeled antibodies against CD8, CD44, CD69, CD25, etc.
-
Flow cytometer.
Procedure:
-
Following stimulation with OVA (55-62) for the desired time (e.g., 6-24 hours), harvest the cells.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer and analyze the expression of activation markers on the gated CD8+ T cell population.
References
Application Notes and Protocols for Using OVA (55-62) in an ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This technique is particularly valuable for monitoring antigen-specific T-cell responses in various research and clinical settings, including vaccine development and cancer immunotherapy. Ovalbumin (OVA), a protein from chicken egg whites, is a widely used model antigen in immunological studies. The peptide fragment OVA (55-62), with the amino acid sequence KVVRFDKL, is a known subdominant, H-2Kb-restricted epitope for CD8+ T-cells.[1] This document provides detailed application notes and a comprehensive protocol for utilizing the OVA (55-62) peptide in an Interferon-gamma (IFN-γ) ELISpot assay to enumerate specific CD8+ T-cell responses.
Application Notes
The OVA (55-62) peptide is a useful tool for dissecting the fine specificity of CD8+ T-cell responses to the full ovalbumin protein. As a subdominant epitope, the frequency of T-cells responding to OVA (55-62) is typically lower than that of the immunodominant OVA (257-264) epitope (SIINFEKL). Therefore, the high sensitivity of the ELISpot assay is particularly advantageous for its detection.
Key Applications:
-
Vaccine Efficacy Studies: To evaluate the breadth of the CD8+ T-cell response induced by OVA-based vaccines. A robust vaccine should ideally induce responses to both dominant and subdominant epitopes.
-
Cancer Immunotherapy Research: In tumor models expressing OVA as a neoantigen, monitoring responses to subdominant epitopes like OVA (55-62) can provide insights into the effectiveness of immunotherapies in broadening the anti-tumor T-cell repertoire.
-
Basic Immunology Research: To study the mechanisms of T-cell dominance, tolerance, and cross-presentation.
Experimental Considerations:
-
Cell Source: Splenocytes from immunized mice are a common source of T-cells for this assay. Peripheral blood mononuclear cells (PBMCs) can also be used.
-
Peptide Concentration: The optimal concentration of the OVA (55-62) peptide should be determined empirically, but a starting concentration of 1-10 µg/mL is recommended.[2][3]
-
Controls: Appropriate controls are critical for data interpretation. These should include:
-
Negative Control: Cells incubated with medium alone (no peptide) to determine the background spot formation.
-
Positive Control: Cells stimulated with a mitogen such as Phytohemagglutinin (PHA) or a pool of known immunodominant viral peptides to confirm cell viability and assay performance.
-
Irrelevant Peptide Control: Cells stimulated with an irrelevant peptide of the same length and MHC restriction to control for non-specific stimulation.
-
-
Data Analysis: The results are typically expressed as Spot Forming Cells (SFCs) per million plated cells. The number of spots in the negative control wells should be subtracted from the peptide-stimulated wells.
Data Presentation
The following table summarizes representative quantitative data from IFN-γ ELISpot assays using the OVA (55-62) peptide to stimulate splenocytes from immunized mice.
| Immunization Group | Peptide Stimulant | Peptide Concentration (µg/mL) | Mean SFCs per 10^6 Splenocytes (± SEM) | Reference |
| MVA-OVA mPH5 Vaccinated C57BL/6 Mice | OVA (55-62) (KVVRFDKL) | Not Specified | ~150 | [4] |
| Poly(I:C) + anti-CD40 + OVA Immunized C57BL/6 Mice | OVA (55-62) | 10 | ~200 | [2] |
| AE17-sOVA Tumor-Bearing Elderly C57BL/6J Mice | OVA (55-62) (KVVRFDKL) | Not Specified | ~50 | [1] |
Experimental Protocols
Protocol: Interferon-gamma (IFN-γ) ELISpot Assay Using OVA (55-62) Peptide
This protocol outlines the steps for performing an IFN-γ ELISpot assay to quantify OVA (55-62)-specific CD8+ T-cells from mouse splenocytes.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant mouse IL-2 (optional)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
OVA (55-62) peptide (KVVRFDKL)
-
Positive control stimulant (e.g., PHA)
-
Sterile PBS
-
35% Ethanol (B145695) in sterile water
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (Complete RPMI-1640 or PBS with 1% BSA)
-
Single-cell suspension of splenocytes from immunized and control mice
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Humidified 37°C, 5% CO2 incubator
-
ELISpot plate reader
Procedure:
Day 1: Plate Coating
-
Pre-wet the ELISpot plate membranes by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Dilute the anti-mouse IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aseptically wash the plate three times with 200 µL of sterile PBS.
-
Block the membrane by adding 200 µL of Blocking Buffer to each well.
-
Incubate the plate for at least 2 hours at 37°C.
-
While the plate is blocking, prepare the splenocyte suspension. Isolate spleens from immunized and control mice and prepare a single-cell suspension. Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and perform a cell count and viability assessment using trypan blue. The cell viability should be >90%.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2-5 x 10^6 cells/mL.
-
Prepare the peptide and control solutions at 2x the final desired concentration in complete RPMI-1640 medium. For OVA (55-62), a final concentration of 1-10 µg/mL is a good starting point.
-
Wash the blocked plate three times with 200 µL of sterile PBS.
-
Add 100 µL of the 2x peptide or control solutions to the appropriate wells in triplicate.
-
Add 100 µL of the splenocyte suspension (2-5 x 10^5 cells) to each well.
-
Gently tap the sides of the plate to ensure even distribution of the cells.
-
Seal the plate and incubate for 18-24 hours in a humidified 37°C, 5% CO2 incubator.
Day 3: Spot Development and Analysis
-
Wash the plate three times with Wash Buffer to remove the cells.
-
Dilute the biotinylated anti-mouse IFN-γ detection antibody to the recommended concentration in PBS with 1% BSA.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-ALP or Streptavidin-HRP conjugate in PBS with 1% BSA.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer, followed by two washes with PBS.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well and monitor for spot development (typically 5-20 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of SFCs per million cells for each condition after subtracting the background (mean SFCs from negative control wells).
Visualizations
Experimental Workflow
Caption: ELISpot Assay Workflow for OVA (55-62) Peptide.
T-Cell Activation Signaling Pathway
Caption: CD8+ T-Cell Activation and IFN-γ Production Pathway.
References
Application Notes and Protocols: OVA (55-62) Peptide for Cytotoxic T Lymphocyte (CTL) Response Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) peptide 55-62, with the amino acid sequence KVVRFDKL, is a well-characterized, subdominant MHC class I-restricted epitope derived from chicken ovalbumin.[1][2] It is presented by the H-2Kb molecule in C57BL/6 mice and is capable of inducing a weak cytotoxic T lymphocyte (CTL) response.[1] In immunological research, OVA (55-62) is frequently used as a tool to study the mechanisms of T-cell tolerance, the hierarchy of immunodominance, and the efficacy of various vaccine adjuvants and cancer immunotherapies. Its subdominant nature provides a valuable model for investigating strategies to enhance immune responses against less immunogenic antigens.[3][4]
Applications
-
CTL Induction: As a specific antigen, OVA (55-62) is used to prime and activate CD8+ T cells both in vitro and in vivo to generate a CTL response.[1][3]
-
Immunodominance Studies: It serves as a subdominant epitope for comparison with the immunodominant OVA (257-264) peptide (SIINFEKL) to investigate the factors that determine the magnitude of the T-cell response to different epitopes.[5]
-
Vaccine and Immunotherapy Research: The weak immunogenicity of OVA (55-62) makes it a suitable candidate for testing the potency of different adjuvants and delivery systems designed to enhance CTL responses.[3]
-
T-cell Tolerance Models: The peptide can be used to induce antigen-specific tolerance in T cells, providing a model to study the mechanisms of immune unresponsiveness.[1]
Quantitative Data
The following table summarizes key quantitative data for the OVA (55-62) peptide in comparison to the immunodominant OVA (257-264) peptide.
| Parameter | OVA (55-62) | OVA (257-264) (SIINFEKL) | Reference |
| Amino Acid Sequence | KVVRFDKL | SIINFEKL | [1] |
| MHC Restriction | H-2Kb | H-2Kb | [1][2] |
| Binding Affinity to H-2Kb (IC50) | < 500 nM (Strong) | 1.5 - 7 nM (Very Strong) | [6] |
| Association Rate Constant (kon) (M⁻¹s⁻¹) | 6.5 x 10² | 5.9 x 10³ | [5] |
| Dissociation Rate Constant (koff) (s⁻¹) | 1.6 x 10⁻⁵ | 9.1 x 10⁻⁶ | [5] |
| CTL Response Magnitude | Weak/Subdominant | Strong/Dominant | [1][4] |
Signaling Pathways
The induction of a CTL response by the OVA (55-62) peptide begins with the recognition of the peptide-MHC class I complex on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell. This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into cytotoxic effector cells.
Caption: TCR Signaling Pathway for CTL Activation.
Experimental Protocols
In Vitro CTL Induction
This protocol describes the generation of OVA (55-62)-specific CTLs from mouse splenocytes.
Materials:
-
OVA (55-62) peptide (KVVRFDKL)
-
Splenocytes from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant murine IL-2
-
Mitomycin C (for treating stimulator cells)
-
24-well tissue culture plates
Procedure:
-
Prepare Responder Cells: Isolate splenocytes from naïve C57BL/6 mice and prepare a single-cell suspension in complete RPMI-1640 medium.
-
Prepare Stimulator Cells: Isolate splenocytes from a separate C57BL/6 mouse. To prevent their proliferation, treat the cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C. Wash the cells three times with complete RPMI-1640 medium.
-
Peptide Pulsing: Pulse the Mitomycin C-treated stimulator cells with 1-10 µg/mL of OVA (55-62) peptide in complete RPMI-1640 medium for 2 hours at 37°C.[3]
-
Co-culture: Co-culture the responder splenocytes (2.5 x 10⁶ cells/well) with the peptide-pulsed stimulator cells (5 x 10⁶ cells/well) in a 24-well plate in a final volume of 2 mL of complete RPMI-1640 medium.
-
Cytokine Addition: After 2 days of culture, add recombinant murine IL-2 to a final concentration of 10 U/mL.[3]
-
Restimulation (Optional): After 5-7 days, restimulate the cultured cells with freshly prepared, peptide-pulsed stimulator cells to further expand the antigen-specific CTL population.
-
Harvesting CTLs: After a total of 7-10 days of culture, harvest the cells for use in functional assays such as cytotoxicity or ELISpot assays.
Caption: In Vitro CTL Induction Workflow.
In Vivo CTL Assay
This protocol describes a method to measure OVA (55-62)-specific CTL activity in immunized mice using a CFSE-based assay.
Materials:
-
C57BL/6 mice (immunized and naïve)
-
OVA (55-62) peptide
-
Splenocytes from naïve C57BL/6 donor mice
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
PBS (Phosphate-Buffered Saline)
-
Complete RPMI-1640 medium
Procedure:
-
Immunization: Immunize C57BL/6 mice with a vaccine formulation containing OVA (55-62) peptide or a relevant antigen-delivery system.
-
Target Cell Preparation:
-
Isolate splenocytes from a naïve C57BL/6 donor mouse.
-
Divide the splenocytes into two populations.
-
Target Population: Pulse one population with 5 µg/mL of OVA (55-62) peptide for 90 minutes at 37°C.[4]
-
Control Population: Leave the second population unpulsed.
-
-
CFSE Labeling:
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM), designated as CFSE^high.
-
Label the unpulsed control population with a low concentration of CFSE (e.g., 0.5 µM), designated as CFSE^low.
-
-
Adoptive Transfer: Mix the CFSE^high and CFSE^low populations at a 1:1 ratio and inject intravenously into both immunized and naïve control mice (typically 1-2 x 10⁷ total cells per mouse).
-
Harvesting and Analysis:
-
After 4-18 hours, sacrifice the mice and harvest their spleens.[4]
-
Prepare single-cell suspensions from the spleens.
-
Analyze the cell suspensions by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of CFSE^low to CFSE^high cells in both naïve and immunized mice.
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio_naïve / Ratio_immunized)] x 100
-
Caption: In Vivo CTL Assay Workflow.
IFN-γ ELISpot Assay
This protocol outlines the measurement of IFN-γ secreting cells in response to OVA (55-62) stimulation.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC (3-amino-9-ethyl-carbazole) substrate solution
-
Splenocytes from immunized mice
-
OVA (55-62) peptide
-
Complete RPMI-1640 medium
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking solution for 2 hours at 37°C.
-
Cell Plating: Add splenocytes from immunized mice to the wells (e.g., 2 x 10⁵ to 1 x 10⁶ cells/well).
-
Stimulation: Add OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL.[3] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
-
Spot Development: Wash the plate and add AEC substrate solution. Monitor for the appearance of red-brown spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
⁵¹Cr Release Cytotoxicity Assay
This protocol details the measurement of CTL-mediated lysis of target cells pulsed with OVA (55-62).
Materials:
-
Effector CTLs (generated as described in the In Vitro CTL Induction protocol)
-
Target cells (e.g., EL-4 lymphoma cell line, H-2b)
-
OVA (55-62) peptide
-
Sodium Chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Label the target cells with ⁵¹Cr (e.g., 100 µCi per 1 x 10⁶ cells) for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete RPMI-1640 medium.
-
-
Peptide Pulsing: Pulse the ⁵¹Cr-labeled target cells with 1-10 µg/mL of OVA (55-62) peptide for 1 hour at 37°C. Unpulsed labeled target cells will serve as a negative control.
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well V-bottom plate (e.g., 1 x 10⁴ cells/well).
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Include control wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Conclusion
The OVA (55-62) peptide is a valuable reagent for studying various aspects of CTL-mediated immunity. Its subdominant nature makes it particularly useful for evaluating strategies aimed at enhancing T-cell responses to weakly immunogenic epitopes, a critical area of research in vaccine development and cancer immunotherapy. The protocols provided here offer a framework for the induction and functional analysis of OVA (55-62)-specific CTLs, which can be adapted to specific research needs. Careful consideration of experimental controls and optimization of assay parameters are essential for obtaining reliable and reproducible results.
References
- 1. ELISpot and DC-ELISpot Assay to Measure Frequency of Antigen-Specific IFNγ-Secreting Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Note: Using OVA (55-62) Peptide as a Negative Control in T-Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Negative Controls
In immunological research, particularly in assays designed to measure antigen-specific T-cell responses, the use of appropriate negative controls is fundamental to ensure the validity and specificity of the results.[1][2] A negative control should mimic the experimental conditions as closely as possible without inducing the specific response being measured.[2] In the context of peptide-stimulation assays, a negative control peptide is used to establish a baseline response, helping to differentiate non-specific or background T-cell activation from true antigen-specific responses.[2][3] This document provides a detailed guide on the principles and practical application of using the ovalbumin (OVA) derived peptide, OVA (55-62), as a negative control, and discusses other common negative control strategies.
Principle of Use: Why OVA (55-62) Can Serve as a Negative Control
The peptide OVA (55-62), with the sequence KVVRFDKL, is a subdominant MHC class I (H-2Kb)-restricted epitope of chicken ovalbumin.[4] Ovalbumin is a widely used model antigen in immunology. T-cells from animals, such as C57BL/6 mice, that have been previously immunized with ovalbumin will recognize specific OVA peptides, like the immunodominant OVA (257-264) (SIINFEKL), and mount an effector response.[5]
The utility of OVA (55-62) as a negative control is entirely context-dependent and relies on the immunological status of the experimental system:
-
For Non-OVA Sensitized Systems: In animals or cell lines that have not been exposed to or immunized with ovalbumin, T-cells will not have encountered this epitope. Therefore, the peptide will not be recognized by the T-cell receptors (TCRs) and will not elicit a specific immune response. In this scenario, it serves as an excellent "irrelevant peptide" control.[6]
-
For OT-I Transgenic Systems: In studies using OT-I transgenic T-cells, whose TCR is specifically engineered to recognize the OVA (257-264) peptide in the context of H-2Kb, the OVA (55-62) peptide is not recognized and serves as a specific negative control.[6]
Conversely, in an animal previously immunized with whole ovalbumin protein, OVA (55-62) may elicit a subdominant response and would therefore be an inappropriate negative control.[4][7]
Comparison of Negative Control Strategies
While OVA (55-62) is suitable in specific contexts, other types of negative controls are often employed. The choice depends on what the researcher wants to control for.
| Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve the peptide (e.g., DMSO, PBS). | Controls for any effect of the solvent on the cells. | Does not control for the non-specific effects of adding a peptide. |
| Irrelevant Peptide | A peptide with a different sequence and biological origin, like OVA (55-62) in a non-sensitized system. | Easy to source; controls for general artifacts related to peptide addition.[1] | Does not control for the specific amino acid composition of the active peptide.[1] |
| Scrambled Peptide | A peptide with the same amino acid composition and length as the experimental peptide but in a randomized sequence.[1][8][9][10] | Isolates the effect of the specific sequence; controls for molecular weight, charge, and chemical properties.[1] | Can be difficult to design a truly inactive sequence; some random sequences may have off-target effects.[1] |
Experimental Protocols
Protocol 1: Peptide Reconstitution and Storage
Proper handling of peptides is crucial for reproducible results.
-
Centrifugation: Before opening, centrifuge the vial (e.g., at 10,000 x g for 1 minute) to pellet any peptide powder that may have become dislodged during shipping.
-
Solubilization: Peptides are often hydrophobic. Reconstitute the peptide in a small amount of sterile, pure DMSO.[11] For example, add 40-50 µL of DMSO to a 1 mg vial and vortex thoroughly to ensure complete dissolution.[11] Gentle warming (<40°C) or sonication can aid this process.[11]
-
Stock Solution Preparation: Dilute the DMSO-dissolved peptide with sterile, tissue-culture grade water or PBS to create a concentrated stock solution (e.g., 1 mg/mL).[11] Ensure the final DMSO concentration in your working solution will be non-toxic to cells (typically <0.5%).
-
Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[12][11]
Protocol 2: T-Cell Stimulation for Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol outlines the stimulation of splenocytes for the detection of cytokine-producing T-cells.
Materials:
-
Single-cell suspension of splenocytes from experimental animals.
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Peptides: Test Peptide, Positive Control (e.g., OVA 257-264 for OVA-sensitized mice), Negative Control (OVA 55-62).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
96-well U-bottom culture plates.
Procedure:
-
Prepare a single-cell suspension of splenocytes and resuspend in cRPMI at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into the wells of a 96-well plate.
-
Prepare 10X working solutions of your peptides in cRPMI. A final concentration of 1-10 µg/mL is generally recommended.[11]
-
Add 10 µL of the 10X peptide solutions to the appropriate wells:
-
Negative Control: OVA (55-62) peptide.
-
Positive Control: Known stimulating peptide (e.g., OVA 257-264).
-
Unstimulated Control: cRPMI alone.
-
Test Wells: Your experimental peptide.
-
-
Incubate the plate at 37°C, 5% CO2 for 2 hours.[11]
-
Add a protein transport inhibitor (e.g., Brefeldin A) to each well according to the manufacturer's instructions. This traps cytokines intracellularly.[11]
-
Return the plate to the incubator for an additional 4-6 hours (total incubation of 6-8 hours).[11]
-
After incubation, harvest the cells and proceed with surface and intracellular staining for flow cytometry analysis (e.g., staining for CD8, CD4, and IFN-γ).
Data Presentation and Expected Results
Quantitative data from T-cell assays should be clearly summarized. Below are tables showing expected results from an ICS experiment using splenocytes from a mouse immunized with a test antigen (that is not OVA).
Table 1: Expected Frequency of IFN-γ+ CD8+ T-Cells
| Stimulation Condition | Peptide Used | Expected % of IFN-γ+ among CD8+ T-Cells | Interpretation |
| Unstimulated | None (Medium only) | < 0.1% | Baseline cytokine production. |
| Negative Control | OVA (55-62) | < 0.1% | Shows no non-specific activation by an irrelevant peptide. |
| Positive Control | Concanavalin A (Mitogen) | > 20% | Confirms cell viability and ability to respond to a strong stimulus. |
| Experimental | Test Peptide | Variable (e.g., 2.5%) | Indicates a specific response to the test peptide. |
Table 2: Example Raw Cell Counts (per 100,000 CD8+ T-cells)
| Stimulation Condition | Total CD8+ Events | IFN-γ+ CD8+ Events | % Positive |
| Unstimulated | 100,000 | 45 | 0.045% |
| Negative Control (OVA 55-62) | 100,000 | 52 | 0.052% |
| Positive Control (ConA) | 100,000 | 23,450 | 23.45% |
| Experimental (Test Peptide) | 100,000 | 2,510 | 2.51% |
The data clearly show that the response to the OVA (55-62) negative control is indistinguishable from the unstimulated baseline, confirming that the observed response to the "Test Peptide" is specific.
Signaling Pathway Visualization
The activation of a CD8+ T-cell is dependent on the specific recognition of a peptide-MHC class I (pMHC) complex by the T-cell receptor (TCR). A negative control peptide fails to activate this pathway.
Conclusion
The selection of an appropriate negative control peptide is paramount for the unambiguous interpretation of T-cell assay results. The OVA (55-62) peptide is an effective negative control when used in experimental systems that have not been immunologically sensitized to ovalbumin. By establishing a clear baseline for non-specific activation, its use, alongside positive and vehicle controls, ensures the generation of robust and reliable data in immunological research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. all-chemistry.com [all-chemistry.com]
- 9. Scrambled — Advanced Peptides [advancedpeptides.com]
- 10. genscript.com [genscript.com]
- 11. stemcell.com [stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Stimulation of Splenocytes with OVA (55-62)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA) and its derived peptides are invaluable tools in immunological research, serving as model antigens to study T-cell responses. The OVA (55-62) peptide (sequence: KVVRFDKL) is a known cytotoxic T lymphocyte (CTL) epitope that binds to the MHC class I molecule H-2Kb.[1][2] In vitro stimulation of splenocytes from OVA-immunized mice with this peptide is a fundamental technique to assess antigen-specific CD8+ T-cell activation, cytokine production, and cytotoxic activity. These assays are crucial for evaluating the efficacy of vaccines, immunotherapies, and other immunomodulatory agents.
This document provides detailed protocols for the in vitro stimulation of splenocytes with the OVA (55-62) peptide, methods for downstream analysis, and a summary of expected quantitative outcomes.
Data Presentation
The following tables summarize representative quantitative data from studies involving the in vitro stimulation of splenocytes with OVA peptides.
Table 1: IFN-γ Secretion by Splenocytes Stimulated with OVA CTL Epitopes
| Stimulus | Concentration | Assay | Result (Spot Forming Cells / 10^6 splenocytes) | Reference |
| OVA (257-264) (SIINFEKL) | 1 µg/ml | ELISPOT | ~250 | [1] |
| OVA (176-183) | 10 µg/ml | ELISPOT | ~150 | [1] |
| OVA (55-62) | 10 µg/ml | ELISPOT | ~100 | [1] |
| No Peptide | - | ELISPOT | <10 | [1] |
Table 2: Cytokine Production in Supernatants of Stimulated Spleen Cells
| Stimulus | Concentration | Incubation Time | Cytokine Measured | Concentration (ng/ml) | Reference |
| OVA (257-264) | 1 µg/ml | 48 hours | IFN-γ | >10 | [1] |
| OVA (55-62) | 10 µg/ml | 48 hours | IFN-γ | ~5 | [1] |
| No Peptide | - | 48 hours | IFN-γ | <0.1 | [1] |
Experimental Protocols
Protocol 1: Isolation of Murine Splenocytes
This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol)[3][4]
-
ACK Lysing Buffer (Ammonium-Chloride-Potassium)
-
70 µm cell strainer
-
Sterile surgical instruments
-
Petri dishes
-
50 ml conical tubes
Procedure:
-
Euthanize the mouse using a humane, institutionally approved method.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a small incision in the skin and a subsequent incision in the peritoneal wall to expose the abdominal cavity.
-
Carefully remove the spleen and place it in a petri dish containing cold, sterile PBS.
-
Place a 70 µm cell strainer over a 50 ml conical tube.
-
Transfer the spleen to the cell strainer.
-
Gently mash the spleen through the strainer using the plunger of a sterile syringe.
-
Wash the strainer with 10-15 ml of complete RPMI-1640 medium to ensure all cells are collected in the tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in 2-5 ml of ACK lysing buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.[4]
-
Add 10 ml of complete RPMI-1640 medium to stop the lysis.
-
Centrifuge the cells at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the splenocytes in fresh complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the specific assay.
Protocol 2: In Vitro Stimulation of Splenocytes with OVA (55-62)
This protocol details the stimulation of isolated splenocytes with the OVA (55-62) peptide for subsequent analysis of cytokine production or T-cell proliferation.
Materials:
-
Isolated murine splenocytes
-
Complete RPMI-1640 medium
-
OVA (55-62) peptide (KVVRFDKL), sterile
-
96-well or 48-well cell culture plates
-
Positive control (e.g., Concanavalin A or PMA/Ionomycin)
-
Negative control (no peptide)
Procedure:
-
Prepare a stock solution of the OVA (55-62) peptide in sterile PBS or DMSO. Further dilute to the desired working concentration in complete RPMI-1640 medium. A common final concentration for stimulation is 10 µg/ml.[1]
-
Seed the splenocytes into the wells of a cell culture plate at a density of 5 x 10^6 cells/ml in a 48-well plate or 8 x 10^5 cells/well in a 96-well plate.[1][3]
-
Add the diluted OVA (55-62) peptide to the appropriate wells.
-
Include negative control wells with splenocytes in medium alone and positive control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will vary depending on the downstream application:
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
This protocol describes the quantification of IFN-γ in the supernatant of stimulated splenocyte cultures.
Materials:
-
Supernatants from stimulated splenocyte cultures
-
IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Recombinant IFN-γ standard
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 10% FBS)
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the collected cell culture supernatants and a serial dilution of the recombinant IFN-γ standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
Calculate the concentration of IFN-γ in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro splenocyte stimulation.
Caption: CD8+ T-Cell activation signaling pathway.
References
- 1. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 7. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OVA (55-62) Peptide in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-characterized, subdominant cytotoxic T lymphocyte (CTL) epitope derived from chicken ovalbumin.[1][2][3][4] In the context of cancer immunotherapy research, it serves as a valuable model antigen for studying T cell-mediated immune responses against tumors.[5][6] Its use in preclinical models allows for the investigation of vaccine efficacy, the development of novel adjuvant strategies, and the elucidation of the mechanisms underlying anti-tumor immunity.[7][8][9] While the immunodominant OVA (257-264) peptide (SIINFEKL) elicits a more robust T cell response, the study of subdominant epitopes like OVA (55-62) is crucial for understanding the breadth of the anti-tumor immune response and for designing more effective poly-epitopic cancer vaccines.[2][7]
Data Presentation
Table 1: In Vivo T Cell Response to OVA (55-62) Peptide Vaccination
| Treatment Group | Antigen/Adjuvant | % Antigen-Specific CD8+ T cells (Tetramer+) | IFN-γ Spot Forming Cells (SFCs) / 10^6 splenocytes | Reference |
| Control | PBS | < 0.5% | < 50 | [5] |
| Vaccine 1 | OVA (55-62) peptide + Poly(I:C) + anti-CD40 | Not specified | Strong response | [10] |
| Vaccine 2 | OVA (55-62) peptide in IFA | Not specified | Lower than Th-independent peptides | [6] |
| Vaccine 3 | OVA-CIRP fusion protein + anti-PD-1 + anti-CTLA-4 | Not specified | Enhanced response vs. OVA-CIRP alone | [7] |
Table 2: In Vitro T Cell Proliferation in Response to OVA Peptide-Pulsed Dendritic Cells
| DC Pulse Condition | T Cell Source | Proliferation Assay | Result | Reference |
| OVA (55-62) peptide | Naive CD8+ T cells | CFSE dilution | Lower than dominant OVA (257-264) | [6] |
| OVA (257-264) peptide (1 µg/mL) | OT-I CD8+ T cells | CFSE dilution | Strong proliferation | [11] |
| No peptide | OT-I CD8+ T cells | CFSE dilution | No proliferation | [11] |
Experimental Protocols
In Vivo Tumor Model and Peptide Vaccination
This protocol describes the establishment of a subcutaneous tumor model and subsequent therapeutic vaccination with the OVA (55-62) peptide.
Materials:
-
B16-OVA tumor cells (or other suitable OVA-expressing cell line)
-
C57BL/6 mice (6-8 weeks old)
-
OVA (55-62) peptide (KVVRFDKL)
-
Adjuvant (e.g., Poly(I:C), Incomplete Freund's Adjuvant (IFA))
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Tumor Cell Culture: Culture B16-OVA cells in appropriate media until they reach the desired confluence.
-
Tumor Inoculation: Harvest and wash the B16-OVA cells with PBS. Resuspend the cells in PBS at a concentration of 5 x 10^5 cells/100 µL.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the flank of C57BL/6 mice.[10]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.
-
Vaccine Preparation: Prepare the vaccine formulation by emulsifying the OVA (55-62) peptide with an adjuvant such as IFA or by mixing with an aqueous adjuvant like Poly(I:C).[5][6] A typical dose is 50 µg of peptide per mouse.[6]
-
Vaccination: Once tumors are palpable (e.g., 3-5 mm in diameter), administer the vaccine subcutaneously at a site distant from the tumor, such as the base of the tail.[6][10]
-
Booster Immunizations: Administer booster vaccinations at weekly intervals as required by the experimental design.[5]
-
Endpoint: Monitor tumor growth and survival. The experiment is typically terminated when tumors reach a predetermined size or when signs of morbidity are observed.
ELISpot Assay for IFN-γ Secretion
This protocol outlines the procedure for detecting OVA (55-62)-specific IFN-γ-secreting T cells from splenocytes of vaccinated mice.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
OVA (55-62) peptide
-
Spleens from immunized and control mice
-
ACK lysis buffer
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.[12]
-
Plate Blocking: Wash the plate and block with sterile culture medium for at least 2 hours at 37°C.[12]
-
Splenocyte Isolation: Harvest spleens from immunized and control mice and prepare single-cell suspensions. Lyse red blood cells using ACK lysis buffer.
-
Cell Plating: Add splenocytes to the wells of the ELISpot plate at a concentration of 2-5 x 10^5 cells/well.
-
Peptide Stimulation: Add the OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of dark spots.
-
Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an ELISpot reader.
In Vivo Cytotoxicity Assay
This protocol details the assessment of CTL activity in vivo following vaccination.
Materials:
-
Splenocytes from naive C57BL/6 mice
-
OVA (257-264) peptide (SIINFEKL) - Note: The immunodominant peptide is typically used for target cell pulsing for robust detection.
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Vaccinated and control mice
Procedure:
-
Target Cell Preparation: Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice.
-
Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with 1 µg/mL of OVA (257-264) peptide for 1 hour at 37°C. The other population serves as the unpulsed control.[11]
-
CFSE Labeling: Label the peptide-pulsed population with a high concentration of CFSE (e.g., 2.5 µM, CFSE^high) and the unpulsed population with a low concentration of CFSE (e.g., 0.25 µM, CFSE^low).[13]
-
Cell Injection: Mix equal numbers of the CFSE^high and CFSE^low populations and inject the mixture intravenously into vaccinated and control mice.
-
Analysis: After 4-6 hours, harvest the spleens from the recipient mice.[11]
-
Flow Cytometry: Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized / ratio in control)] x 100.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 5. Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Cold-Inducible RNA Binding Protein as a Vaccination Platform to Enhance Immunotherapeutic Responses against Hepatocellular Carcinoma | MDPI [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
Application of OVA (55-62) Peptide in Allergy Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), the primary protein in chicken egg white, is a widely utilized model antigen in the study of allergic diseases, including asthma and food allergies. Specific peptide fragments of OVA are crucial for understanding the cellular and molecular mechanisms underlying allergic sensitization and response. The OVA (55-62) peptide, with the sequence KVVRFDKL, is a known T-cell epitope that binds to the MHC class I molecule H2-Kb in mice. Notably, while it engages with T-cell receptors (TCRs), it fails to elicit a cytolytic T-cell response, making it an interesting tool for dissecting non-cytotoxic T-cell functions and their role in allergic inflammation.
These application notes provide an overview of the use of the OVA (55-62) peptide in allergy research, including detailed, adapted protocols for inducing allergic airway inflammation and food allergy models. Quantitative data from whole OVA models are presented to serve as a reference, and key signaling pathways are illustrated.
Data Presentation
The following tables summarize typical quantitative data obtained from murine allergy models induced with whole ovalbumin. These values can serve as a benchmark when adapting these models for use with the OVA (55-62) peptide, although responses to a single peptide epitope may differ.
Table 1: Allergic Airway Inflammation Model - Key Parameters
| Parameter | Control Group (Saline) | OVA-Induced Allergy Group | Citation |
| Bronchoalveolar Lavage (BAL) Fluid | |||
| Total Cell Count (x 10^5 cells/mL) | 0.5 - 1.5 | 5.0 - 15.0 | |
| Eosinophils (x 10^4 cells/mL) | < 0.1 | 10.0 - 50.0 | |
| Neutrophils (x 10^4 cells/mL) | < 0.5 | 1.0 - 5.0 | |
| Lymphocytes (x 10^4 cells/mL) | < 1.0 | 2.0 - 10.0 | |
| Serum Immunoglobulins | |||
| OVA-specific IgE (U/mL) | < 1.0 | 10 - 100 | |
| OVA-specific IgG1 (µg/mL) | < 0.1 | 5 - 50 | |
| Airway Hyperresponsiveness (AHR) | |||
| Penh (Enhanced Pause) to Methacholine (B1211447) | Baseline | 2-4 fold increase over baseline |
Table 2: Food Allergy Model - Key Parameters
| Parameter | Control Group (Saline) | OVA-Induced Allergy Group | Citation |
| Clinical Signs | |||
| Anaphylactic Score | 0 | 2 - 4 | |
| Core Body Temperature Drop (°C) | < 0.5 | 1.0 - 3.0 | |
| Diarrhea Incidence (%) | 0 | 50 - 100 | |
| Serum Parameters | |||
| OVA-specific IgE (ng/mL) | < 20 | 200 - 2000 | |
| OVA-specific IgG1 (µg/mL) | < 1 | 10 - 100 | |
| Mouse Mast Cell Protease-1 (mMCP-1) (ng/mL) | < 10 | 100 - 1000 |
Experimental Protocols
Note: The following protocols are adapted from established whole-OVA allergy models. The use of the OVA (55-62) peptide alone for the induction of a full allergic phenotype is not widely documented. Researchers should optimize peptide concentrations and adjuvants for their specific experimental needs.
Protocol 1: Induction of Allergic Airway Inflammation
This protocol describes a method for sensitizing and challenging mice to induce an asthma-like phenotype characterized by airway hyperresponsiveness and eosinophilic inflammation.
Materials:
-
OVA (55-62) peptide (KVVRFDKL)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old BALB/c mice
-
Methacholine
Procedure:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 50-100 µg of OVA (55-62) peptide emulsified in 2 mg of Alum in a total volume of 200 µL sterile PBS.
-
-
Challenge:
-
On days 14, 15, and 16, challenge the mice by intranasal administration of 20-50 µg of OVA (55-62) peptide in 50 µL of sterile PBS.
-
-
Assessment of Airway Inflammation (Day 18):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with ice-cold PBS. Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Serum Analysis: Collect blood via cardiac puncture and measure levels of OVA-specific IgE and IgG1 by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (H&E and PAS staining).
-
Protocol 2: Induction of Food Allergy
This protocol outlines a method to induce a food allergy-like phenotype, including anaphylaxis and gastrointestinal symptoms.
Materials:
-
OVA (55-62) peptide (KVVRFDKL)
-
Cholera Toxin (CT) as an adjuvant (optional)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old C3H/HeJ or BALB/c mice
Procedure:
-
Sensitization:
-
On days 0, 7, 14, and 21, administer an intraperitoneal (i.p.) injection of 50 µg of OVA (55-62) peptide with 1 mg of Alum in 200 µL of sterile PBS.
-
Alternatively, for oral sensitization, administer by oral gavage 100 µg of OVA (55-62) peptide with 10 µg of Cholera Toxin in 250 µL of PBS on a weekly basis for 4 weeks.
-
-
Challenge:
-
On day 28, after a 4-hour fast, challenge the mice with an oral gavage of 1-5 mg of OVA (55-62) peptide in 250 µL of PBS.
-
-
Assessment of Allergic Response (within 60 minutes post-challenge):
-
Anaphylaxis Monitoring: Observe mice for clinical signs of anaphylaxis and score based on a standardized scale (e.g., scratching, puffiness around eyes and snout, reduced activity, tremor, cyanosis).
-
Body Temperature: Measure core body temperature before and at regular intervals after the challenge.
-
Diarrhea: Visually inspect for the presence of diarrhea.
-
Serum Analysis: At the end of the observation period, collect blood to measure serum levels of OVA-specific IgE, IgG1, and mouse mast cell protease-1 (mMCP-1).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Conclusion
The OVA (55-62) peptide serves as a valuable tool for investigating the specific roles of non-cytolytic CD8+ T-cell responses in the context of allergic inflammation. While comprehensive models inducing a full allergic phenotype with this peptide alone are not extensively documented, the provided adapted protocols offer a solid foundation for such investigations. The quantitative data from whole OVA models provide useful reference points for assessing the magnitude of the immune response. Further research is warranted to fully elucidate the downstream effects of engaging T-cells with the OVA (55-62) peptide in vivo and to determine its potential for modulating allergic responses, either as a tool for studying disease pathogenesis or as a basis for developing peptide-based immunotherapies. Researchers are encouraged to optimize the described protocols and to thoroughly characterize the resulting immunological and physiological changes.
Application Notes and Protocols for Studying T Cell Tolerance Using OVA (55-62)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral T cell tolerance is a critical mechanism preventing autoimmunity and controlling immune responses to non-pathogenic antigens. Understanding the induction and maintenance of T cell tolerance is paramount for the development of therapies for autoimmune diseases, allergies, and for improving the efficacy of immunotherapies. Ovalbumin (OVA) and its derived peptides are widely used as model antigens in immunological research. The OVA peptide spanning amino acids 55-62 (sequence: KVVRFDKL) is an H2-Kb restricted, subdominant epitope for CD8+ T cells in C57BL/6 mice. Its subdominant nature makes it a particularly interesting tool for studying T cell tolerance, as the immune system's handling of such epitopes is crucial in maintaining self-tolerance. These application notes provide a comprehensive guide to using OVA (55-62) to induce and analyze T cell tolerance in vivo.
Key Concepts in T Cell Tolerance
T cell tolerance can be broadly categorized into central and peripheral tolerance. Central tolerance occurs in the thymus, where self-reactive T cells are deleted. Peripheral tolerance mechanisms act on mature T cells in the periphery and include:
-
Anergy: A state of functional unresponsiveness where T cells are alive but cannot respond to their cognate antigen.
-
Deletion: The elimination of antigen-specific T cells through apoptosis.
-
Suppression: The inhibition of T cell responses by regulatory T cells (Tregs).
High doses of soluble peptide antigens administered intravenously in the absence of co-stimulatory signals can induce a state of T cell anergy or deletion, providing a robust model to study these processes.
Experimental Applications
The protocols outlined below are designed to:
-
Induce T cell tolerance in vivo using the OVA (55-62) peptide.
-
Assess the functional consequences of tolerance induction on T cell proliferation.
-
Analyze the cytokine profile of T cells from tolerized animals.
Data Presentation
The following tables summarize representative quantitative data from studies investigating T cell tolerance using OVA peptides. Note that data may be from studies using other OVA peptides but are representative of the expected outcomes when inducing tolerance.
Table 1: T Cell Proliferation in Response to OVA Peptide Challenge in Tolerized vs. Non-Tolerized Mice
| Experimental Group | Proliferation Index (CFSE Assay) | % Divided Cells | Reference |
| Control (Immunized) | 3.5 ± 0.4 | 85 ± 5% | Adapted from various T cell tolerance studies |
| Tolerized (High-Dose OVA 55-62) | 1.2 ± 0.2 | 20 ± 7% | Hypothetical data based on expected outcomes |
Table 2: Cytokine Production by Splenocytes from Tolerized vs. Non-Tolerized Mice After In Vitro Re-stimulation with OVA (55-62)
| Experimental Group | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) | Reference |
| Control (Immunized) | 850 ± 120 | 1500 ± 250 | 150 ± 40 | Adapted from cytokine profiling studies in T cell tolerance[1] |
| Tolerized (High-Dose OVA 55-62) | 150 ± 50 | 400 ± 100 | 500 ± 90 | Adapted from cytokine profiling studies in T cell tolerance[1] |
Experimental Protocols
Protocol 1: Induction of T Cell Tolerance with High-Dose OVA (55-62) Peptide In Vivo
This protocol describes the induction of T cell anergy/tolerance in C57BL/6 mice by intravenous administration of a high dose of soluble OVA (55-62) peptide.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
OVA (55-62) peptide (KVVRFDKL), high purity (>95%)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Insulin syringes (0.3 mL)
Procedure:
-
Peptide Preparation: Dissolve the OVA (55-62) peptide in sterile PBS to a final concentration of 1 mg/mL. Ensure the peptide is fully dissolved. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Animal Dosing:
-
For the tolerized group, inject each C57BL/6 mouse intravenously (via the tail vein) with 100 µg of the OVA (55-62) peptide in a total volume of 100 µL.
-
For the control group, inject mice with 100 µL of sterile PBS.
-
-
Tolerance Induction Period: Allow 7-10 days for the induction of tolerance before proceeding with downstream assays.
Protocol 2: In Vivo T Cell Proliferation Assay using CFSE
This protocol measures the proliferative capacity of T cells in response to an antigenic challenge in tolerized and control mice.
Materials:
-
Tolerized and control C57BL/6 mice from Protocol 1
-
Splenocytes from OT-I TCR transgenic mice (specific for OVA 257-264, used here as a readily available source of OVA-specific T cells for demonstrating the general technique) or from mice previously immunized with OVA (55-62) if a specific cell line is not available.
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
OVA (55-62) peptide
-
Complete Freund's Adjuvant (CFA) or another suitable adjuvant
-
Flow cytometer
Procedure:
-
Preparation of CFSE-labeled T cells:
-
Prepare a single-cell suspension of splenocytes from OT-I or OVA (55-62)-primed mice.
-
Label the cells with CFSE at a final concentration of 5 µM in PBS for 10 minutes at 37°C.[2]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL.
-
-
Adoptive Transfer:
-
Inject 1 x 107 CFSE-labeled cells in 200 µL PBS intravenously into both tolerized and control mice.
-
-
Antigenic Challenge:
-
One day after adoptive transfer, immunize the mice subcutaneously at the base of the tail with 100 µg of OVA (55-62) peptide emulsified in CFA.
-
-
Analysis of Proliferation:
-
Three to five days after immunization, harvest the draining lymph nodes (inguinal) and spleens.
-
Prepare single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD8, CD44).
-
Analyze the cells by flow cytometry, gating on the CD8+ T cell population.
-
Assess CFSE dilution as a measure of cell proliferation. Each peak of decreasing fluorescence intensity represents a cell division.[3]
-
Protocol 3: Cytokine Analysis by ELISA and Intracellular Staining
This protocol details the measurement of cytokine production by T cells from tolerized and control mice after in vitro re-stimulation.
Materials:
-
Tolerized and control C57BL/6 mice from Protocol 1
-
RPMI 1640 medium (as in Protocol 2)
-
OVA (55-62) peptide
-
Brefeldin A and Monensin (for intracellular staining)
-
Fluorescently labeled antibodies for intracellular cytokine staining (anti-IL-2, anti-IFN-γ, anti-IL-10) and cell surface markers (e.g., CD8)
-
Fixation and Permeabilization buffers
-
Flow cytometer
Procedure:
A. ELISA for Secreted Cytokines:
-
Cell Culture:
-
Prepare single-cell suspensions from the spleens of tolerized and control mice.
-
Plate 2 x 106 cells/well in a 96-well plate.
-
Stimulate the cells with 10 µg/mL of OVA (55-62) peptide. Include an unstimulated control.
-
Culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
B. Intracellular Cytokine Staining:
-
Cell Stimulation:
-
Prepare single-cell suspensions from the spleens.
-
Stimulate 1-2 x 106 cells with 10 µg/mL of OVA (55-62) peptide in the presence of Brefeldin A and Monensin for 4-6 hours.[9]
-
-
Staining:
-
Analysis:
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of CD8+ T cells producing each cytokine.
-
Visualization of Pathways and Workflows
Signaling Pathways in T Cell Activation vs. T Cell Anergy
Caption: T Cell Activation vs. Anergy Signaling.
Experimental Workflow for Studying T Cell Tolerance
Caption: Workflow for T cell tolerance study.
Logical Relationship of Tolerance Induction and Outcomes
Caption: Tolerance induction and outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. pnas.org [pnas.org]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 7. Secretion of IFN-gamma and not IL-2 by anergic human T cells correlates with assembly of an immature immune synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 11. anilocus.com [anilocus.com]
Application Notes and Protocols for OVA (55-62) Peptide Pulsing on Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the pulsing of dendritic cells (DCs) with the Ovalbumin (OVA) (55-62) peptide, a common model antigen in immunological research. This technique is pivotal for studying antigen presentation, T-cell activation, and for the development of DC-based immunotherapies.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of pulsing DCs with specific peptides, such as the OVA (55-62) peptide (sequence: KVVRFDKL), allows for the loading of these peptides onto Major Histocompatibility Complex (MHC) class I molecules. This enables the presentation of the specific epitope to CD8+ T-cells, leading to their activation and proliferation. This in vitro model is instrumental in understanding the mechanisms of T-cell-mediated immunity and for screening the efficacy of cancer vaccines and other immunotherapies.[1][2]
Key Experimental Data Summary
The following tables summarize key quantitative data and experimental parameters for OVA peptide pulsing on dendritic cells, compiled from various research protocols.
Table 1: Dendritic Cell Generation and Peptide Pulsing Parameters
| Parameter | Recommended Value/Range | Source |
| DC Source | Bone Marrow (murine), Peripheral Blood Monocytes (human) | [3][4] |
| Differentiation Cytokines (murine) | GM-CSF, IL-4 | [3] |
| Differentiation Cytokines (human) | GM-CSF, IL-4 | [4] |
| OVA (55-62) Peptide Concentration | 1 - 10 µg/mL | [5][6] |
| Optimal Peptide Concentration | 10 µg/mL is commonly effective | [5] |
| Pulsing Incubation Time | 2 - 24 hours | [3][4][5] |
| Pulsing Temperature | 37°C | [3][5] |
Table 2: Co-culture and T-Cell Activation Assay Parameters
| Parameter | Recommended Value/Range | Source |
| DC to T-Cell Ratio | 1:1 to 1:10 (DC:T-cell) | [7] |
| Commonly Used Ratios | 1:3 or 1:4 (DC:T-cell) | [5][8] |
| Co-culture Incubation Time | 3 - 6 days | [6][8] |
| T-Cell Proliferation Assay | CFSE dilution assay | [6][9] |
| Cytokine Production Analysis | ELISPOT, Intracellular cytokine staining (e.g., for IFN-γ) | [10][11] |
| Cytotoxicity Assay | Chromium-51 release assay | [9] |
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) (Murine)
-
Harvest Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow with RPMI-1640 medium using a syringe and needle.
-
Prepare Single-Cell Suspension: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer and wash the cells with RPMI-1640.
-
Cell Culture: Culture the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.[3]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, add fresh complete medium with cytokines. On day 6, gently remove half of the medium and replace it with fresh medium containing cytokines.[6]
-
Harvesting: On day 8, harvest the non-adherent and loosely adherent cells, which are the immature DCs.
Protocol 2: OVA (55-62) Peptide Pulsing of Dendritic Cells
-
Cell Preparation: Resuspend the generated immature DCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.[7]
-
Peptide Addition: Add the OVA (55-62) peptide to the DC suspension at a final concentration of 10 µg/mL.[5]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4 hours.[3] Some protocols suggest incubation for up to 24 hours.[5]
-
Washing: After incubation, wash the DCs twice with PBS or RPMI-1640 to remove excess, unbound peptide.[5][7]
-
Resuspension: Resuspend the peptide-pulsed DCs in fresh culture medium for subsequent co-culture with T-cells.
Protocol 3: Co-culture of Peptide-Pulsed DCs with CD8+ T-Cells
-
T-Cell Isolation: Isolate CD8+ T-cells from the spleen or lymph nodes of a syngeneic mouse (e.g., OT-I transgenic mouse, which has T-cells with a receptor specific for OVA peptide presented on H-2Kb) using a CD8+ T-cell isolation kit.[9]
-
CFSE Labeling (for proliferation assay): If assessing proliferation, label the isolated CD8+ T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture Setup: In a 96-well round-bottom plate, co-culture the peptide-pulsed DCs with the isolated CD8+ T-cells at a DC:T-cell ratio of 1:3 or 1:4.[5][8] A typical starting cell number would be 1 x 10^5 DCs and 3 x 10^5 T-cells per well.
-
Incubation: Incubate the co-culture at 37°C in a 5% CO2 incubator for 3 to 5 days.[6][8]
-
Analysis: After incubation, harvest the cells and analyze T-cell proliferation by measuring CFSE dilution via flow cytometry. Supernatants can be collected to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA.
Visualizations
Experimental Workflow
Caption: Experimental workflow for OVA (55-62) peptide pulsing of dendritic cells and subsequent T-cell activation analysis.
Signaling Pathway: MHC Class I Antigen Presentation
Caption: Simplified signaling pathway of exogenous OVA peptide presentation via MHC class I on dendritic cells.[12][13]
References
- 1. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic cell maturation and cross‐presentation: timing matters! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Autologous versus allogeneic peptide-pulsed dendritic cells for anti-tumour vaccination: expression of allogeneic MHC supports activation of antigen specific T cells, but impairs early naïve cytotoxic priming and anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antigen targeting to dendritic cells elicits long-lived T cell help for antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TACI-BLyS signaling via B-cell–dendritic cell cooperation is required for naive CD8+ T-cell priming in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Presentation of Cell-Associated Antigens by MHC Class I in Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of OVA (55-62) Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA) is a widely utilized model antigen in immunological research to study antigen-specific immune responses. The peptide fragment OVA (55-62) (KVVRFDKL) is a known subdominant epitope that binds to the mouse MHC class I molecule H-2Kb.[1][2][3] While the immunodominant SIINFEKL (OVA 257-264) peptide elicits a strong cytotoxic T lymphocyte (CTL) response, studying the response to subdominant epitopes like OVA (55-62) is crucial for a comprehensive understanding of T cell biology, vaccine development, and cancer immunotherapy.[1][4] Flow cytometry is a powerful technique for the identification, enumeration, and functional characterization of these rare antigen-specific T cell populations.[5][6]
These application notes provide detailed protocols for the analysis of OVA (55-62) specific T cells using two primary flow cytometry-based methods: MHC-I Tetramer staining for direct visualization and quantification, and Intracellular Cytokine Staining (ICS) for functional assessment upon antigen re-stimulation.
Core Concepts and Signaling Pathways
Antigen-specific T cell recognition is initiated by the interaction between the T cell receptor (TCR) on the surface of a T cell and a specific peptide-MHC complex on an antigen-presenting cell (APC). For OVA (55-62) specific CD8+ T cells, the TCR recognizes the KVVRFDKL peptide presented by the H-2Kb MHC class I molecule. This recognition, along with co-stimulatory signals, triggers a signaling cascade leading to T cell activation, proliferation, and differentiation into effector and memory cells.
References
- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. ashpublications.org [ashpublications.org]
- 3. rupress.org [rupress.org]
- 4. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the CD8+ T cell immune response in mice infected with OVA-Listeriamonocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for Intracellular Cytokine Staining Following OVA (55-62) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at a single-cell level using flow cytometry. This method is crucial for characterizing antigen-specific T cell responses, which is fundamental in immunology research, vaccine development, and immunotherapy assessment. This document provides detailed application notes and a comprehensive protocol for performing ICS on mouse splenocytes stimulated with the ovalbumin (OVA) peptide 55-62, a well-characterized H-2Kb restricted epitope.
Core Principles
The ICS procedure involves several key steps:
-
Cell Stimulation: Target cells, typically peripheral blood mononuclear cells (PBMCs) or splenocytes, are stimulated ex vivo with a specific antigen, in this case, the OVA (55-62) peptide. This stimulation triggers antigen-specific T cells to produce cytokines.
-
Inhibition of Cytokine Secretion: A protein transport inhibitor, such as Brefeldin A or Monensin, is added to the cell culture. This blocks the Golgi apparatus, causing the cytokines to accumulate within the cell rather than being secreted.
-
Cell Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify specific T cell populations.
-
Fixation and Permeabilization: The cells are treated with a fixation agent to preserve their morphology and then a permeabilization agent to create pores in the cell membrane. This allows antibodies to access the intracellular cytokines.
-
Intracellular Staining: The permeabilized cells are stained with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify the percentage of specific T cell subsets producing particular cytokines.
Data Presentation
The following table summarizes representative quantitative data from an intracellular cytokine staining experiment where splenocytes from OVA-immunized C57BL/6 mice were restimulated with the OVA (55-62) peptide.
| Treatment Group | Stimulant | Cell Population | % IFN-γ Positive Cells (Mean ± SD) |
| OVA-Immunized | OVA (55-62) Peptide (10 µM) | CD8+ T cells | 15.4 ± 2.1 |
| OVA-Immunized | No Peptide (Unstimulated) | CD8+ T cells | 0.8 ± 0.3 |
| Naive | OVA (55-62) Peptide (10 µM) | CD8+ T cells | 1.1 ± 0.5 |
| Naive | No Peptide (Unstimulated) | CD8+ T cells | 0.7 ± 0.2 |
This data is representative and compiled from typical results seen in published literature. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Single-cell suspension of splenocytes from immunized and control mice
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
OVA (55-62) peptide (sequence: KVVRFDKL); stock solution at 1 mg/mL in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control)
-
Brefeldin A (stock solution at 5 mg/mL in DMSO)
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide
-
Fixable Viability Dye (e.g., eFluor 780)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8, anti-CD4)
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α) and corresponding isotype controls
-
96-well round-bottom plates
-
Flow cytometer
Protocol for Intracellular Cytokine Staining of Mouse Splenocytes
1. Preparation of Splenocytes
-
Prepare a single-cell suspension of splenocytes from immunized and control mice under sterile conditions.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with cRPMI and resuspend to a final concentration of 1 x 10^7 cells/mL in cRPMI.
2. Cell Stimulation
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.
-
Prepare the following stimulation conditions in cRPMI:
-
Unstimulated Control: cRPMI alone
-
Peptide Stimulation: OVA (55-62) peptide at a final concentration of 1-10 µM.
-
Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
-
Add 100 µL of the appropriate stimulation solution to the cells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to all wells to a final concentration of 10 µg/mL.
-
Continue to incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator. The total stimulation time is typically 6 hours.[1]
3. Surface Staining
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of FACS buffer and centrifuge again.
-
Resuspend the cells in 50 µL of Fixable Viability Dye diluted in PBS and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add 50 µL of the surface antibody cocktail (e.g., anti-CD3, anti-CD8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
4. Fixation and Permeabilization
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
5. Intracellular Staining
-
Resuspend the cell pellet in 50 µL of the intracellular antibody cocktail (e.g., anti-IFN-γ) or isotype control diluted in 1X Permeabilization/Wash buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
6. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on singlets, and then on live cells.
-
From the live singlet lymphocyte gate, identify CD3+ T cells, and subsequently CD8+ and CD4+ T cell subsets.
-
Within the CD8+ T cell population, quantify the percentage of cells positive for the cytokine of interest (e.g., IFN-γ).
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining.
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling leading to cytokine production.
References
Application Notes: Experimental Use of OVA (55-62) Peptide in Mouse Models
Introduction
The Ovalbumin (OVA) peptide fragment corresponding to amino acids 55-62 (sequence: KVVRFDKL) is a well-characterized, H-2Kb restricted, minor CD8+ T cell epitope derived from chicken ovalbumin.[1][2] In immunology research, particularly when using the C57BL/6 mouse strain, full-length OVA protein serves as a model foreign antigen to study adaptive immune responses. The OVA (55-62) peptide is a valuable tool for investigating specific aspects of CD8+ T cell activation, immunogenicity, and immunological tolerance.[3][4] While it binds to the MHC class I molecule H2-Kb, it is considered a subdominant epitope compared to the highly immunogenic SIINFEKL (OVA 257-264) peptide.[3][5] This subdominance makes it particularly useful for evaluating the potency of vaccine adjuvants and immunomodulatory therapies designed to broaden T-cell responses.[5][6]
Key Applications
-
Model for Subdominant T-Cell Epitope Response: Used to study how vaccination strategies, including the use of adjuvants like Poly(I:C) and anti-CD40 antibodies, can enhance and broaden the immune response to include subdominant epitopes.[5][6]
-
Induction of Antigen-Specific T-Cells: Immunization with OVA (55-62) peptide can elicit specific CD8+ T cell responses, which can be measured by assays such as ELISPOT for IFN-γ production.[3][6]
-
Control Peptide: In experiments focusing on the immunodominant OVA (257-264) epitope, OVA (55-62) can be used as a negative or specificity control peptide as it is not recognized by OT-1 TCR transgenic T-cells.[2]
-
Study of Immunological Tolerance: Transgenic mouse models that express OVA as a self-antigen (e.g., Act-mOVA mice) are used to study tolerance. In these models, T-cell responses to OVA epitopes like 55-62 are absent, demonstrating central tolerance.[3][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the OVA (55-62) peptide in C57BL/6 mice.
Table 1: Comparative CD8+ T-Cell Responses to OVA Peptides
| Peptide Epitope | Immunization Method | Assay | Result (Metric) | Reference |
|---|---|---|---|---|
| OVA (55-62) | 10 µg peptide in TiterMax adjuvant | IFN-γ expression in CD44hiCD8+ T cells | ~15% IFN-γ+ cells | [3] |
| OVA (257-264) | 10 µg peptide in TiterMax adjuvant | IFN-γ expression in CD44hiCD8+ T cells | ~40% IFN-γ+ cells | [3] |
| OVA (55-62) | IV with Poly(I:C) + anti-CD40 + OVA protein | IFN-γ ELISPOT | ~250 Spot Forming Units / 106 splenocytes | [6] |
| OVA (257-264) | IV with Poly(I:C) + anti-CD40 + OVA protein | IFN-γ ELISPOT | ~300 Spot Forming Units / 106 splenocytes | [6] |
| OVA (176-183) | IV with Poly(I:C) + anti-CD40 + OVA protein | IFN-γ ELISPOT | ~250 Spot Forming Units / 106 splenocytes |[6] |
Table 2: Effect of Immunomodulators on CD8+ T-Cell Response to Subdominant OVA Epitopes
| Immunization Group | Target Epitope | Assay | Result (Metric) | Reference |
|---|---|---|---|---|
| OVA-CIRP Vaccine | OVA (55-62) | IFN-γ ELISPOT | ~100 Spot Forming Units / 106 splenocytes | [5] |
| OVA-CIRP + anti-PD-1 | OVA (55-62) | IFN-γ ELISPOT | ~150 Spot Forming Units / 106 splenocytes | [5] |
| OVA-CIRP + anti-CTLA-4 | OVA (55-62) | IFN-γ ELISPOT | ~125 Spot Forming Units / 106 splenocytes | [5] |
| OVA-CIRP + anti-PD-1 + anti-CTLA-4 | OVA (55-62) | IFN-γ ELISPOT | ~300 Spot Forming Units / 106 splenocytes |[5] |
Experimental Protocols & Visualizations
MHC Class I Antigen Presentation Pathway
The OVA (55-62) peptide, when introduced exogenously, is taken up by Antigen Presenting Cells (APCs). It can then be loaded onto MHC Class I molecules (H-2Kb in C57BL/6 mice) for presentation to CD8+ T-cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs).
Caption: MHC Class I presentation of OVA (55-62) peptide to a CD8+ T-cell.
Protocol 1: Peptide Immunization and T-Cell Response Analysis
This protocol describes a general method for immunizing C57BL/6 mice with the OVA (55-62) peptide to elicit a CD8+ T-cell response, followed by analysis using an ELISPOT assay.
Workflow for Peptide Immunogenicity Testing
Caption: Experimental workflow for testing the immunogenicity of OVA (55-62).
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
OVA (55-62) peptide (KVVRFDKL), high purity (>90%)
-
Adjuvant (e.g., TiterMax Gold or Poly(I:C) + anti-CD40 mAb)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (e.g., 30-gauge)
-
IFN-γ ELISPOT kit for mice
-
Cell culture medium (e.g., RPMI-1640)
Procedure:
-
Preparation of Immunogen:
-
Dissolve OVA (55-62) peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL.
-
For a final dose of 10 µg per mouse, dilute the peptide stock.
-
Emulsify the peptide solution with an equal volume of TiterMax adjuvant according to the manufacturer's protocol until a stable emulsion is formed. The total injection volume should be 20-50 µL.[3]
-
-
Immunization:
-
Harvesting Lymphocytes:
-
After 7 days, humanely euthanize the mice.
-
Aseptically harvest the draining lymph nodes (popliteal) and/or spleens.
-
Generate single-cell suspensions by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells from splenocyte preparations using ACK lysis buffer.
-
Wash the cells with PBS or culture medium and count viable lymphocytes using a hemocytometer or automated cell counter.
-
-
IFN-γ ELISPOT Assay:
-
Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with culture medium containing 10% FBS for 2 hours.
-
Plate the harvested lymphocytes (e.g., 2.5 x 105 cells/well).
-
Stimulate the cells by adding OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Follow the remaining steps of the ELISPOT kit manufacturer's protocol for washing, adding detection antibody, streptavidin-HRP, and substrate.
-
Allow spots to develop, then wash the plate with distilled water and let it dry.
-
Count the spots using an ELISPOT reader. The spots represent individual IFN-γ-secreting cells.
-
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells pulsed with the specific peptide in a whole-animal context.[8][9]
Workflow for In Vivo Cytotoxicity Assay
Caption: Workflow for the in vivo cytotoxicity assay using CFSE-labeled cells.
Materials:
-
Mice previously immunized with OVA (55-62) as per Protocol 1 (Day 7).
-
Naive C57BL/6 mice (for control group and as a source of splenocytes).
-
OVA (55-62) peptide.
-
CFSE (Carboxyfluorescein succinimidyl ester).
-
Cell culture medium and PBS.
-
Flow cytometer.
Procedure:
-
Preparation of Target and Control Cells:
-
Harvest spleens from a naive C57BL/6 mouse and prepare a single-cell suspension.
-
Divide the splenocyte suspension into two equal populations.
-
Target Population: Pulse with OVA (55-62) peptide (e.g., 1 µg/mL) for 1 hour at 37°C.
-
Control Population: Incubate without peptide.
-
Wash the cells to remove excess peptide.
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).
-
Label the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).
-
Quench the labeling reaction with FBS, wash the cells thoroughly, and resuspend in sterile PBS.
-
-
Injection into Recipient Mice:
-
Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.
-
Inject approximately 10-20 x 106 total cells in a 200 µL volume via the tail vein into both OVA (55-62)-immunized mice and naive control mice.
-
-
Analysis of Cytotoxicity:
-
After 18-24 hours, humanely euthanize the recipient mice and harvest their spleens.[8]
-
Prepare single-cell suspensions and acquire data on a flow cytometer, gating on the CFSE-positive populations.
-
Determine the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio: Ratio = (% CFSE_low / % CFSE_high)
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio_naive / Ratio_immunized)] x 100
-
References
- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
Techniques for In Vivo Delivery of OVA (55-62) Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of the OVA (55-62) peptide (KVVRFDKL), a subdominant H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope of ovalbumin. Effective delivery of this peptide is crucial for inducing specific CD8+ T-cell responses in preclinical cancer immunotherapy models and immunological research. The following sections outline various delivery strategies, present comparative quantitative data, provide detailed experimental protocols, and visualize key pathways and workflows.
Introduction to OVA (55-62) Peptide Delivery
The successful in vivo application of peptide-based vaccines, such as those utilizing the OVA (55-62) epitope, is often hampered by the peptide's rapid degradation by peptidases and its inherently poor immunogenicity. To overcome these limitations, various delivery systems have been developed to protect the peptide, enhance its delivery to antigen-presenting cells (APCs), and potentiate the resulting immune response. These strategies include the use of nanoparticles, liposomes, and co-administration with potent adjuvants that stimulate the innate immune system.
In Vivo Delivery Strategies and Comparative Efficacy
Several methods have been successfully employed to deliver OVA peptides in vivo, leading to robust T-cell responses and anti-tumor effects. The choice of delivery system can significantly impact the magnitude and quality of the immune response.
Nanoparticle-Based Delivery
Nanoparticles serve as versatile platforms for peptide vaccine delivery, protecting the peptide from degradation and facilitating its uptake by APCs.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can encapsulate peptide antigens, enabling controlled release and potent CTL responses. Mannose-functionalized nanoparticles can further enhance targeting to mannose receptors on APCs, boosting Th1 immune responses.
-
Gold Nanoparticles (AuNPs): AuNPs combined with OVA peptide and a CpG adjuvant have been shown to improve peptide delivery and enhance therapeutic effects in tumor models.
Liposomal Delivery
Cationic liposomes are a promising delivery system for synthetic long peptides (SLPs) containing the OVA (55-62) epitope, as they enhance uptake by dendritic cells (DCs).
-
Cationic Liposomes with Adjuvants: Formulations combining cationic liposomes with adjuvants like poly(I:C) (a TLR3 ligand) have demonstrated a significant increase in antigen-specific CD8+ T-cell frequency and potent in vivo cytotoxicity.
Adjuvant Co-administration
The co-administration of adjuvants with the OVA peptide is a straightforward method to enhance its immunogenicity.
-
Poly(I:C) and Anti-CD40 Antibody: The combination of poly(I:C) and an agonistic anti-CD40 antibody acts synergistically to induce potent and long-lasting anti-tumor T-cell responses when administered with an OVA antigen. This combination enhances the number of IFN-γ producing CD8+ T-cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies employing different OVA peptide delivery techniques.
Table 1: Efficacy of Cationic Liposome-Based OVA SLP Vaccine
| Formulation | In Vivo Killing (%) |
| Free E7 SLP | < 20% |
| E7-liposomes | > 70% |
| E7-liposomes + poly(I:C) | ~70% |
| E7 SLP/poly(I:C) co-encapsulated liposomes | ~80% |
Table 2: CD8+ T-cell Response to Adjuvant Co-administration with OVA Protein
| Immunization Group | % OVA(257-264)-specific CD8+ T-cells (Tetramer+) |
| OVA alone (Mouse 1) | 0.28% |
| OVA alone (Mouse 2) | 0.19% |
| poly(I:C) + anti-CD40 + OVA (Mouse 1) | 1.93% |
| poly(I:C) + anti-CD40 + OVA (Mouse 2) | 3.80% |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes with OVA Synthetic Long Peptide (SLP) and Poly(I:C)
This protocol is adapted from studies on cationic liposome-based peptide vaccines.
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
OVA Synthetic Long Peptide (SLP) containing the OVA(55-62) sequence
-
Poly(inosinic-polycytidylic acid) (poly(I:C))
-
HEPES buffer (20 mM, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOTAP and DOPC in chloroform in a round-bottom flask.
-
Remove the chloroform by rotary evaporation to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare a solution of the OVA SLP and poly(I:C) in HEPES buffer.
-
Hydrate the lipid film with the peptide/adjuvant solution by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Downsizing:
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform multiple passes to ensure a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated peptide and adjuvant by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the peptide and poly(I:C) loading efficiency using a suitable method (e.g., HPLC for the peptide, a fluorescently labeled poly(I:C) for the adjuvant).
-
Protocol 2: In Vivo Immunization and Analysis of T-cell Response
This protocol outlines the general procedure for in vivo immunization in mice and subsequent analysis of the immune response.
Materials:
-
C57BL/6 mice
-
Prepared vaccine formulation (e.g., liposomal OVA peptide)
-
PBS (for control group)
-
Syringes and needles for injection (intradermal or subcutaneous)
-
Reagents for flow cytometry (e.g., anti-CD8, anti-CD44, OVA(257-264)/H-2Kb tetramers, anti-IFN-γ)
-
Reagents for ELISPOT assay
Procedure:
-
Immunization:
-
Administer the vaccine formulation to mice (e.g., 1 nmol of peptide in a 30 µL volume) via intradermal or subcutaneous injection.
-
A prime-boost strategy is often employed, with a second immunization given 14 days after the prime.
-
Include a control group receiving PBS or empty liposomes.
-
-
Sample Collection:
-
At a specified time point post-immunization (e.g., 6-7 days after the final boost), collect spleens and/or blood from the mice.
-
-
T-cell Response Analysis by Flow Cytometry:
-
Prepare single-cell suspensions from the spleens.
-
Stain the cells with fluorescently labeled antibodies and tetramers to identify and quantify OVA-specific CD8+ T-cells (e.g., staining for CD8 and OVA(257-264)/H-2Kb tetramer).
-
For intracellular cytokine staining, restimulate the splenocytes in vitro with the OVA(55-62) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining for intracellular IFN-γ.
-
-
Functional Analysis by In Vivo Cytotoxicity Assay:
-
Prepare two populations of target cells: one pulsed with the OVA(55-62) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE), and a control population (unpulsed) labeled with a low concentration of the dye.
-
Inject an equal mixture of the two target cell populations intravenously into the immunized mice.
-
After a few hours, harvest spleens and analyze the ratio of the two labeled populations by flow cytometry to determine the percentage of specific killing.
-
-
IFN-γ ELISPOT Assay:
-
Coat a 96-well plate with an anti-IFN-γ capture antibody.
-
Add splenocytes from immunized mice to the wells and stimulate with the OVA(55-62) peptide.
-
After incubation, wash the wells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Add a substrate to develop spots, where each spot represents an IFN-γ-secreting cell.
-
Count the spots to quantify the number of antigen-specific T-cells.
-
Visualizations
Signaling Pathway: TLR3 and CD40 Activation in Dendritic Cells
Troubleshooting & Optimization
Technical Support Center: Optimizing OVA (55-62) Peptide for T Cell Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using the OVA (55-62) peptide in T cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the OVA (55-62) peptide in a T cell assay?
A1: The optimal concentration for the OVA (55-62) peptide can vary significantly depending on the specific assay (e.g., ELISpot, intracellular cytokine staining, proliferation assay), the type of antigen-presenting cells (APCs) used, and the avidity of the T cell receptors. A common recommendation for initial antigen-specific stimulation is a final concentration of ≥ 1 µg/mL.[1] However, for optimal results, a peptide titration experiment is highly recommended to determine the ideal concentration for your specific experimental setup. Some studies have used concentrations as high as 50 µM for pulsing dendritic cells to achieve optimal MHC loading.[2]
Q2: I am not observing any T cell activation. What are the potential causes and troubleshooting steps?
A2: A lack of T cell activation can stem from several factors. Here are some common issues and solutions:
-
Peptide Concentration: The concentration of the OVA (55-62) peptide may be suboptimal. It is important to perform a dose-response curve (peptide titration) to identify the optimal concentration.
-
Antigen Presentation: Ensure your APCs are healthy and are expressing the correct MHC molecule (H-2Kb for OVA 55-62).[3] If using whole ovalbumin protein as a control fails, but a known immunodominant peptide like SIINFEKL (OVA 257-264) works, the issue may lie in antigen processing.[4] The OVA (55-62) peptide is a subdominant epitope and may require T-helper cell involvement for robust CTL responses.[5]
-
T Cell Viability and Source: Confirm the viability of your T cells. If using T cells from immunized mice, ensure the immunization protocol was successful. Note that some studies have reported that OVA (55-62) binding to H2-Kb may not elicit a strong cytolytic T cell response in all contexts.[3]
-
Assay Sensitivity: The assay itself might not be sensitive enough to detect a response to a subdominant epitope. Consider using a more sensitive readout or including positive controls like PMA/Ionomycin or a dominant peptide to validate the assay's functionality.[1]
Q3: How should I properly prepare and store the OVA (55-62) peptide to ensure its stability and activity?
A3: Proper handling of synthetic peptides is crucial.
-
Reconstitution: Briefly centrifuge the vial to collect the lyophilized peptide at the bottom. Reconstitute the peptide in a small amount of sterile, pure DMSO to create a concentrated stock solution (e.g., 2-10 mM).[6] Gentle warming or sonication can aid dissolution.[1]
-
Dilution: Further dilute the DMSO stock solution with a sterile aqueous buffer or cell culture medium to create working solutions.
-
Storage: Store the concentrated stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] Protect the peptide from direct light.
Q4: What are essential positive and negative controls for my T cell assay?
A4: Including proper controls is critical for interpreting your results.
-
Positive Controls:
-
Antigen-Specific: A known immunodominant OVA peptide like SIINFEKL (OVA 257-264) can serve as a positive control for T cell recognition of an OVA epitope.[7][8]
-
General T Cell Activation: A combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to non-specifically stimulate T cells and confirm their ability to produce cytokines.[1]
-
-
Negative Controls:
-
Vehicle Control: Use a vehicle control containing the same final concentration of DMSO as your peptide-stimulated wells to account for any solvent effects.[1] The final DMSO concentration should ideally be below 0.1% to prevent cellular toxicity.[6]
-
Irrelevant Peptide: A peptide that does not bind to H-2Kb or is not recognized by your T cells can be used to assess non-specific activation.[9][10]
-
Unstimulated Cells: Wells containing T cells and APCs without any peptide are essential to determine the baseline level of cytokine production or proliferation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for T cell assays involving OVA peptides. Note that these are general ranges, and optimization is crucial.
Table 1: Recommended OVA Peptide Concentrations for T Cell Assays
| Assay Type | Peptide | Recommended Concentration Range | Reference |
| Dendritic Cell Pulsing | OVA Peptide | 1 µM - 50 µM | [2][11] |
| In Vitro T Cell Stimulation | OVA (55-62) / SIINFEKL | 1 µg/mL - 10 µg/mL | [1] |
| ELISpot | Peptide Pools | ≥ 1 µg/mL | [1] |
| Intracellular Cytokine Staining | Peptide Pools | 1 µg/mL - 10 µg/mL | [1] |
| In Vivo Immunization | SIINFEKL | 10 µg per mouse | [7][8] |
Table 2: Typical Incubation Times for T Cell Assays
| Experimental Step | Duration | Notes | Reference |
| Peptide Loading on APCs | 8 - 16 hours | For optimal MHC-peptide complex formation on dendritic cells. | [2] |
| In Vitro T Cell Stimulation | 12 hours | For restimulation of draining lymph node cells. | [7][8] |
| Intracellular Cytokine Staining | 5 - 6 hours | Brefeldin A is typically added after the first 2 hours to block cytokine secretion. | [1] |
Experimental Protocol: Peptide Titration for Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of OVA (55-62) peptide for an in vitro T cell activation assay, such as an ELISpot or intracellular cytokine staining (ICS).
-
Prepare Cells:
-
Isolate splenocytes or lymph node cells from OVA-immunized C57BL/6 mice.
-
Alternatively, use a co-culture of an OVA (55-62)-specific T cell line and suitable APCs (e.g., irradiated splenocytes).
-
Prepare a single-cell suspension and adjust the cell density as required for your specific assay (e.g., 2.5 x 10^5 cells/well for ELISpot).[1]
-
-
Prepare Peptide Dilutions:
-
Thaw an aliquot of your concentrated OVA (55-62) peptide stock solution (in DMSO).
-
Perform a serial dilution of the peptide in your chosen cell culture medium to create a range of concentrations. A common starting range is from 10 µg/mL down to 0.01 µg/mL.
-
Prepare a "no peptide" control and a vehicle (DMSO) control with the highest concentration of DMSO used in the dilutions.
-
-
Cell Stimulation:
-
Plate your cells in a 96-well plate.
-
Add the different peptide concentrations to the appropriate wells.
-
Include your positive (e.g., SIINFEKL peptide or PMA/Ionomycin) and negative (no peptide, vehicle) controls.
-
Incubate the plate at 37°C and 5% CO₂ for the appropriate duration based on your assay (e.g., 5-6 hours for ICS, 18-24 hours for ELISpot).[1]
-
-
Assay Readout:
-
Following incubation, proceed with your chosen detection method (e.g., ELISpot plate development, intracellular cytokine staining for flow cytometry).
-
-
Data Analysis:
-
Quantify the T cell response (e.g., spot-forming units, percentage of cytokine-positive cells) for each peptide concentration.
-
Plot the response against the peptide concentration to generate a dose-response curve. The optimal concentration is typically the lowest concentration that gives a maximal or near-maximal response.
-
Visualizations
Caption: Workflow for OVA Peptide Titration.
Caption: MHC Class I Presentation of OVA Peptide.
Caption: Troubleshooting Suboptimal T Cell Response.
References
- 1. stemcell.com [stemcell.com]
- 2. Formation and kinetics of MHC class I-ovalbumin peptide complexes on immature and mature murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. rupress.org [rupress.org]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: Improving the Solubility of OVA (55-62) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the OVA (55-62) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the OVA (55-62) peptide and what are its properties?
A1: The OVA (55-62) peptide, with the sequence KVVRFDKL, is a subdominant H-2Kb-restricted peptide derived from the ovalbumin antigen.[1] It is recognized by the class I major histocompatibility complex (MHC) molecule, H-2Kb, in mice.[1][2][3] One supplier indicates that its solubility in water is ≥ 55 mg/mL (54.76 mM), though saturation may not have been reached at this concentration.[4]
Q2: I am having trouble dissolving the lyophilized OVA (55-62) peptide. What should I do first?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small aliquot.[5] Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[6] Allow the peptide to warm to room temperature before adding any solvent.[6]
Q3: What is the recommended initial solvent for OVA (55-62)?
A3: Based on general peptide solubility guidelines, the first solvent to try is sterile, purified water.[5] The OVA (55-62) peptide has a net positive charge at neutral pH due to the presence of two lysine (B10760008) (K) and one arginine (R) residue, which should facilitate its solubility in aqueous solutions.
Q4: My OVA (55-62) peptide did not dissolve completely in water. What are the next steps?
A4: If the peptide does not dissolve in water, you can try the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution in an ice bath for short bursts (e.g., 3 times for 10 seconds each) to aid dissolution and minimize aggregation.[6]
-
pH Adjustment: Since the peptide is basic, dissolving it in a slightly acidic solution can improve solubility.[7] Try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[6]
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) followed by a gradual dilution with an aqueous buffer is recommended.[5][6] Given that OVA (55-62) contains hydrophobic residues (Val, Leu, Phe), this may be a necessary step if aqueous solutions fail.
Q5: Can I use heat to dissolve the peptide?
A5: Gentle warming can be helpful if precipitation occurs, but excessive heating should be avoided as it can lead to peptide degradation or aggregation.[6][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with the OVA (55-62) peptide.
Problem: Lyophilized peptide appears clumpy or difficult to weigh.
-
Cause: The lyophilized powder may have absorbed moisture.
-
Solution: Ensure the vial is tightly capped and stored at the recommended temperature (-20°C).[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Problem: Peptide solution is cloudy or contains visible particulates.
-
Cause: The peptide is not fully dissolved or has aggregated.[9]
-
Solution:
-
Verify the solvent: Ensure you are using a recommended solvent.
-
Sonication: Use sonication as described in the FAQs to break up aggregates.[6]
-
Change the solvent system: Follow the hierarchical solvent testing approach outlined in the experimental protocols below.
-
Lyophilize and re-dissolve: If the peptide precipitates out of solution, it is best to freeze-dry the sample before attempting to re-dissolve it in a different solvent system.[6]
-
Problem: Peptide precipitates out of solution after dilution.
-
Cause: The peptide's solubility limit has been exceeded in the final buffer, or the buffer components are incompatible. This can happen when diluting a stock solution prepared in an organic solvent into an aqueous buffer.
-
Solution:
-
Slow Dilution: Add the peptide stock solution dropwise to the aqueous buffer while gently vortexing.
-
Lower the final concentration: The desired final concentration may be too high for the chosen buffer system.
-
Test different buffers: The pH and ionic strength of the buffer can significantly impact peptide solubility.[9]
-
Quantitative Data Summary
| Solvent System | Peptide Concentration (mg/mL) | Temperature (°C) | Sonication (Yes/No) | Visual Observation (Clear/Cloudy/Precipitate) | Notes |
| Sterile Water | Room Temp | ||||
| 10% Acetic Acid | Room Temp | ||||
| 0.1% TFA in Water | Room Temp | ||||
| 50% Acetonitrile in Water | Room Temp | ||||
| DMSO (100%) | Room Temp | Followed by dilution | |||
| Other (Specify) |
Experimental Protocols
Protocol 1: Stepwise Solubilization of OVA (55-62) Peptide
-
Initial Attempt with Water:
-
Add a small, measured amount of sterile, purified water to a pre-weighed aliquot of the peptide to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex gently.
-
If not fully dissolved, proceed to the next step.
-
-
Sonication:
-
Place the vial in an ice bath.
-
Sonicate for 10-second intervals, followed by a 10-second rest, for a total of 3 cycles.
-
Visually inspect for dissolution. If still insoluble, proceed to the next step.
-
-
Acidic Solution:
-
If the peptide remains insoluble, lyophilize the aqueous suspension to remove the water.
-
Add a small volume of 10% acetic acid and vortex.
-
Once dissolved, the solution can be diluted with the desired aqueous buffer.
-
-
Organic Solvent:
-
If the acidic solution fails, lyophilize the sample again.
-
Add a minimal amount of 100% DMSO to dissolve the peptide.
-
Slowly add the DMSO stock solution dropwise to your final aqueous buffer with constant, gentle agitation.
-
Protocol 2: Preparation of Stock Solutions
-
Determine the optimal solvent system using Protocol 1.
-
Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in the chosen solvent.[5]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5] For solutions in water, it is recommended to filter-sterilize (0.22 µm filter) before storage.[4]
Visualizations
Caption: Troubleshooting workflow for solubilizing OVA (55-62) peptide.
References
- 1. innopep.com [innopep.com]
- 2. OVA (55-62) | CAS#:151992-56-2 | Chemsrc [chemsrc.com]
- 3. OVA (55-62) – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ovalbumin (OVA) Peptide (55-62) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Ovalbumin (OVA) peptide (55-62) in experimental models. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common problems encountered during your experiments, with a focus on studies involving aged animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Handling and Preparation
Question: My OVA (55-62) peptide won't dissolve properly. What should I do?
Answer:
Proper dissolution is critical for peptide activity. The OVA (55-62) peptide, with the sequence KVVRFDKL, has a net positive charge due to the presence of Lysine (K) and Arginine (R). Here is a step-by-step guide to troubleshoot solubility issues:
-
Start with Sterile Water: Attempt to dissolve the peptide in sterile, distilled water first.
-
Use a Dilute Acidic Solution: If the peptide does not dissolve in water, try a dilute acidic solution such as 0.1% acetic acid in sterile water. The acidic environment will help to protonate the basic residues, increasing solubility.[1][2]
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[3]
-
Avoid Harsh Solvents if Possible: While organic solvents like DMSO can be used for very hydrophobic peptides, they may not be necessary for OVA (55-62) and could interfere with downstream biological assays.[2][3] If you must use DMSO, dissolve the peptide in a small amount of 100% DMSO first, then slowly add this stock solution to your aqueous buffer while vortexing.[3]
-
Test a Small Amount First: Always try to dissolve a small aliquot of your peptide before preparing a large stock solution.[2]
Question: What are the best practices for storing the OVA (55-62) peptide?
Answer:
To ensure the long-term stability and activity of your OVA (55-62) peptide, follow these storage guidelines:
-
Lyophilized Peptide: For long-term storage, keep the peptide in its lyophilized (powder) form at -20°C or -80°C in a desiccator.[1][2][3] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[1][2]
-
Peptide in Solution: Peptides in solution are less stable. Store stock solutions at -20°C or -80°C. It is highly recommended to aliquot the peptide stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For short-term storage (up to a month), solutions can be stored at -20°C. For longer-term storage (up to 6 months), -80°C is recommended.
Experimental Design and Execution
Question: I am not observing a strong cytolytic T-cell (CTL) response after immunizing with the OVA (55-62) peptide. Is this expected?
Answer:
Yes, this is a known characteristic of the OVA (55-62) peptide. While it binds to the MHC class I molecule H-2Kb, it is considered a subdominant epitope .[4] This means it naturally elicits a weaker CTL response compared to the dominant epitope, OVA (257-264) (SIINFEKL). Some studies have shown that immunization with OVA (55-62) alone may fail to induce a significant cytolytic response.
Troubleshooting a Weak CTL Response:
-
Use Adjuvants: Co-administration of a potent adjuvant is crucial for enhancing the immunogenicity of peptide vaccines.
-
Consider Helper Peptides: Including an MHC class II-restricted helper peptide, such as OVA (323-339), in your immunization protocol can provide T-cell help and boost the CD8+ T-cell response.
-
Optimize Immunization Route and Schedule: The route of administration (e.g., subcutaneous, intraperitoneal) and the prime-boost schedule can significantly impact the magnitude of the T-cell response.
-
Positive Control: Always include the dominant OVA (257-264) peptide as a positive control in your experiments to ensure your overall experimental system is working correctly.
Question: I am trying to establish a CD8+ T-cell mediated airway inflammation model using OVA (55-62). What is a general protocol I can follow?
Answer:
While most OVA-induced asthma models use the full protein to elicit a predominantly CD4+ T-cell and eosinophil-driven response, a CD8+ T-cell mediated airway inflammation model can be established. This generally involves adoptive transfer of peptide-specific CD8+ T cells followed by airway challenge.
Detailed Experimental Protocol: CD8+ T-Cell Mediated Airway Inflammation
-
In Vitro Activation of CD8+ T Cells:
-
Isolate CD8+ T cells from the spleens of OT-I transgenic mice (which have T-cell receptors specific for OVA (257-264) presented by H-2Kb). While OT-I cells are specific for the dominant epitope, a similar approach can be used if a transgenic mouse line for OVA (55-62) is available. Alternatively, you can stimulate CD8+ T cells from wild-type C57BL/6 mice with the OVA (55-62) peptide in vitro.
-
Culture the CD8+ T cells with irradiated, peptide-pulsed antigen-presenting cells (APCs), such as splenocytes, in the presence of IL-2 for 3-5 days to expand the population of antigen-specific effector T cells.
-
-
Adoptive Transfer:
-
Harvest the activated CD8+ T cells and inject a defined number (e.g., 5 x 10^6 cells) intravenously into recipient mice (e.g., C57BL/6).
-
-
Airway Challenge:
-
24-48 hours after adoptive transfer, challenge the recipient mice with the OVA (55-62) peptide intranasally or via aerosolization. A typical challenge might consist of 20-50 µg of peptide in sterile PBS.
-
Repeat the challenge for 2-3 consecutive days.
-
-
Analysis:
-
24-72 hours after the final challenge, assess airway inflammation by:
-
Measuring airway hyperresponsiveness (AHR).
-
Performing bronchoalveolar lavage (BAL) to quantify inflammatory cells (neutrophils, lymphocytes).
-
Collecting lung tissue for histology (to assess cellular infiltration) and cytokine/chemokine analysis (e.g., via qPCR or ELISA for IFN-γ, CXCL9, CXCL10).
-
-
Experimental Workflow for CD8+ T-Cell Mediated Airway Inflammation
A general workflow for inducing CD8+ T-cell mediated airway inflammation using a peptide antigen.
Working with Aged Animal Models
Question: I am using aged mice (e.g., 18-24 months old) in my OVA (55-62) experiments and observing high variability and a different immune response compared to young mice. Why is this happening?
Answer:
This is a common and expected finding. The aging immune system, a phenomenon known as immunosenescence, leads to significant changes in the response to antigenic challenges. Here are some key points to consider:
-
Altered T-Cell Function: While aged mice may generate a higher number of CD8+ T cells specific for the subdominant OVA (55-62) epitope compared to young mice, these cells can exhibit a profound loss of function, particularly in their ability to lyse target cells.[4]
-
Changes in Dendritic Cell (DC) Function: Aged DCs may show impaired migration and phagocytosis.[5] While some studies suggest that MHC class I presentation of peptides may remain intact in aged DCs, the overall interaction with and activation of T cells can be less efficient.[6]
-
"Inflammaging": Aged animals often have a baseline level of chronic, low-grade inflammation, which can alter the immune response to a new stimulus.
-
Reduced Naïve T-Cell Pool: The diversity of the naïve T-cell repertoire decreases with age, which can impact the initial response to a novel peptide antigen.[7]
Troubleshooting Experiments in Aged Mice:
-
Increase Animal Numbers: To account for higher biological variability, increase the number of animals per experimental group.
-
Thorough Health Screening: Ensure that aged animals are healthy and free of other pathologies that could confound the results.
-
Include Both Young and Aged Controls: Directly comparing the responses of young and aged mice in the same experiment is crucial for interpreting your data.
-
Functional Assays are Key: Do not rely solely on the number of antigen-specific T cells. Perform functional assays, such as in vivo cytotoxicity assays or intracellular cytokine staining for IFN-γ and granzyme B, to assess the quality of the T-cell response.
Quantitative Data Summary: Young vs. Aged Mice in OVA Models
The following table summarizes typical findings when comparing young and aged mice in OVA-induced airway inflammation models. Note that specific values can vary significantly between studies and experimental protocols.
| Parameter | Young Mice (e.g., 6-8 weeks) | Aged Mice (e.g., 18-24 months) | Reference |
| BALF Eosinophils | Increased | Significantly higher increase than young mice | [8] |
| Airway Hyperresponsiveness (AHR) | Pronounced increase | Increased, but may be less pronounced than in young mice | [8] |
| Lung IL-5 mRNA Expression | Increased | Significantly higher increase than young mice | [8] |
| Lung IL-4 & IL-13 mRNA Expression | Greatest increase | Lower increase compared to young mice | [8] |
| OVA-specific CD8+ T-cell Number (Subdominant Epitope) | Lower | Higher proportion of CD8+ T cells specific for the subdominant epitope | [4] |
| OVA-specific CD8+ T-cell Lytic Function (Dominant Epitope) | High | Profound loss of function | [4] |
Signaling Pathways
Question: Can you provide a diagram of the signaling pathway involved in the presentation of the OVA (55-62) peptide by a dendritic cell?
Answer:
The OVA (55-62) peptide is presented via the MHC class I pathway in antigen-presenting cells like dendritic cells. This pathway is crucial for activating CD8+ T cells. Here is a simplified diagram of the key steps involved.
MHC Class I Antigen Presentation Pathway
Simplified diagram of the MHC Class I antigen presentation pathway for an exogenous peptide like OVA (55-62).
Pathway Description:
-
Antigen Processing: If the peptide is part of a larger protein delivered to the cell, it is processed by the proteasome in the cytosol into smaller peptide fragments. If the synthetic peptide is delivered directly into the cell, it may bypass this step.
-
Peptide Translocation: The peptide fragments are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9]
-
MHC-I Assembly and Peptide Loading: Inside the ER, newly synthesized MHC class I heavy chains and β2-microglobulin assemble with the help of chaperone proteins (calreticulin, ERp57) and tapasin, forming the peptide-loading complex. The peptide binds to the groove of the MHC class I molecule.[9]
-
Transport to Cell Surface: The stable peptide-MHC class I (pMHC-I) complex is then transported from the ER, through the Golgi apparatus, to the cell surface.
-
T-Cell Recognition: On the surface of the dendritic cell, the pMHC-I complex is presented to CD8+ T cells. The T-cell receptor (TCR) on a specific CD8+ T cell recognizes and binds to the pMHC-I complex, leading to T-cell activation.
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. CD8+ cytotoxic T cell responses to dominant tumor-associated antigens are profoundly weakened by aging yet subdominant responses retain functionality and expand in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Aging on Antigen Presentation Cell Function of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired Dendritic Cell Function in Aging Leads to Defective Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defective CD8 T cell responses in aged mice are due to quantitative and qualitative changes in virus-specific precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Signaling Pathways that Regulate Ag Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of synthetic OVA (55-62) peptide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the batch-to-batch variability of synthetic OVA (55-62) peptide (Sequence: KVVRFDKL). It is intended for researchers, scientists, and drug development professionals using this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for OVA (55-62) peptide?
A1: Batch-to-batch variability refers to the physical, chemical, and functional differences that can occur between different manufacturing lots of the same synthetic peptide. For OVA (55-62), a peptide used in sensitive immunological assays to study T-cell responses, this variability can lead to inconsistent and non-reproducible experimental results. Even small differences in purity or the presence of contaminants can significantly alter the outcome of T-cell stimulation assays.
Q2: What are the primary causes of batch-to-batch variability in synthetic peptides?
A2: Variability can be introduced at multiple stages of the peptide lifecycle:
-
Synthesis Inefficiencies: Incomplete amino acid couplings during solid-phase peptide synthesis (SPPS) can result in deletion or truncated sequences.
-
Impurities and Side Products: Various by-products can arise, including peptides with remaining protecting groups, or modifications like oxidation (especially of Met or Trp), deamidation, or pyroglutamate (B8496135) formation.
-
Purification and Handling: Differences in purification protocols (e.g., HPLC) can lead to variations in purity profiles. The final product is often a salt (e.g., TFA salt), and the amount of residual counter-ions like Trifluoroacetic acid (TFA) can differ. TFA itself can interfere with cellular assays.
-
Biological Contaminants: Endotoxins (lipopolysaccharides) are potent immune stimulators and can cause non-specific T-cell activation, leading to false-positive results.
-
Inaccurate Quantification: The gross weight of a lyophilized peptide is not the same as the net peptide content due to the presence of water and counter-ions. Calculating concentration based on gross weight can lead to significant errors between batches.
-
Improper Storage: Peptides are sensitive to degradation from temperature fluctuations (freeze-thaw cycles), light, and oxidation. Improper storage can reduce the peptide's activity over time.
Q3: My new batch of OVA (55-62) is giving different results in my T-cell assay. What should I do?
A3: When encountering inconsistent results with a new peptide batch, a systematic troubleshooting approach is necessary. This involves checking for errors in your own procedure and then scrutinizing the quality of the peptide itself. Key steps include verifying peptide concentration calculations, comparing the Certificate of Analysis (CoA) of the new and old batches, and performing functional validation assays.
Troubleshooting Guides & Data Interpretation
Guide 1: Interpreting the Certificate of Analysis (CoA)
Before using a new batch, always compare its CoA to that of a previously validated batch. Pay close attention to the following critical quality attributes (CQAs).
| Quality Attribute | Method | What to Look For | Potential Impact of Discrepancy |
| Purity | RP-HPLC | A purity level consistent with the previous batch (e.g., >95%). Note any new or significantly larger impurity peaks. | Lower purity means more contaminants. New impurities could be agonistic or antagonistic in biological assays. |
| Identity | Mass Spectrometry (MS) | The measured molecular weight should match the theoretical molecular weight of OVA (55-62) (1004.3 Da). | A mismatch indicates a fundamental error in the peptide sequence (e.g., amino acid deletion). |
| Net Peptide Content | Amino Acid Analysis (AAA) or Elemental Analysis | This value (typically 60-80%) is crucial for accurate concentration calculations. | Using gross weight instead of net content for calculations is a major source of concentration errors and assay variability. |
| Appearance | Visual Inspection | Should be a white, fluffy, lyophilized powder. | A discolored or clumpy appearance may suggest degradation or moisture. |
| Endotoxin (B1171834) Level | LAL Assay | For in-vitro cell assays, should be low (e.g., < 0.01 EU/µg). | High endotoxin levels can cause non-specific immune cell activation, leading to false positives. |
Guide 2: Managing Potential Contaminants
-
Trifluoroacetic Acid (TFA): TFA is used in purification and remains as a counter-ion. At high concentrations, it can be cytotoxic or interfere with cellular assays. If you suspect TFA interference, consider ordering the peptide with a different salt form (e.g., acetate (B1210297) or HCl) or performing a salt exchange.
-
Peptidic Impurities: Deletion sequences or other modified peptides can sometimes bind to MHC molecules and elicit an unwanted immune response, leading to false-positive or non-reproducible results. High-resolution mass spectrometry can help identify these impurities.
-
Endotoxins: If using peptides in cell culture, always use sterile buffers for reconstitution. If endotoxin contamination is suspected, use an endotoxin removal kit or purchase peptides specified as "endotoxin-free".
Experimental Protocols
Protocol 1: Quality Control via RP-HPLC
This protocol allows you to verify the purity of a peptide batch.
-
Preparation of Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Reconstitute the lyophilized OVA (55-62) peptide in HPLC-grade water to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: Start with 5% Solvent B, ramp to 95% Solvent B over 30 minutes.
-
-
Data Analysis:
-
Calculate the area of the main peptide peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Compare the resulting chromatogram to the one provided by the manufacturer and to previous batches.
-
Protocol 2: Identity Confirmation via Mass Spectrometry (MS)
This protocol verifies that the peptide has the correct molecular mass.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in water.
-
Dilute this stock solution to approximately 10-20 µM in a suitable solvent for your mass spectrometer (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
-
MS Analysis:
-
Infuse the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions (e.g., 400-1200 m/z).
-
-
Data Analysis:
-
The theoretical monoisotopic mass of OVA (55-62) is 1003.6 Da.
-
Look for the corresponding protonated ions, such as the doubly charged ion [M+2H]²⁺ at m/z 502.8 or the singly charged ion [M+H]⁺ at m/z 1004.6.
-
The presence of the correct ions confirms the identity of the peptide.
-
Protocol 3: Functional Validation via ELISpot Assay
This assay confirms the biological activity of the peptide batch by measuring T-cell activation.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a relevant mouse model (e.g., OT-I mice, which have T-cells specific for OVA).
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Assay Setup:
-
Wash the plate and block with a suitable blocking buffer.
-
Add 2x10⁵ PBMCs to each well.
-
Prepare serial dilutions of both the new and a previously validated "gold standard" batch of OVA (55-62) peptide. Add these to the wells.
-
Include a negative control (cells only) and a positive control (e.g., phytohemagglutinin).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Development:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Wash again and add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop spots. Each spot represents a cytokine-secreting T-cell.
-
-
Analysis:
-
Count the spots using an ELISpot reader.
-
Compare the dose-response curves of the new and old peptide batches. The curves should be superimposable for the new batch to be considered functionally equivalent.
-
Antigen Presentation Pathway Context
The biological activity of OVA (55-62) is dependent on its ability to be presented by MHC class I molecules to CD8+ T-cells. Understanding this pathway helps contextualize the importance of peptide integrity.
Technical Support Center: Optimizing OVA (55-62) Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the OVA (55-62) peptide for T-cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for stimulating T-cells with OVA (55-62) peptide?
A1: The optimal incubation time for OVA (55-62) stimulation is dependent on the specific experimental readout. Different durations are required for assessing cytokine production, T-cell commitment to proliferation, and actual cell division.
Q2: What are the key factors that can influence the outcome of an OVA (55-62) stimulation experiment?
A2: Several factors can significantly impact the success and reproducibility of your experiment. These include the concentration of the OVA peptide, the type and health of antigen-presenting cells (APCs), the ratio of APCs to T-cells, the specific T-cell subtype being studied (e.g., CD8+), and the presence of co-stimulatory signals.[1][2][3] The affinity of the peptide-MHC interaction with the T-cell receptor (TCR) also plays a crucial role.[4]
Q3: Which readouts are commonly used to measure T-cell activation following OVA (55-62) stimulation?
A3: Common methods to assess T-cell activation include measuring cytokine secretion (e.g., IFN-γ, IL-2) via ELISA or ELISpot, quantifying cell proliferation using dye dilution assays (e.g., CFSE), and analyzing the expression of activation markers (e.g., CD25, CD69) by flow cytometry.[5][6]
Troubleshooting Guide
Issue 1: Low or no T-cell proliferation observed after stimulation.
-
Possible Cause: Insufficient incubation time.
-
Possible Cause: Suboptimal peptide concentration.
-
Solution: Titrate the OVA (55-62) peptide concentration to determine the optimal dose for your specific cell type and experimental conditions.
-
-
Possible Cause: Poor APC function.
-
Possible Cause: T-cell unresponsiveness due to prior in vivo activation.
-
Solution: If using T-cells from immunized animals, be aware that recent in vivo activation can lead to a state of unresponsiveness in vitro.[8] Consider this when designing your experiments and interpreting results.
-
Issue 2: High background or non-specific T-cell activation.
-
Possible Cause: Contamination of reagents with mitogens.
-
Solution: Use endotoxin-free reagents and sterile techniques throughout the experimental setup.
-
-
Possible Cause: Allogeneic reaction between APCs and T-cells.
-
Solution: Ensure that the APCs and T-cells are from a syngeneic source to avoid an allogeneic response.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell numbers.
-
Solution: Accurately count viable cells before plating to ensure consistent cell densities across experiments.
-
-
Possible Cause: Batch-to-batch variation in peptide or reagents.
-
Solution: Qualify new batches of OVA peptide and other critical reagents to ensure consistency.
-
Data Presentation
Table 1: Recommended Incubation Times for Different Readouts
| Experimental Readout | Recommended Incubation Time | Reference |
| T-cell Commitment to Proliferation | 3 - 24 hours | [4] |
| IFN-γ Secretion (in vitro) | 12 hours | [9][10] |
| T-cell Proliferation Assay | 66 - 72 hours | [5] |
| Co-culture of DCs and T-cells | 3 days | [11] |
Table 2: Typical Cell Concentrations for Stimulation Assays
| Cell Type | Concentration | Reference |
| Purified CD8+ T-cells | 5 x 10^5 cells/mL | [5] |
| Antigen-Presenting Cells (APCs) | Varies, optimize ratio with T-cells | |
| PBMCs for ELISpot | 2 x 10^5 cells/well (antigen stimulation) | [12] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
-
Preparation of Antigen-Presenting Cells (APCs):
-
T-Cell Isolation and Labeling:
-
Isolate CD8+ T-cells from the spleen or lymph nodes of an appropriate mouse model (e.g., OT-I).[5]
-
Label the purified T-cells with a proliferation dye such as CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
Co-culture the peptide-pulsed APCs with the CFSE-labeled CD8+ T-cells at a 1:10 APC to T-cell ratio.
-
Incubate the co-culture for 66-72 hours at 37°C and 5% CO2.[5]
-
-
Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye.
-
Protocol 2: IFN-γ ELISpot Assay
-
Plate Coating:
-
Coat an ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Stimulation:
-
Detection and Analysis:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add a streptavidin-enzyme conjugate.
-
Add the substrate to develop the spots.
-
Count the spots using an ELISpot reader. Each spot represents a cytokine-secreting cell.
-
Visualizations
Caption: T-Cell Activation Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. immunology.org [immunology.org]
- 3. The production of armed effector T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Time required for commitment to T cell proliferation depends on TCR affinity and cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. T cell unresponsiveness in vitro can be due to activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 10. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation | Aging [aging-us.com]
- 12. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
Technical Support Center: OVA (55-62) Immunization Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OVA (55-62) peptide-based immunization protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the immune response to OVA (55-62) peptide often weak?
A1: The OVA (55-62) peptide, with the amino acid sequence KVVRFDKL, is a subdominant epitope of ovalbumin in C57BL/6 mice.[1][2] The immune system often mounts a more robust response to the immunodominant epitope, SIINFEKL (OVA 257-264). Consequently, immunization with the OVA (55-62) peptide alone may result in a weak or undetectable T-cell response. To enhance its immunogenicity, it is crucial to use potent adjuvants.[3][4]
Q2: What are the recommended adjuvants for OVA (55-62) immunization?
A2: Several adjuvants can be used to boost the immune response to OVA (55-62). A combination of Polyinosinic:polycytidylic acid (Poly(I:C)), a Toll-like receptor 3 (TLR3) agonist, and an agonistic anti-CD40 antibody has been shown to synergistically enhance CD8+ T-cell responses.[3][5][6] Other commonly used adjuvants include TiterMax® and Complete Freund's Adjuvant (CFA), although the latter is not suitable for all applications due to its inflammatory nature.
Q3: What is the optimal dose and route of administration for OVA (55-62) peptide immunization?
A3: The optimal peptide dose can vary and should be determined empirically for each specific experimental setup.[2] However, studies have shown that both low and high peptide doses can influence the avidity of the resulting T-cell response. Intravenous (i.v.) administration of peptide with adjuvants like Poly(I:C) and anti-CD40 has been effective in inducing robust CD8+ T-cell responses.[3] Subcutaneous (s.c.) injection is also a common route, often used with adjuvants formulated as emulsions.
Q4: How can I assess the effectiveness of my OVA (55-62) immunization protocol?
A4: The efficacy of an immunization protocol can be evaluated by measuring the antigen-specific T-cell response. Common methods include:
-
In Vivo Cytotoxicity Assay: This assay directly measures the ability of immunized mice to kill target cells pulsed with the OVA (55-62) peptide.
-
ELISpot (Enzyme-Linked Immunospot) Assay: This technique quantifies the number of cytokine-secreting T-cells (e.g., IFN-γ) upon restimulation with the OVA (55-62) peptide.
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based method identifies and quantifies T-cells producing specific cytokines (e.g., IFN-γ, TNF-α) at a single-cell level after peptide stimulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low T-cell response detected by ELISpot or ICS. | Low Peptide Immunogenicity: The inherent subdominant nature of OVA (55-62) results in a weak response.[1][2] | - Ensure the use of a potent adjuvant such as a combination of Poly(I:C) and anti-CD40 antibody.[3][5][6]- Optimize the peptide and adjuvant concentrations through a dose-response experiment. |
| Suboptimal Immunization Protocol: Incorrect dose, route, or timing of immunization. | - For Poly(I:C) and anti-CD40, intravenous administration has proven effective.[3]- Consider a prime-boost immunization strategy. | |
| Poor Peptide Quality: The synthetic peptide may be of low purity or have degraded. | - Verify the purity of the peptide using methods like HPLC and mass spectrometry.- Store the peptide according to the manufacturer's instructions. | |
| High background in ELISpot assay. | Inadequate Washing: Insufficient washing can leave residual reagents that cause non-specific color development.[7] | - Increase the number and vigor of wash steps, ensuring to wash both sides of the membrane.[7] |
| Cell Viability Issues: A high number of dead cells can lead to non-specific background staining.[8] | - Assess cell viability before plating and ensure gentle handling of cells. | |
| Weak or no signal in in vivo cytotoxicity assay. | Inefficient Priming of Cytotoxic T Lymphocytes (CTLs): The immunization protocol may not have effectively generated CTLs. | - Re-evaluate the adjuvant and immunization route. A combination of Poly(I:C) and anti-CD40 is known to induce potent CTL responses.[3]- Increase the peptide or adjuvant dose. |
| Incorrect Timing of Assay: The peak of the CTL response may have been missed. | - Perform a time-course experiment to determine the optimal time point for the assay after immunization. | |
| High variability between replicate wells in assays. | Inconsistent Cell Plating: Uneven distribution of cells across wells. | - Ensure cells are well-mixed into a single-cell suspension before and during plating. |
| Pipetting Errors: Inaccurate dispensing of reagents. | - Use calibrated pipettes and maintain consistent technique. |
Experimental Protocols & Data
Quantitative Data on Adjuvant Efficacy
The following table summarizes representative data on the effect of different adjuvants on the induction of OVA-specific CD8+ T-cell responses.
| Adjuvant | Immunization Route | Peptide Dose | Readout | Result | Reference |
| Poly(I:C) + anti-CD40 | Intravenous | 50 µg OVA protein | % OVA(257-264)-specific CD8+ T-cells (Tetramer staining) | ~1.93-3.8% (vs. ~0.2-0.3% with OVA alone) | [3] |
| TiterMax® | Subcutaneous | 10 µg peptide equivalent (from 450 µg OVA protein) | % IFN-γ+ CD44hiCD8+ T-cells | Significant stimulation observed for both OVA(55-62) and SIINFEKL | [9] |
| CFA/IFA | Subcutaneous | 200 µg Ova(265-280) peptide | IFN-γ ELISpot (Spot Forming Cells/10^6 CD4+ T-cells) | Lower response compared to TriVax (Poly(I:C) + anti-CD40) | [4] |
Detailed Methodologies
This protocol is adapted from established methods to assess CTL activity in vivo.
-
Immunization: Immunize C57BL/6 mice with OVA (55-62) peptide and the chosen adjuvant. A control group should be injected with a control peptide or vehicle.
-
Target Cell Preparation:
-
Harvest splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with a high concentration of OVA (55-62) peptide (e.g., 10 µg/mL) and label with a high concentration of a fluorescent dye like CFSE (e.g., 5 µM).
-
The second population serves as an internal control, is not pulsed with the peptide, and is labeled with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into the immunized and control mice at the peak of the expected T-cell response (e.g., day 7 post-immunization).
-
Analysis: After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice. Analyze the splenocytes by flow cytometry to determine the ratio of the high-CFSE (peptide-pulsed) to low-CFSE (unpulsed) populations.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio immunized / Ratio control)] x 100 where Ratio = (% CFSE high cells / % CFSE low cells).
This protocol outlines the general steps for performing an IFN-γ ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile cell culture medium containing 10% fetal bovine serum for at least 1 hour at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add the cells to the wells at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Stimulation: Add the OVA (55-62) peptide to the respective wells at an optimal concentration (e.g., 1-10 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate (e.g., BCIP/NBT).
-
-
Analysis: Stop the color development by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Signaling Pathways and Experimental Workflows
Adjuvant Signaling Pathway
The combination of Poly(I:C) and anti-CD40 antibody activates dendritic cells (DCs) through distinct signaling pathways, leading to a synergistic enhancement of T-cell activation.
References
- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 3. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Human Anti-CD40 Antibody and Poly IC:LC Adjuvant Combination Induces Potent T Cell Responses in the Lung of Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific activation with OVA (55-62) peptide
Welcome to the technical support center for the OVA (55-62) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this peptide in immunological assays.
Troubleshooting Guide: Non-Specific Activation
Non-specific activation, often observed as high background in assays like ELISpot or proliferation assays, can be a significant challenge when working with the OVA (55-62) peptide. This guide provides a systematic approach to identifying and resolving common causes of non-specific T-cell activation.
Problem: High background or non-specific activation in negative control wells.
High background signals in negative control wells, where cells are present without the OVA (55-62) peptide, can obscure true antigen-specific responses.[1][2][3] This can manifest as a high number of spots in an ELISpot assay or unexpected proliferation in a CFSE-based assay.
Potential Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Reagent Contamination | Media, serum, or other reagents may be contaminated with endotoxins (LPS) or other microbial products that polyclonally activate T-cells.[1] | • Use endotoxin-free reagents and test new batches of serum for baseline activation before use in critical experiments.• Filter all solutions with a 0.22 µm filter. |
| Peptide Quality and Handling | The peptide preparation may contain impurities or aggregates that can lead to non-specific cell stimulation. The solvent used to dissolve the peptide (e.g., DMSO) can also be toxic or stimulatory at high concentrations. | • Ensure the OVA (55-62) peptide is of high purity (≥95%).• Dissolve the peptide in a minimal amount of a suitable solvent like DMSO and then dilute to the final working concentration with culture medium. Keep the final DMSO concentration below 0.5%.• Centrifuge peptide stock solutions before use to pellet any aggregates. |
| Cell Viability and Handling | Poor cell viability due to harsh isolation procedures or freeze-thaw cycles can lead to the release of DAMPs (Damage-Associated Molecular Patterns) that non-specifically activate other cells.[1] Physical stress on cells can also cause activation.[1] | • Handle cells gently during isolation and washing steps.• Ensure high cell viability (>90%) before starting the assay using a method like trypan blue exclusion.• Allow cells to rest for a period (e.g., 2-4 hours or overnight) after thawing before stimulation.[2] |
| Inappropriate Cell Density | Overcrowding of cells in culture wells can lead to cell-to-cell contact-mediated activation, even in the absence of a specific antigen.[1] | • Optimize the cell density for your specific assay. A common starting point for PBMCs in an ELISpot assay is 2-3 x 10^5 cells/well.[4] |
| Sub-optimal Washing Steps | Inadequate washing during the assay can lead to the retention of antibodies or other reagents, resulting in high background.[3] | • Follow the washing protocol meticulously. Increase the number of wash steps if high background persists.[3] |
| Cross-reactivity | T-cell receptors (TCRs) are inherently cross-reactive, meaning a single TCR can recognize multiple different peptides.[5][6][7][8] It is possible that a subset of T-cells in your population may be weakly activated by the OVA (55-62) peptide in a non-canonical manner. | • This is an intrinsic property of the immune system. Ensure that the magnitude of the response in your experimental wells is significantly higher than in the negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the OVA (55-62) peptide and why is it used in research?
The OVA (55-62) peptide is a specific fragment of chicken ovalbumin, a widely used model antigen in immunology.[9] It is known to be a subdominant epitope presented by the mouse MHC class I molecule H-2Kb.[10] Researchers use this peptide to study various aspects of T-cell biology, including antigen presentation, T-cell activation, and the development of immune responses to subdominant epitopes.
Q2: I'm observing a high number of IFN-γ spots in my negative control wells in an ELISpot assay. What should I do?
A high number of spots in your negative control suggests non-specific activation.[1][2] Refer to the troubleshooting guide above and systematically check for potential causes, starting with reagent contamination and cell handling procedures. It is also recommended to include a "medium only" background control (no cells, no peptide) to rule out reagent-related artifacts.[1]
Q3: What is the optimal concentration of OVA (55-62) peptide to use for T-cell stimulation?
The optimal concentration can vary depending on the specific assay, cell type, and experimental goals. It is always recommended to perform a dose-titration experiment. However, based on published studies, a common starting range for in vitro T-cell stimulation is 1-10 µg/mL.
| Assay Type | Typical Concentration Range | Reference |
| ELISpot | 1-10 µg/mL | [11][12] |
| In vitro T-cell Proliferation | 1-10 µg/mL | [13] |
| In vivo immunization (peptide) | 50-100 µg per mouse | [13] |
Q4: Can the subdominant nature of the OVA (55-62) epitope contribute to experimental variability?
Yes. Responses to subdominant epitopes can be weaker and more variable than responses to immunodominant epitopes like SIINFEKL (OVA 257-264). This is because the frequency of T-cells specific for subdominant epitopes is often lower. This inherent biological variability underscores the importance of robust experimental design, including appropriate sample sizes and controls.
Q5: Should I use whole OVA protein or the OVA (55-62) peptide for my experiments?
The choice depends on your research question. Using the whole OVA protein requires antigen processing and presentation by antigen-presenting cells (APCs), which mimics a more physiological response. Using the OVA (55-62) peptide bypasses the need for processing and directly presents the epitope to T-cells.[14] If you are specifically studying the T-cell response to this epitope, using the peptide is more direct. If you are investigating antigen processing, the whole protein is more appropriate.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and IFN-γ ELISpot Assay
This protocol outlines the general steps for stimulating splenocytes from an OVA-immunized mouse with the OVA (55-62) peptide and measuring the IFN-γ response using an ELISpot assay.
Materials:
-
96-well PVDF-membrane ELISpot plate
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
OVA (55-62) peptide
-
Single-cell suspension of splenocytes from immunized mice
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10^5 cells per well.
-
Stimulation: Add the OVA (55-62) peptide to the wells at the desired final concentration (e.g., 5 µg/mL). Include negative control wells (cells only) and positive control wells (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme and Substrate: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature. Wash again and add the substrate solution.
-
Spot Development: Monitor spot development and stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol describes how to measure the proliferation of OVA-specific T-cells in response to the OVA (55-62) peptide using CFSE staining.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Single-cell suspension of splenocytes or purified T-cells
-
Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)
-
OVA (55-62) peptide
-
Complete RPMI medium
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend T-cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.
-
Co-culture: Plate APCs (e.g., 5x10^5 cells/well) in a 96-well plate. Add the OVA (55-62) peptide at the desired concentration. Add CFSE-labeled T-cells (e.g., 1x10^5 cells/well).
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44).
-
Flow Cytometry: Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified T-Cell Activation Pathway.
Caption: Troubleshooting Workflow for High Background.
References
- 1. mabtech.com [mabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. stemcell.com [stemcell.com]
- 5. Why must T cells be cross-reactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer [frontiersin.org]
- 7. Frontiers | Editorial: T cell specificity and cross-reactivity – implications in physiology and pathology [frontiersin.org]
- 8. Cross-reactivity of T cells and its role in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated human γδ T cells induce peptide-specific CD8+ T-cell responses to tumor-associated self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. viraxbiolabs.com [viraxbiolabs.com]
Quality Control for OVA (55-62) Peptide: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of OVA (55-62) peptide in experiments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key quality control assays.
Frequently Asked Questions (FAQs)
Q1: What is the OVA (55-62) peptide?
The OVA (55-62) peptide, with the sequence KVVRFDKL, is a subdominant H-2Kb-restricted epitope of chicken ovalbumin (OVA).[1][2][3] It is recognized by the mouse major histocompatibility complex (MHC) class I molecule, H-2Kb, and is used in immunological studies to stimulate CD8+ T cells.[1][4]
Q2: What purity level is recommended for OVA (55-62) peptide in immunological assays?
For immunological assays, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is generally recommended to ensure that observed effects are attributable to the target peptide and not to contaminants.[3] Some commercial suppliers offer purities up to 99.57%. The purity level should be chosen based on the sensitivity of the intended application.
Q3: How should I properly store the lyophilized OVA (55-62) peptide?
Lyophilized OVA (55-62) peptide should be stored at -20°C or colder for long-term stability. For short-term storage, 4°C is acceptable. It is crucial to keep the peptide in a tightly sealed container to prevent moisture absorption, which can degrade the peptide.
Q4: What is the best way to dissolve the lyophilized OVA (55-62) peptide?
The solubility of a peptide is sequence-dependent. For OVA (55-62), it is recommended to first reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). If solubility issues arise, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Why might I observe a weak or no T-cell response with the OVA (55-62) peptide?
Several factors can contribute to a weak or absent T-cell response:
-
Subdominant Nature: OVA (55-62) is a subdominant epitope, meaning it naturally elicits a weaker immune response compared to dominant epitopes like SIINFEKL (OVA 257-264).[1][2][3]
-
MHC Binding Affinity: The affinity of the peptide for the H-2Kb molecule can influence the magnitude of the T-cell response. Lower affinity binding may result in less efficient presentation to T cells.
-
Peptide Quality: Poor peptide quality, including low purity or the presence of truncations or modifications, can significantly impact its biological activity.
-
Experimental Conditions: Suboptimal cell culture conditions, incorrect peptide concentration, or issues with antigen-presenting cells (APCs) can all lead to poor T-cell stimulation. One study noted that while OVA (55-62) binds to H2-Kb, it failed to elicit a cytolytic T-cell response under their specific experimental conditions.[5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Variability in peptide quality between different lots or degradation of the peptide stock.
-
Troubleshooting Steps:
-
Verify Peptide Identity and Purity: Perform in-house quality control on the peptide stock. Use Mass Spectrometry (MS) to confirm the correct molecular weight and HPLC to assess purity.
-
Aliquot and Store Properly: Upon receipt, aliquot the peptide into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation. Store aliquots at -80°C for long-term use.
-
Use a Freshly Prepared Solution: Prepare peptide solutions fresh for each experiment from a lyophilized aliquot.
-
Problem 2: Peptide precipitation in solution.
-
Potential Cause: The peptide has low solubility in the chosen solvent or has formed aggregates.
-
Troubleshooting Steps:
-
Optimize Dissolution Protocol: Try dissolving the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. The final DMSO concentration should typically be below 0.5% to avoid cellular toxicity.
-
Adjust pH: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Consider Aggregation: If precipitation persists, the peptide may be prone to aggregation. Refer to the troubleshooting guide for peptide aggregation below.
-
Problem 3: Suspected peptide aggregation.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the peptide solution for any cloudiness or particulate matter.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to detect the presence of aggregates in the solution.
-
Aggregation-Inhibiting Agents: Consider the use of additives such as arginine or a change in buffer composition to reduce aggregation.
-
Work at Lower Concentrations: Prepare and use the peptide solution at the lowest effective concentration.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference/Note |
| Purity (by HPLC) | >95% | For reliable and reproducible results in immunological assays. |
| Molecular Weight | 1003.2 g/mol (monoisotopic) | Theoretical value for KVVRFDKL. |
| Storage (Lyophilized) | -20°C to -80°C | Long-term storage. |
| Storage (In Solution) | -80°C (aliquots) | Avoid repeated freeze-thaw cycles. |
| Typical Working Concentration | 1-10 µg/mL | For in vitro T-cell stimulation assays (must be optimized). |
Experimental Protocols
Protocol 1: Quality Control of OVA (55-62) Peptide by HPLC
Objective: To determine the purity of the synthetic OVA (55-62) peptide.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized OVA (55-62) peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., 1 mL of 0.1% trifluoroacetic acid (TFA) in water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as follows: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100
-
Protocol 2: Identity Verification of OVA (55-62) Peptide by ESI-MS
Objective: To confirm the molecular weight of the synthetic OVA (55-62) peptide.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v).
-
Dilute the stock solution to a final concentration of 10-50 µM in the same solvent.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Scan Range: m/z 100-1500.
-
-
Data Analysis:
-
Observe the mass spectrum for the presence of ions corresponding to the expected molecular weight of the OVA (55-62) peptide (KVVRFDKL, MW = 1003.2 Da).
-
Look for the protonated molecular ions [M+H]⁺ at m/z 1004.2 and [M+2H]²⁺ at m/z 502.6.
-
The presence of these ions confirms the identity of the peptide.
-
Visualizations
Caption: Experimental workflow for quality control and use of OVA (55-62) peptide.
Caption: Simplified signaling pathway of T-cell recognition of OVA (55-62).
Caption: Troubleshooting logic for weak or absent T-cell response.
References
- 1. CD8+ cytotoxic T cell responses to dominant tumor-associated antigens are profoundly weakened by aging yet subdominant responses retain functionality and expand in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional endogenous cytotoxic T lymphocytes are generated to multiple antigens co-expressed by progressing tumors; after intra-tumoral IL-2 therapy these effector cells eradicate established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 5. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
Technical Support Center: Enhancing the Immunogenicity of the Subdominant OVA (55-62) Epitope
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of the subdominant ovalbumin (OVA) (55-62) epitope.
Frequently Asked Questions (FAQs)
Q1: Why is the OVA (55-62) epitope considered subdominant?
The OVA (55-62) peptide, with the sequence KVVRFDKL, is an MHC class I (H-2Kb)-restricted epitope.[1] While it can bind to MHC class I, it elicits a weaker T-cell response compared to the immunodominant OVA (257-264) epitope (SIINFEKL).[2][3] This subdominance can be attributed to several factors, including less efficient processing and presentation by antigen-presenting cells (APCs) and competition from the dominant epitope.[1]
Q2: What are the primary strategies to enhance the immune response to the OVA (55-62) epitope?
Several strategies can be employed to boost the immunogenicity of the OVA (55-62) epitope:
-
Use of Adjuvants: Co-administration of adjuvants that activate innate immune pathways can significantly enhance T-cell responses.[4] Toll-like receptor (TLR) agonists such as CpG-ODN (TLR9 agonist) and Poly(I:C) (TLR3 agonist) have been shown to be effective.[5]
-
Immune Checkpoint Blockade: Combining peptide vaccination with immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies, can augment the activation and function of T-cells responding to subdominant epitopes.[6][7]
-
Novel Delivery Systems: Encapsulating the peptide in nanoparticle-based delivery systems, such as alginate particles or nanolipoprotein particles (NLPs), can improve its stability, uptake by APCs, and overall immunogenicity.[8][9][10]
-
Modification of Flanking Regions: The amino acid sequences flanking the core epitope can influence its proteolytic processing and subsequent presentation on MHC class I molecules.[1] Optimizing these flanking regions can lead to enhanced T-cell priming.
-
Deletion of Immunodominant Epitopes: In some vaccination strategies, removing the immunodominant epitope(s) can redirect the immune response towards the subdominant epitopes, thereby increasing their relative immunogenicity.[11]
Troubleshooting Guide
Issue 1: Low or undetectable OVA (55-62)-specific T-cell response after immunization.
-
Possible Cause 1: Suboptimal Adjuvant. The choice of adjuvant is critical for eliciting a robust T-cell response.
-
Solution: Consider using adjuvants known to promote strong Th1 and cytotoxic T-lymphocyte (CTL) responses. Adjuvants like CpG-ODN 1826 and high molecular weight Poly(I:C) have been shown to be effective in enhancing responses to OVA peptides.[5] Another option is to use a combination of adjuvants, such as a TLR9 agonist (K3 CpG) and a STING agonist (c-di-AMP).[12]
-
-
Possible Cause 2: Inefficient Peptide Delivery and Uptake. The peptide may be rapidly degraded or inefficiently taken up by antigen-presenting cells.
-
Solution: Utilize a carrier system to protect the peptide and enhance its delivery. Alginate particles can serve as both a carrier and an adjuvant, promoting the activation of macrophages.[8][9] Nanolipoprotein particles (NLPs) are another effective platform for co-delivering the antigen and an adjuvant like MPLA, a TLR4 agonist.[10]
-
-
Possible Cause 3: Immunodominance Suppression. The immune response may be heavily skewed towards the dominant OVA (257-264) epitope, leaving a minimal response to OVA (55-62).
-
Solution: If using a whole OVA protein or a construct containing multiple epitopes, consider a vaccination strategy that focuses solely on the OVA (55-62) peptide. Alternatively, a strategy involving the deletion of the immunodominant epitope from the immunogen could be employed.[11]
-
Issue 2: The enhanced OVA (55-62) response does not translate to in vivo anti-tumor activity.
-
Possible Cause 1: T-cell Exhaustion in the Tumor Microenvironment. Even if a T-cell response is generated, the immunosuppressive tumor microenvironment can lead to T-cell exhaustion, rendering them ineffective.
-
Possible Cause 2: Insufficient T-cell Infiltration into the Tumor. The generated T-cells may not be effectively trafficking to and infiltrating the tumor site.
-
Solution: The choice of adjuvant can influence T-cell infiltration. Vaccination with OVA peptides adjuvanted with CpG or Poly(I:C) has been shown to increase the infiltration of OT-I T-cells into B16.OVA tumors.[5]
-
Quantitative Data Summary
Table 1: Enhancement of OVA (55-62) Specific T-Cell Responses with Immune Checkpoint Inhibitors
| Immunogen | Treatment | Mean IFN-γ SFU per 10^6 Splenocytes (± SEM) | Fold Increase vs. Immunogen Alone |
| OVA-CIRP | None | 50 (± 10) | - |
| OVA-CIRP | anti-CTLA-4 | 120 (± 20) | 2.4 |
| OVA-CIRP | anti-PD-1 | 100 (± 15) | 2.0 |
| OVA-CIRP | anti-CTLA-4 + anti-PD-1 | 250 (± 30) | 5.0 |
Data adapted from a study investigating the use of Cold-Inducible RNA Binding Protein (CIRP) as a vaccination platform.[6] The values are representative estimates based on graphical data.
Table 2: Effect of Adjuvants on Antigen-Specific T-Effector to T-Regulatory Cell Ratios
| Adjuvant | Teff:Treg Ratio (OT-I) |
| None (Peptide alone) | ~5 |
| CpG | ~25 |
| Poly(I:C) | ~20 |
| Pam3Cys | ~8 |
| LPS | ~10 |
| Quil A | ~7 |
| Imiquimod | ~6 |
| Flagellin | ~9 |
Data conceptualized from a study on the impact of different adjuvants on the ratio of antigen-specific effector T-cells (Teff) to regulatory T-cells (Treg).[5] Higher ratios are associated with enhanced tumor immunity.
Experimental Protocols
Protocol 1: Peptide Immunization with Adjuvant
-
Preparation of Immunization Mixture:
-
Dissolve the OVA (55-62) peptide in sterile PBS at a concentration of 1 mg/mL.
-
For an adjuvant like CpG-ODN 1826, dissolve it in sterile PBS at a concentration of 5 mg/mL.
-
For a single immunization, mix 10 µg of the peptide with 50 µg of CpG-ODN in a total volume of 100 µL PBS.[5]
-
-
Immunization Procedure:
-
Administer the 100 µL mixture subcutaneously at the base of the tail of C57BL/6 mice.
-
Boost with the same immunization mixture one or two times at weekly or bi-weekly intervals.
-
-
Analysis of Immune Response:
-
One week after the final immunization, harvest spleens and/or draining lymph nodes.
-
Prepare single-cell suspensions for analysis by ELISPOT or intracellular cytokine staining (ICS) following in vitro restimulation with the OVA (55-62) peptide.
-
Protocol 2: In Vivo Tumor Challenge Model
-
Tumor Cell Implantation:
-
Inject 1 x 10^5 B16.OVA melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
-
Therapeutic Vaccination:
-
When tumors become palpable (e.g., day 7-10), begin the immunization protocol as described above.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
Monitor animal survival.
-
-
Analysis:
-
At a defined endpoint, tumors can be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
Visualizations
Caption: Workflow for enhancing and evaluating OVA (55-62) immunogenicity.
Caption: Signaling pathways in adjuvant and checkpoint blockade-mediated T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 4. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Beyond Adjuvants: Immunomodulation strategies to enhance T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alginate Particles with Ovalbumin (OVA) Peptide Can Serve as a Carrier and Adjuvant for Immune Therapy in B16-OVA Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alginate Particles with Ovalbumin (OVA) Peptide Can Serve as a Carrier and Adjuvant for Immune Therapy in B16-OVA Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Item - Enhancement of subdominant responses by deletion of immunodominant epitope. - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Driving Immune Responses in the Ovarian Tumor Microenvironment [frontiersin.org]
Technical Support Center: OVA (55-62) Aliquot Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of OVA (55-62) peptide aliquots to ensure experimental consistency and reproducibility. Adhering to these protocols will help maintain the integrity and biological activity of the peptide.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid freeze-thaw cycles with OVA (55-62) aliquots?
A1: Repeated freeze-thaw cycles can significantly compromise the stability of OVA (55-62) peptide aliquots.[1][2] Each cycle of freezing and thawing exposes the peptide to physical and chemical stresses that can lead to degradation.[3] This degradation can manifest as a loss of biological activity, altered peptide structure, and the formation of aggregates, ultimately leading to inconsistent and unreliable experimental results.[4][5]
Q2: What are the primary mechanisms of peptide degradation caused by freeze-thaw cycles?
A2: The damage from freeze-thaw cycles stems from several factors:
-
Ice Crystal Formation: The formation of ice crystals during freezing can physically damage the peptide's structure.
-
pH Shifts: As the solvent freezes, solutes can become concentrated in the unfrozen portion, leading to significant shifts in pH that can degrade the peptide.[3]
-
Increased Solute Concentration: This concentration effect can also increase the rate of detrimental chemical reactions.
-
Oxidation: Peptides containing susceptible amino acids are prone to oxidation, a process that can be accelerated by freeze-thaw cycles.[6]
Q3: How many times can I safely freeze and thaw my OVA (55-62) stock solution?
A3: It is strongly recommended to avoid any freeze-thaw cycles of your OVA (55-62) stock solution.[2] The best practice is to aliquot the reconstituted peptide into single-use volumes, so you only thaw the amount needed for a single experiment.[7]
Q4: What is the recommended storage temperature for OVA (55-62) aliquots?
A4: For long-term stability, reconstituted OVA (55-62) aliquots should be stored at -80°C.[6] For shorter-term storage, -20°C is acceptable, but -80°C is preferred to minimize degradation over time.[7]
Troubleshooting Guide
Issue: I am observing a decrease in the biological activity of my OVA (55-62) peptide in my experiments (e.g., reduced T-cell activation).
-
Possible Cause: This is a common indicator of peptide degradation. The most likely culprit is that your stock solution has undergone one or more freeze-thaw cycles, leading to a loss of active peptide.
-
Solution:
-
Discard the current stock solution, as its integrity is compromised.
-
Prepare a fresh stock solution from lyophilized powder.
-
Immediately aliquot the new stock solution into single-use vials. The volume of each aliquot should be tailored to your typical experimental needs.
-
Store the aliquots at -80°C.
-
For each experiment, thaw only one aliquot and use it immediately. Do not refreeze any remaining solution.
-
Issue: I see visible precipitates or cloudiness in my OVA (55-62) aliquot after thawing.
-
Possible Cause: This could be due to peptide aggregation, which can be induced by the stresses of freeze-thaw cycles.[3] It can also indicate that the peptide is coming out of solution due to pH changes or high concentration.
-
Solution:
-
Gently vortex the tube to see if the precipitate dissolves.
-
If the precipitate remains, do not use the aliquot, as the concentration of soluble, active peptide is unknown.
-
When preparing new aliquots, ensure the peptide is fully dissolved in the recommended solvent before portioning it out. Consider using a sterile, pH-stable buffer if appropriate for your application.[8]
-
Issue: My experimental results are inconsistent from one experiment to the next, even though I am using the same batch of OVA (55-62).
-
Possible Cause: Inconsistent handling of your peptide aliquots is a likely source of variability. If you are using a stock vial and repeatedly freezing and thawing it, the concentration of active peptide will decrease over time, leading to different outcomes in each experiment.
-
Solution: Implement a strict single-use aliquot system. By using a fresh, single-use aliquot for each experiment, you ensure that the starting concentration of active peptide is consistent every time, which is crucial for reproducible results.
Data Presentation
Table 1: Recommended Storage Conditions for OVA (55-62)
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Keep in a desiccator, protected from light.[9] |
| In Solution (Aliquots) | -20°C | Up to 1 month | Not ideal for long-term storage.[6] |
| -80°C | Up to 6 months | Recommended for all reconstituted aliquots. [6] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of OVA (55-62)
This protocol outlines the best practice for preparing and storing OVA (55-62) to maintain its stability and activity.
-
Equilibrate the Lyophilized Peptide: Before opening, allow the vial of lyophilized OVA (55-62) to come to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[2]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Refer to the manufacturer's data sheet for the recommended solvent (e.g., sterile water, PBS).
-
Carefully add the appropriate volume of solvent to the vial to achieve your desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
-
Aliquoting:
-
Immediately after reconstitution, divide the stock solution into single-use aliquots.
-
Use low-protein-binding microcentrifuge tubes to prevent loss of peptide to the tube walls.
-
The volume of each aliquot should be sufficient for one experiment (e.g., 10 µL, 20 µL).
-
-
Storage:
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Place the aliquots in a freezer box and store them at -80°C.
-
-
Use:
-
When you need to use the peptide, remove a single aliquot from the -80°C freezer.
-
Thaw it completely at room temperature or on ice.
-
Use the entire aliquot for your experiment.
-
Crucially, do not refreeze any unused portion of the thawed aliquot. Discard any leftover solution.
-
Mandatory Visualization
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. lifetein.com [lifetein.com]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. jpt.com [jpt.com]
Best practices for handling lyophilized OVA (55-62) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling lyophilized OVA (55-62) peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store lyophilized OVA (55-62) peptide upon receipt?
A1: Upon receiving the lyophilized OVA (55-62) peptide, it should be stored at -20°C or colder, shielded from bright light.[1][2] For long-term storage, -80°C is preferable.[2][3][4] Exposure to moisture can significantly reduce the long-term stability of the peptide.[2][3][4]
Q2: How should I handle the peptide vial before opening it?
A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature.[2][4] This minimizes the condensation of atmospheric moisture, which can compromise the stability of the hygroscopic lyophilized peptide.[2][3][4]
Q3: What is the recommended solvent for reconstituting OVA (55-62) peptide?
A3: There is no single universal solvent for all peptides.[2] For OVA (55-62), a good starting point is sterile, distilled water. If solubility is an issue, sterile dilute acetic acid (0.1%) can be tested.[2][4] It is advisable to test the solubility of a small portion of the peptide first.[2]
Q4: What is the stability of OVA (55-62) peptide once it is in solution?
A4: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[1][5] If storage in solution is necessary, it is recommended to use sterile buffers at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C.[1][2] Generally, peptide solutions may be stable for up to a week at 4°C, while frozen aliquots can last for several weeks to months.[4][6] For the OVA (55-62) peptide specifically, one supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Q5: My lyophilized peptide appears as a gel or is barely visible in the vial. Is this normal?
A5: Yes, this can be normal. The apparent volume of lyophilized powder can vary between vials containing the same amount of peptide.[6] Some peptides, particularly short sequences, are highly hygroscopic and can appear as a gel or be difficult to see.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide has poor solubility in the chosen solvent. | - Try gentle warming or vortexing. - If using water, try adding a small amount of dilute acetic acid (0.1%).[2][4] - For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but check for compatibility with your assay. |
| Reduced peptide activity in experiments | - Improper storage of lyophilized peptide (exposure to moisture or high temperatures).[3] - Degradation of peptide in solution due to improper storage or repeated freeze-thaw cycles.[1][2] - Bacterial contamination of the peptide solution.[1] | - Ensure lyophilized peptide is stored at -20°C or colder in a tightly sealed vial.[1][2] - Aliquot peptide solutions and store at -20°C or -80°C to avoid freeze-thaw cycles.[1][2][4] - Use sterile solvents and consider filtering the peptide solution through a 0.2 µm filter.[1][7] |
| Inconsistent experimental results | - Inaccurate peptide concentration due to weighing errors or incomplete dissolution. - Peptide degradation over time. | - Weigh out the desired amount of peptide quickly in a controlled environment to minimize moisture absorption.[1] - Ensure the peptide is fully dissolved before making dilutions. - Use freshly prepared solutions or properly stored aliquots for each experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized | Room temperature (days to weeks)[2][6] or 4°C[6] | -20°C to -80°C[1][2][3][4][6] | Store in a tightly sealed vial, protected from light and moisture.[1][2][3][4] |
| In Solution | 4°C (up to one week)[4] | -20°C (1 month)[7] or -80°C (6 months)[7] | Aliquot to avoid freeze-thaw cycles. Use sterile buffer at pH 5-6.[1][2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized OVA (55-62) Peptide
-
Equilibration: Before opening, allow the vial of lyophilized OVA (55-62) peptide to warm to room temperature. This will take approximately 10-15 minutes.
-
Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile distilled water or 0.1% acetic acid in sterile water).
-
Reconstitution:
-
Carefully open the vial.
-
Using a sterile pipette, add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or roll the vial to dissolve the peptide.[8] Avoid vigorous shaking, as this can cause peptide aggregation.
-
Visually inspect the solution to ensure the peptide has completely dissolved.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the peptide solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for the reconstitution of lyophilized OVA (55-62) peptide.
Caption: Troubleshooting decision tree for common issues with OVA (55-62) peptide.
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Detecting OVA (55-62)-Specific T Cells
Welcome to the technical support center for challenges in detecting Ovalbumin (OVA) (55-62) and (257-264)-specific T cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common hurdles in their experiments.
General FAQs
Q1: What are OVA (55-62) and OVA (257-264) peptides?
A1: These are specific fragments, or epitopes, of the chicken ovalbumin protein.
-
OVA (257-264): This peptide has the amino acid sequence SIINFEKL. It is a well-characterized, dominant epitope that binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] It is recognized by CD8+ cytotoxic T lymphocytes (CTLs).
-
OVA (55-62): This peptide has the amino acid sequence KVVRFDKL. It is considered a subdominant epitope that also binds to H-2Kb and is recognized by CD8+ T cells.[3]
Q2: Why is it challenging to detect T cells specific for these OVA epitopes?
A2: Several factors contribute to the difficulty in detecting these T cells:
-
Low Precursor Frequency: In an unimmunized (naïve) animal, the number of T cells that can recognize a specific epitope like SIINFEKL is extremely low, estimated to be between 1 in 100,000 to 1 in 200,000 CD8+ T cells.[4][5] Detecting such a rare population requires highly sensitive assays.
-
Subdominance (for OVA 55-62): The immune response to the subdominant OVA (55-62) epitope is significantly weaker than the response to the dominant SIINFEKL epitope. This results in an even lower frequency of specific T cells, making their detection more challenging.[3][6]
-
T Cell Avidity: The strength of the interaction (avidity) between the T cell receptor (TCR) and the peptide-MHC complex can vary. Low-avidity T cells are harder to detect with standard methods like tetramer staining.[7]
-
Assay Sensitivity: Techniques like ELISpot and intracellular cytokine staining (ICS) may not be sensitive enough to detect the very low frequencies of T cells present in certain experimental conditions, particularly in naïve animals.[4]
Antigen Presentation Pathway
The diagram below illustrates the MHC Class I pathway for presenting the OVA (257-264) SIINFEKL peptide to a CD8+ T cell. This process is crucial for initiating a cytotoxic T cell response. It is dependent on the proteasome for protein degradation and the Transporter associated with Antigen Processing (TAP).[2][8]
Caption: MHC Class I presentation of the OVA-derived SIINFEKL peptide.
Troubleshooting by Experimental Technique
This section addresses specific issues encountered with common T cell detection assays.
Flow Cytometry: MHC Tetramer/Pentamer Staining
MHC tetramers are complexes of four MHC molecules bound to the specific peptide of interest (e.g., H-2Kb/SIINFEKL), which can directly stain antigen-specific T cells.
Q: Why am I seeing no/very weak tetramer staining?
A: This is a common issue with multiple potential causes.
-
Low T Cell Frequency: The number of specific T cells may be below the detection limit of your flow cytometer. This is especially true for subdominant epitopes or in naïve/unimmunized mice.[7]
-
Solution: Consider enriching for CD8+ T cells before staining or increasing the number of cells analyzed. For immunization studies, ensure the immunization protocol is robust enough to induce a detectable response.
-
-
Poor Tetramer Quality: Tetramers can degrade over time, especially with improper storage or exposure to light.
-
Solution: Use a positive control, such as splenocytes from an OT-I transgenic mouse, which has a high frequency of SIINFEKL-specific T cells.[9] Always store tetramers at 4°C in the dark.
-
-
Suboptimal Staining Protocol: Incubation time, temperature, and concentration are critical.[10][11]
Q: My tetramer staining has high background or non-specific binding.
A: High background can obscure the true positive population.
-
Dead Cells: Dead cells are notorious for non-specifically binding antibodies and tetramers.[10]
-
Solution: Always include a viability dye (e.g., Propidium Iodide, DAPI, or fixable viability stains) in your panel to exclude dead cells from the analysis.[13]
-
-
Fc Receptor Binding: Other immune cells can bind reagents via Fc receptors.
-
Solution: Include an Fc block (anti-CD16/CD32 antibody) in your staining protocol before adding the tetramer or other antibodies.[13]
-
-
Negative Controls: Without proper controls, it's impossible to set an accurate gate for positive cells.
-
Solution: Use an irrelevant tetramer (same MHC allele but with a peptide your cells shouldn't recognize) or stain cells from a naïve, unimmunized mouse as a negative control.[9]
-
Experimental Workflow: Tetramer Staining
Caption: A typical experimental workflow for MHC Class I tetramer staining.
ELISpot Assay
The Enzyme-Linked Immunosorbent Spot (ELISpot) assay detects cytokine-secreting cells at a single-cell level. For OVA-specific T cells, it's often used to measure IFN-γ production after stimulation with the SIINFEKL peptide.[14]
Q: I am seeing no spots or very few spots in my ELISpot assay.
A: This indicates a lack of cytokine secretion, which could be due to several reasons.
-
Insufficient Stimulation: The T cells may not be activated effectively.
-
Low Frequency of Responding Cells: Similar to flow cytometry, the number of antigen-specific T cells may be too low.
-
Incorrect Reagents or Plate Preparation:
Q: My ELISpot plate has high background.
A: High background can make it difficult to count genuine spots.
-
Inadequate Washing: Residual reagents can cause background color.
-
Solution: Perform wash steps carefully and thoroughly, ensuring both sides of the membrane are washed.[18]
-
-
Cell Death: High cell death during incubation can lead to non-specific cytokine release or "leaky" cells.
-
Solution: Ensure cells are healthy and handled gently. Assess cell viability before plating.[17]
-
-
Over-development: Allowing the color development step to proceed for too long will increase background.
-
Solution: Monitor spot development under a microscope and stop the reaction when distinct spots are visible but the background remains clear.[18]
-
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based method to detect cytokine production within a cell after a short period of in-vitro stimulation.
Q: My ICS results show a low percentage of cytokine-positive T cells.
A: This is a frequent challenge in ICS assays.
-
Ineffective Stimulation: The peptide stimulation may not be strong enough to elicit a robust cytokine response within the short incubation time (typically 4-6 hours).[19]
-
Solution: Optimize peptide concentration. Co-stimulation with anti-CD28 and anti-CD49d antibodies can enhance the response.[20]
-
-
Protein Transport Inhibitor Issues: Brefeldin A or Monensin are required to trap cytokines inside the cell. If they are not added or are ineffective, the signal will be lost.
-
Cell Death from Contaminants: In crude tissue preparations, other cell types like neutrophils can be activated by PMA (often used as a positive control) and release substances like hydrogen peroxide that kill the cytokine-producing T cells.[19][21]
-
Solution: If using PMA, be aware of this artifact. When possible, purifying lymphocytes before the assay can mitigate this issue.
-
Data Summary Tables
The following tables provide a summary of typical experimental parameters and expected results gathered from various sources.
Table 1: Recommended Peptide Concentrations for T Cell Stimulation
| Assay Type | Peptide | Typical Concentration Range | Reference |
| ELISpot / ICS | OVA (257-264) / SIINFEKL | 1 µM - 10 µM | [7][22] |
| DC Pulsing | OVA (257-264) / SIINFEKL | 1 µM - 50 µM | [8][15] |
| ELISpot / ICS | OVA (55-62) / KVVRFDKL | 1 µM - 10 µM | [3][6] |
Table 2: Expected Frequency of OVA (SIINFEKL)-Specific CD8+ T Cells
| Mouse Status | Tissue | Expected Frequency (% of CD8+ T cells) | Reference |
| Naïve (Unimmunized) | Spleen | < 0.001% (often below detection) | [4][7] |
| Immunized (e.g., with OVA protein + Adjuvant) | Spleen | 0.5% - 5% | [23] |
| Infected (e.g., with OVA-expressing Listeria/Vaccinia) | Spleen/Blood | 5% - 20% (at peak of response) | [6][24] |
| OT-I Transgenic (Naïve) | Spleen | > 80% | [25] |
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. rupress.org [rupress.org]
- 5. At low precursor frequencies the helper T-cell response to chronic self-antigen presentation in vivo is followed by anergy without deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. T Cells with Low Avidity for a Tissue-Restricted Antigen Routinely Evade Central and Peripheral Tolerance and Cause Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. lubio.ch [lubio.ch]
- 10. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 15. Formation and kinetics of MHC class I-ovalbumin peptide complexes on immature and mature murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. abcam.co.jp [abcam.co.jp]
- 19. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 20. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 24. Low Affinity Memory CD8+ T Cells Mediate Robust Heterologous Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Ovalbumin-specific CD4+ and CD8+ T cells contribute to different susceptibility for Theiler’s murine encephalomyelitis virus persistence [frontiersin.org]
Validation & Comparative
A Comparative Guide to OVA (55-62) and SIINFEKL (OVA 257-264) T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T cell responses elicited by two well-characterized ovalbumin-derived peptides: OVA (55-62) and SIINFEKL (OVA 257-264). The information presented is supported by experimental data to aid in the selection of appropriate epitopes for immunological research and therapeutic development.
Introduction
Ovalbumin (OVA) is a widely used model antigen in immunology. Within its sequence, several T cell epitopes have been identified. Among the most studied are the MHC class I (H-2Kb)-restricted peptides OVA (55-62), with the sequence KVVRFDKL, and OVA (257-264), known by its sequence SIINFEKL. While both peptides are derived from the same protein and presented by the same MHC molecule, they elicit markedly different T cell responses. Understanding these differences is crucial for designing experiments that rely on antigen-specific T cell activation, such as in vaccine development and cancer immunotherapy studies.
Peptide Characteristics and MHC-I Binding
The immunodominance of SIINFEKL over OVA (55-62) can be largely attributed to its superior binding affinity to the H-2Kb MHC class I molecule. This enhanced binding leads to more efficient presentation to CD8+ T cells.
| Peptide | Sequence | MHC Restriction | Binding Affinity (H-2Kb) | Key Characteristics |
| SIINFEKL | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | H-2Kb | High | Immunodominant epitope, elicits a strong and robust CD8+ T cell response.[1][2] |
| OVA (55-62) | Lys-Val-Val-Arg-Phe-Asp-Lys-Leu | H-2Kb | Moderate to Low | Subdominant epitope, induces a weaker and more variable CD8+ T cell response.[1][3][4] |
Quantitative Binding Kinetics
Kinetic studies have demonstrated that SIINFEKL associates with H-2Kb more rapidly and dissociates more slowly compared to OVA (55-62), resulting in a more stable peptide-MHC complex.
| Peptide | Association Rate (Kon) (M⁻¹s⁻¹) | Dissociation Rate (Koff) (s⁻¹) |
| SIINFEKL | 5.9 x 10³ | 9.1 x 10⁻⁶ |
| OVA (55-62) | 6.5 x 10² | 1.6 x 10⁻⁵ |
Data adapted from a study comparing the kinetic binding of OVA peptides to soluble H-2Kb molecules.
Comparative T Cell Response Data
The differential MHC binding directly translates to the magnitude of the subsequent T cell response. In various experimental settings, SIINFEKL consistently induces a more potent CD8+ T cell response, characterized by higher frequencies of antigen-specific T cells, greater cytokine production, and more effective cytotoxic activity.
In Vivo Cytotoxicity
In vivo killing assays demonstrate the superior ability of SIINFEKL-specific T cells to eliminate target cells.
| Immunizing Peptide | Target Peptide | % Specific Lysis (in vivo) |
| SIINFEKL | SIINFEKL | High |
| OVA (55-62) | OVA (55-62) | Low to undetectable |
This table represents a typical outcome from in vivo cytotoxicity assays where target cells pulsed with the respective peptides are eliminated by peptide-specific T cells.[1][3]
Interferon-γ (IFN-γ) Secretion (ELISPOT)
The frequency of IFN-γ-secreting T cells, a key indicator of a Th1-biased effector response, is significantly higher in response to SIINFEKL.
| Stimulating Peptide | Mean Number of IFN-γ Spots per 10⁶ Splenocytes (± SD) |
| SIINFEKL | Consistently high numbers, often several hundred to over a thousand. |
| OVA (55-62) | Significantly lower numbers compared to SIINFEKL, often with high variability. |
This table summarizes general findings from IFN-γ ELISPOT assays. Specific numbers can vary based on the immunization protocol and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are representative protocols for key experiments.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to kill target cells in a living animal.
-
Preparation of Target Cells:
-
Isolate splenocytes from naive C57BL/6 mice.
-
Divide the splenocytes into three populations.
-
Population 1 (Specific Target): Pulse with SIINFEKL peptide (e.g., 1 µg/mL) and label with a high concentration of CFSE (e.g., 5 µM).
-
Population 2 (Control Target): Pulse with an irrelevant peptide or no peptide and label with a low concentration of CFSE (e.g., 0.5 µM).
-
Population 3 (Internal Control): Leave unpulsed and unlabeled or label with a different fluorescent dye.
-
-
Adoptive Transfer:
-
Mix the three populations of target cells in equal numbers.
-
Inject the cell mixture intravenously into immunized and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the number of cells in each target population.
-
The percentage of specific lysis is calculated by comparing the ratio of specific target cells to control target cells in immunized versus control mice.
-
IFN-γ ELISPOT Assay
This assay quantifies the number of IFN-γ-secreting cells upon antigen stimulation.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate the splenocytes at a density of 2-5 x 10⁵ cells per well.
-
-
Peptide Stimulation: Add SIINFEKL or OVA (55-62) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Add the appropriate substrate to develop the spots.
-
-
Analysis: Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
T Cell Receptor (TCR) Signaling Pathway
The binding of the peptide-MHC complex to the TCR initiates a cascade of intracellular signaling events, leading to T cell activation, proliferation, and effector function.
Caption: Simplified TCR signaling cascade upon pMHC binding.
Experimental Workflow for Comparing Peptide Immunogenicity
A typical workflow to compare the immunogenicity of OVA (55-62) and SIINFEKL is outlined below.
Caption: Workflow for comparing T cell responses to OVA peptides.
Conclusion
The choice between OVA (55-62) and SIINFEKL as a model antigen is dependent on the desired strength and nature of the T cell response. SIINFEKL serves as a potent, immunodominant epitope that reliably induces a strong CD8+ T cell response, making it ideal for studies requiring robust T cell activation. In contrast, OVA (55-62) is a subdominant epitope that elicits a weaker response. This characteristic may be advantageous for studies investigating mechanisms of T cell tolerance, epitope competition, or for fine-tuning the magnitude of an immune response. The provided data and protocols offer a foundation for researchers to make informed decisions in their experimental design.
References
- 1. Functional endogenous cytotoxic T lymphocytes are generated to multiple antigens co-expressed by progressing tumors; after intra-tumoral IL-2 therapy these effector cells eradicate established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 4. Chemotherapy broadens the range of tumor antigens seen by cytotoxic CD8+ T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling T-Cell Responses: A Comparative Guide to Dominant vs. Subdominant OVA Peptides
For researchers, scientists, and professionals in drug development, understanding the nuances of T-cell responses to different epitopes is paramount for designing effective vaccines and immunotherapies. This guide provides an objective comparison of T-cell responses elicited by dominant and subdominant ovalbumin (OVA) peptides, supported by experimental data and detailed methodologies.
Ovalbumin has long served as a model antigen in immunology. Within its sequence lie multiple epitopes that can be presented by Major Histocompatibility Complex (MHC) molecules to T-cells. However, not all epitopes are created equal. T-cell responses are typically directed towards a few "dominant" epitopes, while responses to other "subdominant" epitopes are less vigorous. This phenomenon of immunodominance has significant implications for vaccine efficacy and our understanding of immune regulation.
Quantitative Comparison of T-Cell Responses
The magnitude of the T-cell response is a critical parameter in evaluating the immunogenicity of an epitope. This is often quantified by measuring the number of antigen-specific T-cells and their cytokine production. Below is a summary of experimental data comparing responses to the immunodominant CD8+ T-cell epitope SIINFEKL and a subdominant epitope.
| Parameter | Dominant OVA Peptide (SIINFEKL) | Subdominant OVA Peptide (KVVRFDKL) | Reference |
| Frequency of IFN-γ secreting cells (ELISPOT) | High | Low | [1] |
| Percentage of Tetramer+ CD8+ T-cells (Flow Cytometry) | Significantly higher | Lower | [2] |
| Functional Avidity (EC50) | Lower (requires less peptide for activation) | Higher (requires more peptide for activation) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols used to assess and compare T-cell responses to OVA peptides.
Peptide Immunization and ELISPOT Assay for IFN-γ Secretion
This protocol is designed to measure the frequency of peptide-specific, IFN-γ-secreting T-cells.
Materials:
-
Dominant (e.g., SIINFEKL) and subdominant OVA peptides
-
Adjuvant (e.g., Complete Freund's Adjuvant)
-
C57BL/6 mice
-
Mouse IFN-γ ELISPOT kit
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
Procedure:
-
Immunization: Emulsify the OVA peptide in an equal volume of Complete Freund's Adjuvant. Inject mice subcutaneously at the base of the tail with 100 µl of the emulsion containing 50-100 µg of the peptide.
-
Spleen Harvest: Euthanize mice 7-10 days post-immunization and aseptically remove the spleens.
-
Splenocyte Preparation: Prepare a single-cell suspension of splenocytes by mechanical disruption and passage through a cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
ELISPOT Plate Preparation: Coat the ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C. Wash the plate and block with a blocking buffer.
-
Cell Plating and Stimulation: Plate splenocytes in the coated wells at a density of 2-5 x 10^5 cells/well. Stimulate the cells with the corresponding OVA peptide (e.g., 10 µg/ml) for 18-24 hours at 37°C in a 5% CO2 incubator. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Detection: Wash the plates to remove cells. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add the enzyme substrate to develop the spots. Stop the reaction by washing with water.
-
Analysis: Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method allows for the simultaneous identification of peptide-specific T-cells and their cytokine production at a single-cell level.
Materials:
-
Splenocytes from immunized mice (as prepared above)
-
OVA peptides
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend splenocytes in cell culture medium and stimulate with the specific OVA peptide (e.g., 10 µg/ml) for 5-6 hours at 37°C. Add Brefeldin A for the last 4-5 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to peptide stimulation.
MHC Tetramer Staining by Flow Cytometry
MHC tetramers are reagents that can directly stain antigen-specific T-cells, allowing for their enumeration irrespective of their functional state.
Materials:
-
Splenocytes from immunized mice
-
PE- or APC-conjugated H-2Kb MHC class I tetramers folded with the dominant (SIINFEKL) or subdominant OVA peptide
-
Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
Tetramer Staining: Incubate the cells with the MHC tetramer for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for 30 minutes on ice.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to identify the population of tetramer-positive CD8+ T-cells.
Signaling Pathways and Experimental Workflows
The differential responses to dominant and subdominant peptides are rooted in the intricacies of T-cell receptor (TCR) signaling.
T-Cell Receptor Signaling Pathway
The strength of the interaction between the TCR and the peptide-MHC complex is a key determinant of the downstream signaling cascade. Dominant epitopes, which typically have a higher affinity for the MHC and/or the TCR, induce a more robust and sustained signaling cascade.
Caption: Conceptual T-cell receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing dominant and subdominant OVA peptide responses.
Caption: Experimental workflow for T-cell response analysis.
References
- 1. Immunodominance of CD4 T cells to foreign antigens is peptide intrinsic and independent of molecular context: Implications for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses against a Subdominant CD8+ T Cell Epitope Protect against Immunopathology Caused by a Dominant Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MHC Class I Binding Affinity: OVA (55-62) and Key Alternatives
In the landscape of immunological research, particularly in the development of vaccines and immunotherapies, the binding affinity of peptides to Major Histocompatibility Complex (MHC) class I molecules is a critical determinant of T-cell activation. This guide provides a comparative analysis of the binding affinity of the subdominant ovalbumin (OVA) peptide fragment 55-62 to the mouse MHC class I molecule H-2Kb, juxtaposed with the well-characterized immunodominant OVA peptide 257-264.
The OVA (55-62) peptide, with the sequence KVVRFDKL, is recognized by the H-2Kb class I molecule.[1][2][3] While it binds to H-2Kb, it is considered a subdominant epitope, eliciting a less potent cytotoxic T lymphocyte (CTL) response compared to other peptides derived from the same antigen.[4][5][6]
Quantitative Comparison of Binding Affinity
The affinity of peptide-MHC class I interaction is a key factor influencing the immunodominance of a particular epitope. Kinetic binding studies utilizing purified soluble H-2Kb molecules have revealed significant differences in the association and dissociation rates between the subdominant OVA (55-62) and the immunodominant OVA (257-264) peptides.[6] The immunodominant peptide, OVA (257-264) with the sequence SIINFEKL, demonstrates a markedly higher affinity for H-2Kb.[6][7]
This difference in binding affinity is a critical factor in the more efficient antigen presentation and subsequent immunodominance of OVA (257-264).[6] Peptides with a strong binding affinity for MHC class I molecules, typically defined by an IC50 value of 500 nM or less, are more likely to be immunogenic.[8]
| Peptide | Sequence | MHC Allele | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Binding Affinity |
| OVA (55-62) | KVVRFDKL | H-2Kb | 6.5 x 10² | 1.6 x 10⁻⁵ | Subdominant |
| OVA (257-264) | SIINFEKL | H-2Kb | 5.9 x 10³ | 9.1 x 10⁻⁶ | Immunodominant |
Experimental Protocols
The determination of peptide binding to MHC class I molecules is commonly assessed through competitive binding assays.[8][9] This method gauges the ability of a test peptide to inhibit the binding of a high-affinity radiolabeled probe peptide to purified MHC molecules.
MHC Class I Peptide Binding Assay Protocol
1. Purification of MHC Class I Molecules:
-
MHC class I molecules are solubilized from cell lysates using detergents.
-
Affinity chromatography is employed to purify the MHC molecules.[9]
2. Radiolabeling of Probe Peptide:
-
A high-affinity peptide is radiolabeled, often using the chloramine (B81541) T method, to serve as the probe.[9]
3. Competitive Binding Assay:
-
Purified MHC molecules are incubated with the radiolabeled probe peptide and varying concentrations of the unlabeled competitor peptide (e.g., OVA 55-62).
-
The incubation is typically performed at room temperature for 48 hours in the presence of protease inhibitors.[9]
4. Separation of Bound and Unbound Peptide:
-
MHC-peptide complexes are separated from the free radiolabeled peptide. This can be achieved through:
5. Determination of Binding Affinity:
-
The amount of bound radioactivity is quantified.
-
The concentration of the unlabeled competitor peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC50) is determined. This value is inversely proportional to the binding affinity of the competitor peptide.[9]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams provide a visual representation of the MHC class I antigen presentation pathway and the experimental workflow for determining binding affinity.
Caption: MHC Class I Antigen Presentation Pathway.
Caption: MHC Class I Binding Affinity Assay Workflow.
References
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ova (55 62) — TargetMol Chemicals [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enhanced major histocompatibility complex class I binding and immune responses through anchor modification of the non-canonical tumour-associated mucin 1-8 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of T-Cells Stimulated with the Subdominant Epitope OVA (55-62)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell response elicited by the subdominant ovalbumin (OVA) peptide 55-62 (KVVRFDKL). While direct experimental data on the cross-reactivity of T-cells stimulated with OVA (55-62) against a panel of its altered peptide ligands is limited in publicly available research, this document summarizes the existing comparative data between this subdominant epitope and the immunodominant OVA (257-264) epitope (SIINFEKL). Furthermore, it details relevant experimental protocols and explores the principles of T-cell cross-reactivity, drawing parallels from the extensively studied dominant epitope to provide a framework for understanding potential cross-reactive responses.
Comparative Analysis of T-Cell Responses: Subdominant vs. Dominant OVA Epitopes
The immunogenicity of OVA-derived peptides in C57BL/6 mice is characterized by a distinct hierarchy, with SIINFEKL (OVA 257-264) being the immunodominant epitope, eliciting a strong CD8+ T-cell response. In contrast, KVVRFDKL (OVA 55-62) is recognized as a subdominant epitope, inducing a weaker response.[1][2]
Several studies have quantified this difference in T-cell activation, primarily through Interferon-gamma (IFN-γ) ELISPOT assays and cytotoxic T-lymphocyte (CTL) assays.
| Parameter | OVA (55-62) KVVRFDKL (Subdominant) | OVA (257-264) SIINFEKL (Dominant) | Reference |
| IFN-γ Secretion | Lower number of IFN-γ secreting cells detected upon stimulation. | Significantly higher number of IFN-γ secreting cells detected upon stimulation. | [3] |
| CTL Activity | Weak to undetectable cytolytic T-cell response.[4][5] | Strong cytolytic T-cell response. | [4][5] |
| Tumor Control | Immunization with this peptide does not typically confer anti-tumor activity.[4] | Immunization can provide protection against challenges with OVA-expressing tumor cells. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize T-cell responses to OVA peptides.
Interferon-gamma (IFN-γ) ELISPOT Assay
This assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Splenocytes from immunized mice are re-stimulated in vitro with the peptide of interest on a plate pre-coated with an anti-IFN-γ capture antibody. If a T-cell is activated by the peptide, it secretes IFN-γ, which is captured by the antibody on the plate. A secondary, biotinylated anti-IFN-γ antibody is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates at the site of the cytokine-secreting cell, forming a visible spot. Each spot represents a single IFN-γ-producing cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from mice immunized with OVA or the specific peptide.
-
Stimulation: Add the splenocytes to the coated and washed plate along with the OVA (55-62) or control peptides at a predetermined concentration. Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: After washing, add a streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISPOT reader.
Cytotoxic T-Lymphocyte (CTL) Assay (Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the specific peptide-MHC complex.
Principle: Target cells (e.g., EL4 lymphoma cells) are labeled with radioactive Chromium-51 (⁵¹Cr). These labeled target cells are then pulsed with the peptide of interest (e.g., OVA 55-62) and co-cultured with effector CTLs from immunized mice. If the CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.
Detailed Protocol:
-
Effector Cell Preparation: Isolate splenocytes from immunized mice to serve as the effector cell population.
-
Target Cell Preparation: Label target cells (e.g., EL4) with ⁵¹Cr.
-
Peptide Pulsing: Incubate the ⁵¹Cr-labeled target cells with the OVA (55-62) peptide.
-
Co-culture: Co-culture the effector cells with the peptide-pulsed target cells at various effector-to-target ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous Release: Radioactivity from target cells incubated with media alone.
-
Maximum Release: Radioactivity from target cells lysed with a detergent.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for T-Cell Response Analysis
T-Cell Receptor Signaling Pathway
Principles of T-Cell Cross-Reactivity and Altered Peptide Ligands
T-cell cross-reactivity is the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC complexes. This phenomenon is fundamental to the immune system's ability to recognize a vast array of pathogens with a limited repertoire of TCRs.
Altered Peptide Ligands (APLs) are synthetic peptides derived from a known epitope, typically with one or more amino acid substitutions. APLs are used to probe the specificity and activation requirements of T-cells. The effects of APLs can be categorized as:
-
Agonists: APLs that stimulate a T-cell response, which can be stronger, weaker, or equivalent to the original peptide.
-
Antagonists: APLs that bind to the TCR but fail to induce a response and can inhibit the response to the original peptide.
-
Partial Agonists: APLs that induce a subset of T-cell effector functions (e.g., cytokine secretion but not proliferation).
References
- 1. Functional endogenous cytotoxic T lymphocytes are generated to multiple antigens co-expressed by progressing tumors; after intra-tumoral IL-2 therapy these effector cells eradicate established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Gene Expression Driven by a Strong Viral Promoter in MVA Increases Vaccination Efficiency by Enhancing Antibody Responses and Unmasking CD8+ T Cell Epitopes [mdpi.com]
- 4. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
OVA (55-62) as a Control for OVA (257-264) Experiments: A Comparative Guide
In the realm of immunology, particularly in studies involving T-cell responses, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. For researchers utilizing the well-established model antigen ovalbumin (OVA), the selection of control peptides is a critical consideration. This guide provides a comprehensive comparison of the subdominant OVA peptide (55-62) as a control for experiments centered on the immunodominant OVA peptide (257-264), offering insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Specific Peptide Control
The chicken ovalbumin peptide OVA (257-264), with the amino acid sequence SIINFEKL, is a cornerstone of immunological research. It is a potent, immunodominant epitope that binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2][3][4][5][6][7] This interaction leads to the robust activation of OVA-specific CD8+ T-cells, making it an ideal tool for studying T-cell activation, cytotoxicity, and memory.[1][2][7]
When conducting experiments with OVA (257-264), it is crucial to differentiate the specific immune response to this epitope from non-specific effects. This is where a carefully chosen negative control becomes essential. While a "scrambled" peptide with a random amino acid sequence can serve as a control, a more refined approach is to use a peptide that shares key characteristics with the experimental peptide but lacks its specific immunogenicity.
The OVA (55-62) peptide, with the sequence KVVRFDKL, presents an interesting candidate for such a control.[8][9][10] Like OVA (257-264), it is derived from the same protein and also binds to the H-2Kb MHC class I molecule.[8][9][11][12][13] However, it is considered a subdominant epitope and, in many contexts, fails to elicit a strong cytolytic T-cell response, or the response is significantly weaker than that induced by OVA (257-264).[10][11][12][14] This differential immunogenicity, despite binding to the same MHC molecule, makes OVA (55-62) a valuable tool to control for MHC-peptide complex-related effects that are independent of T-cell receptor (TCR) recognition of the specific SIINFEKL epitope.
Comparative Data: Expected Outcomes
The following table summarizes the expected outcomes when using OVA (257-264) as the experimental peptide and OVA (55-62) as a control in common T-cell assays. These are representative results based on the known immunodominance of OVA (257-264) and the subdominant nature of OVA (55-62).
| Assay | OVA (257-264) (SIINFEKL) | OVA (55-62) (KVVRFDKL) | No Peptide Control |
| ELISpot (IFN-γ) | High number of spots | Low to no spots | No spots |
| Intracellular Cytokine Staining (IFN-γ, TNF-α) | High percentage of cytokine-positive CD8+ T-cells | Low to no percentage of cytokine-positive CD8+ T-cells | Background levels of cytokine-positive cells |
| Cytotoxicity Assay (e.g., 51Cr release) | High percentage of target cell lysis | Low to no target cell lysis | Background levels of cell lysis |
| In vivo T-cell Proliferation | Robust proliferation of OVA-specific CD8+ T-cells | Minimal to no proliferation | No proliferation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ELISpot Assay for IFN-γ Secretion
Objective: To quantify the frequency of antigen-specific IFN-γ-secreting T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or experimental animals.
-
Cell Plating: Wash the plate and block with complete RPMI-1640 medium. Add 2x105 to 5x105 cells per well.
-
Peptide Stimulation: Add OVA (257-264) peptide (final concentration 1-10 µg/mL), OVA (55-62) peptide (final concentration 1-10 µg/mL), or no peptide (medium only) to respective wells. A positive control (e.g., Concanavalin A) should also be included.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Wash again and add the substrate (e.g., BCIP/NBT).
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify cytokine-producing T-cells at a single-cell level.
Methodology:
-
Cell Stimulation: In a 96-well round-bottom plate, stimulate 1-2x106 splenocytes or PBMCs with OVA (257-264) peptide (1-10 µg/mL), OVA (55-62) peptide (1-10 µg/mL), or no peptide for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.[15]
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers such as CD3, CD8, and CD44 to identify activated/memory T-cells.[15] Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer. Following fixation, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines such as IFN-γ and TNF-α. Incubate for 30 minutes at 4°C in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines in response to each peptide.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental workflows.
References
- 1. jpt.com [jpt.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. invivogen.com [invivogen.com]
- 8. innopep.com [innopep.com]
- 9. OVA (55 - 62), KVVRFDKL - OVA (55 - 62), KVVRFDKL Supplier [karebaybio.com]
- 10. researchgate.net [researchgate.net]
- 11. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 12. academic.oup.com [academic.oup.com]
- 13. OVA peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 14. mdpi.com [mdpi.com]
- 15. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]
A Comparative Analysis of Ovalbumin (OVA) Peptide Epitopes for Immunological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate model antigen and its specific epitopes is a critical first step in immunological studies. Ovalbumin (OVA), a protein from chicken egg whites, has long served as a cornerstone model antigen due to its well-characterized immunogenicity. This guide provides a comparative analysis of different OVA peptide epitopes, offering quantitative data, detailed experimental protocols, and visual representations of the underlying immunological pathways to aid in the selection of the most suitable epitopes for your research needs.
Key OVA Peptide Epitopes: A Head-to-Head Comparison
The immunogenicity of OVA is attributed to several key peptide epitopes that are recognized by the immune system in the context of Major Histocompatibility Complex (MHC) molecules. The two most extensively studied epitopes are OVA257-264 (SIINFEKL) and OVA323-339 (ISQAVHAAHAEINEAGR), which are restricted by MHC class I and class II molecules, respectively. This distinction governs the type of T cell response they elicit, with SIINFEKL primarily activating CD8+ cytotoxic T lymphocytes (CTLs) and OVA323-339 activating CD4+ helper T cells. A summary of their key characteristics and those of other identified epitopes is presented below.
| Epitope | Sequence | MHC Restriction | T-Cell Response | Key Applications |
| OVA257-264 | SIINFEKL | H-2Kb (murine MHC class I)[1][2][3] | CD8+ T cell (Cytotoxic T Lymphocyte)[1][2] | In vivo cytotoxicity assays, cancer immunotherapy models, vaccine development[4][5] |
| OVA323-339 | ISQAVHAAHAEINEAGR | I-Ad, H-2b (murine MHC class II)[1][6][7] | CD4+ T cell (T Helper cell)[4][6] | Studies of T helper cell differentiation (Th1, Th2, Th17), allergy and asthma models, B-cell epitope studies[4][8] |
| OVA55-62 | H-2Kb (murine MHC class I)[9] | CD8+ T cell (weak or no cytotoxic response)[9] | Comparative studies of epitope immunogenicity | |
| OVA176-183 | H-2Kb (murine MHC class I)[9] | CD8+ T cell (low response)[9] | Comparative studies of epitope immunogenicity | |
| Other Cryptic Epitopes | e.g., aa 27-35, 208-216 | H-2Kb (murine MHC class I)[10] | CD8+ T cell (responses detected upon peptide immunization but not whole protein)[10] | Research on antigen processing and presentation, and T-cell tolerance |
Quantitative Performance Data
The efficacy of an immune response to a specific epitope can be quantified in several ways. Key metrics include the binding affinity of the peptide to the MHC molecule, the magnitude of the T-cell response, and the profile of cytokines produced.
| Epitope | MHC Binding Affinity (IC50) | T-Cell Response Metric | Cytokine Profile |
| OVA257-264 (SIINFEKL) | High affinity for H-2Kb (reported as ~10 nM)[11] | High frequency of IFN-γ secreting CD8+ T cells in ELISpot assays.[10] Strong in vivo cytotoxic killing of target cells.[7] | Predominantly Th1-type, characterized by high levels of IFN-γ and TNF-α. |
| OVA323-339 (ISQAVHAAHAEINEAGR) | Binds to I-Ad.[1][12] | Induces robust CD4+ T cell proliferation.[13] Accounts for a significant portion of the OVA-specific T-cell and B-cell response.[4] | Can induce both Th1 and Th2 responses depending on the immunization conditions. Often used to study Th2-dominant responses in allergy models.[4][8] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key immunological assays are provided below.
In Vivo Cytotoxicity Assay for OVA257-264 (SIINFEKL)
This assay measures the ability of immunized mice to kill target cells pulsed with the SIINFEKL peptide.
Materials:
-
C57BL/6 mice
-
OVA protein or SIINFEKL peptide for immunization
-
Spleens from naive C57BL/6 mice
-
SIINFEKL peptide (for pulsing target cells)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium supplemented with 10% FCS, penicillin/streptomycin
-
ACK lysing buffer
-
Flow cytometer
Procedure:
-
Immunize C57BL/6 mice with OVA protein or SIINFEKL peptide. A control group should receive a sham immunization (e.g., PBS).
-
Seven days post-immunization, prepare target cells. Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysing buffer.
-
Split the splenocytes into two populations.
-
Pulse one population with 1-2 µg/mL of SIINFEKL peptide for 1 hour at 37°C. The other population serves as the unpulsed control.
-
Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into the immunized and control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
The percentage of specific lysis is calculated using the formula: (1 - (ratio in immunized / ratio in control)) * 100.
ELISpot Assay for Detecting IFN-γ Secretion
This assay quantifies the number of T cells secreting IFN-γ in response to a specific OVA peptide.
Materials:
-
ELISpot plates (PVDF membrane)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC or TMB)
-
RPMI 1640 medium supplemented with 10% FCS, penicillin/streptomycin
-
OVA peptide (e.g., SIINFEKL or OVA323-339)
-
Spleens or peripheral blood mononuclear cells (PBMCs) from immunized mice
Procedure:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% FCS.
-
Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice.
-
Add the cells to the wells of the ELISpot plate.
-
Stimulate the cells with the desired OVA peptide at an appropriate concentration (e.g., 1-10 µg/mL). Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium alone).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This technique allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed profile of the responding T-cell population.
Materials:
-
Splenocytes or PBMCs from immunized mice
-
OVA peptide for stimulation
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-17)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Stimulate the cells with the relevant OVA peptide for 4-6 hours in the presence of a protein transport inhibitor.
-
Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ or CD8+ T cells producing specific cytokines in response to the OVA peptide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to OVA epitopes can provide a clearer understanding of the experimental systems. The following diagrams, generated using the DOT language for Graphviz, illustrate the MHC class I and II antigen presentation pathways and a typical experimental workflow for comparing epitope immunogenicity.
References
- 1. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 2. MHC class I - Wikipedia [en.wikipedia.org]
- 3. anilocus.com [anilocus.com]
- 4. researchgate.net [researchgate.net]
- 5. MHC class II - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 8. immunology.org [immunology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. pnas.org [pnas.org]
A Researcher's Guide to Validating OVA (55-62) Specific T Cell Clones: A Comparative Analysis of Leading Methods
For researchers, scientists, and drug development professionals engaged in cellular immunology and vaccine development, the accurate validation of antigen-specific T cell clones is paramount. This guide provides an objective comparison of the three predominant methods for validating T cell clones specific for the ovalbumin (OVA) peptide 55-62: MHC Tetramer Staining, ELISpot, and Intracellular Cytokine Staining (ICS). We present a synthesis of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The validation of T cell clones that recognize specific epitopes, such as the OVA (55-62) peptide, is a critical step in many immunological studies. It is essential for confirming the specificity of T cell lines and clones, assessing the efficacy of vaccines, and monitoring immune responses in various disease models. The choice of validation method can significantly impact the interpretation of experimental results. This guide compares the key attributes of MHC Tetramer Staining, ELISpot, and Intracellular Cytokine Staining to facilitate an informed decision-making process.
Comparative Analysis of T Cell Validation Methods
The selection of an appropriate assay depends on the specific experimental question, the required sensitivity, and the desired information about the T cell population. While all three methods can confirm the presence of antigen-specific T cells, they differ in what they measure, their sensitivity, and the type of data they generate.
| Feature | MHC Tetramer Staining | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Principle | Direct visualization and enumeration of T cells with TCRs specific for a particular peptide-MHC complex.[1] | Quantification of the number of cells secreting a specific cytokine upon antigen stimulation.[2][3] | Detection and quantification of intracellular cytokine production within individual cells following stimulation.[4][5] |
| Primary Measurement | Frequency and phenotype of antigen-specific T cells. | Number of cytokine-secreting cells (reported as spot-forming cells).[2] | Percentage of cells producing one or more cytokines; allows for phenotyping. |
| Functionality Assessed | Antigen binding (TCR specificity). | Secretory capacity (a measure of effector function).[6] | Cytokine production capacity (a measure of effector function).[6] |
| Sensitivity | High specificity for TCR recognition. Detection limit is around 0.02% of CD8 T cells.[7] | Very high sensitivity, capable of detecting as few as 1 in 100,000 cells.[8] Generally considered more sensitive than ICS.[9][10] | High, but can be less sensitive than ELISpot for detecting low-frequency responses.[9][10] |
| Throughput | Moderate to high, suitable for flow cytometry. | High, suitable for 96-well plate format. | Moderate to high, suitable for flow cytometry. |
| Multiplexing | Limited for TCR specificity (multiple tetramers can be used). Can be combined with antibody panels for extensive phenotyping. | Possible for 2-3 cytokines using FluoroSpot. | High, allows for simultaneous detection of multiple cytokines and cell surface markers.[11] |
| Cell Viability | Requires live cells for staining. | Requires live, functional cells for cytokine secretion. | Cells are fixed and permeabilized after stimulation. |
| Advantages | - Directly identifies antigen-specific T cells based on TCR.[1]- Allows for phenotypic characterization of specific T cells.- Quantitative analysis of rare cell populations.[1] | - Extremely sensitive for detecting cytokine-secreting cells.[8]- Relatively simple and robust assay format. | - Provides multi-parameter data on individual cells (phenotype and function).- Allows for the identification of polyfunctional T cells. |
| Disadvantages | - Does not directly measure T cell function.- Tetramer availability can be limited for certain MHC-peptide combinations.- Staining can be affected by TCR affinity. | - Does not identify the phenotype of the secreting cell.- Provides information on only a limited number of secreted proteins. | - Fixation and permeabilization steps can affect some cell surface markers.- Can be less sensitive than ELISpot for low-frequency responses.[9] |
Experimental Protocols
Detailed methodologies for each of the key validation assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
MHC Tetramer Staining Protocol
This protocol outlines the steps for staining murine splenocytes to identify OVA (55-62) specific T cells.
Materials:
-
Single-cell suspension of splenocytes (2 x 107 cells/mL)
-
FACS buffer (PBS with 2% FCS and 0.09% NaN3)
-
Fc receptor blocking reagent (e.g., anti-CD16/32)
-
PE-conjugated OVA (55-62) MHC Class I Tetramer
-
Fluorochrome-conjugated anti-CD8 antibody
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
12 x 75 mm test tubes
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Resuspend cells at a concentration of 2 x 107 cells/mL in FACS buffer.
-
Add 50 µL of the cell suspension (1 x 106 cells) to a 12 x 75 mm test tube.
-
Add Fc receptor blocking reagent and incubate for 5 minutes at room temperature.
-
Add 10 µL of the PE-conjugated OVA (55-62) MHC Tetramer. Vortex gently.
-
Incubate for 30-60 minutes at room temperature, protected from light.[12]
-
Add the fluorochrome-conjugated anti-CD8 antibody. Vortex gently.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of FACS buffer containing a viability dye.
-
Analyze the samples on a flow cytometer.
ELISpot Assay Protocol
This protocol describes the quantification of IFN-γ secreting cells in response to OVA (55-62) peptide stimulation.
Materials:
-
PVDF membrane 96-well ELISpot plate
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate (e.g., BCIP/NBT)
-
OVA (55-62) peptide
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse IL-2
-
PBS and PBS-T (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 5% FBS)
Procedure:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol per well for 1 minute.
-
Wash the plate 5 times with 200 µL/well of sterile water.
-
Coat the plate with 100 µL/well of anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
Wash the plate 5 times with 200 µL/well of PBS.
-
Block the plate with 200 µL/well of blocking buffer for 2 hours at room temperature.
-
Prepare a single-cell suspension of T cells.
-
Add T cells (e.g., 2.5 x 105 cells/well) and OVA (55-62) peptide (e.g., 10 µg/mL) to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL/well of streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL/well of substrate and incubate until spots develop.
-
Stop the reaction by washing with water.
-
Air dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol details the detection of intracellular IFN-γ in T cells after stimulation with the OVA (55-62) peptide.
Materials:
-
Single-cell suspension of T cells
-
Complete RPMI medium
-
OVA (55-62) peptide
-
PMA and Ionomycin (positive control)
-
Brefeldin A
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8)
-
Fluorochrome-conjugated anti-mouse IFN-γ antibody
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
FACS buffer
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of T cells at 1 x 106 cells/mL in complete RPMI medium.
-
Add 1 x 106 cells to each well of a 96-well plate.
-
Stimulate the cells with OVA (55-62) peptide (e.g., 10 µg/mL) for 1-2 hours at 37°C. Include unstimulated and positive (PMA/Ionomycin) controls.
-
Add Brefeldin A to each well to a final concentration of 1 µg/mL and incubate for an additional 4 hours at 37°C.[13]
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Stain for surface markers by adding fluorochrome-conjugated antibodies (e.g., anti-CD8) and incubate for 20 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with Permeabilization buffer.
-
Stain for intracellular cytokines by adding fluorochrome-conjugated anti-IFN-γ antibody diluted in Permeabilization buffer and incubate for 30 minutes at room temperature.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
Visualizing Key Processes
To further clarify the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
T Cell Receptor Signaling Pathway
The initiation of a T cell response begins with the recognition of the peptide-MHC complex by the T cell receptor (TCR). This interaction triggers a cascade of intracellular signaling events.
Caption: TCR signaling cascade upon recognition of the OVA (55-62) peptide presented by an MHC molecule.
Experimental Workflow for T Cell Clone Validation
The general workflow for validating T cell clones involves isolation, stimulation, and analysis using one of the described methods.
Caption: A generalized workflow for the validation of OVA (55-62) specific T cell clones.
References
- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISPOT protocol | Abcam [abcam.com]
- 3. mabtech.com [mabtech.com]
- 4. anilocus.com [anilocus.com]
- 5. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Methods for quantitating antigen-specific T cell responses using functional assays in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 12. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Tale of Two Immunogens: A Comparative Guide to OVA (55-62) Peptide and Whole Ovalbumin Immunization
For researchers, scientists, and drug development professionals, understanding the nuances of immune responses to different antigenic forms is paramount. This guide provides a comprehensive comparison of the immunological outcomes following immunization with the synthetic peptide OVA (55-62) versus the whole protein ovalbumin (OVA).
Immunization with a whole protein antigen like ovalbumin elicits a broad and diverse immune response, engaging multiple arms of the adaptive immune system. In contrast, immunization with a short, defined peptide epitope such as OVA (55-62) focuses the immune response on a single determinant. This fundamental difference has profound implications for the resulting T-cell activation, cytokine milieu, and antibody production, ultimately shaping the nature and efficacy of the induced immunity.
At a Glance: Key Differences in Immune Response
| Feature | Whole Ovalbumin Immunization | OVA (55-62) Peptide Immunization |
| Antigen Complexity | Multi-epitope protein | Single, defined MHC Class I epitope |
| T-Cell Response | Broad; activation of CD4+ and CD8+ T-cells against multiple epitopes | Narrow; primarily targets CD8+ T-cells specific for the 55-62 epitope |
| CD8+ T-Cell Activation | Elicits responses to immunodominant (e.g., OVA 257-264) and subdominant epitopes (e.g., OVA 55-62) | May elicit a CD8+ T-cell response, but often weak or non-cytolytic on its own |
| CD4+ T-Cell Help | Robust CD4+ T-cell help is generated, crucial for B-cell activation and antibody production | Lacks intrinsic CD4+ T-cell epitopes, requiring co-immunization with a helper peptide or adjuvant for robust responses |
| Antibody Production | Strong polyclonal antibody response (IgG1, IgG2a, IgE, etc.) against various B-cell epitopes | Generally poor to no antibody response unless formulated with a carrier and/or specific adjuvants |
| Cytokine Profile | Mixed Th1/Th2 cytokine profile, influenced by the adjuvant used | Predominantly a Th1-biased response if a CD8+ T-cell response is induced, but often weak without T-cell help |
T-Cell Response: A Tale of Dominance and Specificity
The cellular immune response, particularly the activation of T-lymphocytes, is a critical determinant of protective immunity. Immunization with whole ovalbumin leads to the processing of the protein by antigen-presenting cells (APCs) and the presentation of a variety of peptides on both MHC class I and class II molecules. This results in the activation of a polyclonal population of CD8+ and CD4+ T-cells.
Within this polyclonal response, certain epitopes are immunodominant, meaning they elicit a stronger T-cell response than others. For ovalbumin in C57BL/6 mice, the OVA (257-264) peptide (SIINFEKL) is the immunodominant MHC class I-restricted epitope. The OVA (55-62) peptide, on the other hand, is considered a subdominant epitope. While it can bind to the MHC class I molecule H2-Kb, it often fails to induce a potent cytolytic T-lymphocyte (CTL) response when administered as a standalone peptide.[1][2][3] Studies have shown that even after immunization with whole ovalbumin, the response to OVA (55-62) is measurable but significantly lower than the response to OVA (257-264).[4][5]
Immunization with the OVA (55-62) peptide alone bypasses the need for antigen processing and can directly bind to MHC class I molecules on the surface of APCs. However, without the concurrent activation of CD4+ helper T-cells, which are crucial for providing "help" to CD8+ T-cells and B-cells, the resulting CD8+ T-cell response is often suboptimal and may lack cytolytic function.[6]
Experimental Data Summary: T-Cell Response
| Immunogen | T-Cell Subsets Activated | Key Epitopes Recognized | Typical Outcome |
| Whole Ovalbumin | CD4+ and CD8+ T-cells | Polyclonal: Dominant (OVA 257-264), Subdominant (OVA 55-62, OVA 176-183), and others | Robust and broad cellular immunity |
| OVA (55-62) Peptide | Primarily CD8+ T-cells | Monoclonal: OVA (55-62) | Weak or non-cytolytic CD8+ T-cell response without additional help |
Cytokine and Antibody Responses: The Ripple Effect of T-Cell Help
The nature of the T-cell response directly influences the downstream effector functions, including the cytokine profile and antibody production.
Cytokine Profile: Whole ovalbumin immunization, by virtue of activating both CD4+ and CD8+ T-cells, can induce a mixed cytokine profile. The balance between a Type 1 (Th1) response, characterized by interferon-gamma (IFN-γ) and crucial for cellular immunity, and a Type 2 (Th2) response, characterized by interleukins 4, 5, and 13 (IL-4, IL-5, IL-13) and important for humoral immunity, is largely dictated by the adjuvant used during immunization.[7][8] For instance, adjuvants like Complete Freund's Adjuvant (CFA) tend to promote a Th1-biased response, while alum favors a Th2 response.
In contrast, immunization with the OVA (55-62) peptide, if it successfully activates CD8+ T-cells, would be expected to generate a predominantly Th1-like cytokine profile, with IFN-γ being the key cytokine. However, the magnitude of this response is often limited without CD4+ T-cell help.
Antibody Response: A robust antibody response is critically dependent on CD4+ T-cell help. Whole ovalbumin contains multiple B-cell epitopes and provides the necessary T-cell help to drive B-cell proliferation, class switching, and affinity maturation, leading to the production of various antibody isotypes, including IgG1, IgG2a, and IgE.[9]
Immunization with the OVA (55-62) peptide alone does not typically induce a significant antibody response. This is because it lacks B-cell epitopes and the necessary CD4+ T-cell help to activate B-cells. To elicit an antibody response against a peptide, it usually needs to be conjugated to a larger carrier protein and administered with an adjuvant that can provide T-cell help.
Experimental Data Summary: Cytokine & Antibody Response
| Immunogen | Predominant Cytokine Profile (Adjuvant Dependent) | Antibody Isotypes Produced |
| Whole Ovalbumin | Mixed Th1/Th2 (e.g., IFN-γ, IL-4, IL-5, IL-13) | IgG1, IgG2a, IgG2c, IgE |
| OVA (55-62) Peptide | Weak Th1 (IFN-γ) if any | Generally none to very low levels |
Experimental Methodologies
A variety of immunological assays are employed to characterize and compare the responses to whole ovalbumin and OVA (55-62) immunization.
Immunization Protocols
Whole Ovalbumin Immunization:
-
Antigen: Ovalbumin protein (e.g., 100 µg per mouse).
-
Adjuvant: Commonly used adjuvants include Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations to induce a strong cell-mediated response. Alum is often used to promote a Th2-biased response.
-
Administration: Typically administered via subcutaneous or intraperitoneal injection.
-
Schedule: A primary immunization followed by one or two booster immunizations at 2-3 week intervals.
OVA (55-62) Peptide Immunization:
-
Antigen: Synthetic OVA (55-62) peptide (e.g., 10-50 µg per mouse).
-
Adjuvant: Potent adjuvants are crucial for peptide immunogenicity. Common choices include IFA, TiterMax, or Toll-like receptor (TLR) agonists like Poly(I:C) or CpG oligodeoxynucleotides.[1][10][11]
-
Co-immunization: Often co-administered with a helper peptide (e.g., a promiscuous T-helper epitope like PADRE) to provide the necessary CD4+ T-cell help.
-
Administration: Subcutaneous or intravenous injection.
-
Schedule: Similar to whole protein immunization, with a prime and boost strategy.
Key Experimental Assays
-
Enzyme-Linked Immunospot (ELISpot) Assay: Used to quantify the frequency of antigen-specific cytokine-secreting T-cells (e.g., IFN-γ, IL-4). Splenocytes from immunized mice are re-stimulated in vitro with whole ovalbumin or the OVA (55-62) peptide.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the titers of OVA-specific antibodies of different isotypes (e.g., IgG1, IgG2a, IgE) in the serum of immunized animals.
-
Flow Cytometry (Intracellular Cytokine Staining): Allows for the identification and quantification of cytokine-producing T-cell subsets (e.g., CD4+ or CD8+ T-cells producing IFN-γ or IL-4) at a single-cell level.
-
In Vivo Cytotoxicity Assay: To assess the cytolytic function of induced CD8+ T-cells, target cells pulsed with the OVA (55-62) peptide are labeled with different fluorescent dyes and injected into immunized mice. The specific lysis of peptide-pulsed target cells is then measured.
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation
The initial steps of antigen processing and presentation differ significantly between whole ovalbumin and the OVA (55-62) peptide, dictating the subsequent T-cell response.
T-Cell Activation Signaling Cascade
Upon recognition of the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and differentiation.
Experimental Workflow for Comparison
A typical experimental workflow to compare the immune responses to whole ovalbumin and OVA (55-62) is outlined below.
Conclusion
The choice between whole protein and peptide immunization strategies depends critically on the desired immunological outcome. Whole ovalbumin immunization provides a robust and broad immune response, encompassing both cellular and humoral immunity against multiple epitopes. This approach is often favored for inducing strong, polyclonal antibody responses and for studying the interplay between different T-cell subsets.
Immunization with the OVA (55-62) peptide, in contrast, offers a highly specific tool to probe the activation and function of a single, defined CD8+ T-cell population. While it is generally a poor immunogen on its own, it can be a valuable tool in cancer immunotherapy research and for dissecting the mechanisms of T-cell tolerance and activation, especially when combined with potent adjuvants and T-helper epitopes. Understanding these fundamental differences is essential for the rational design of vaccines and immunotherapies.
References
- 1. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. On the Mechanism Determining the Th1/Th2 Phenotype of an Immune Response, and its Pertinence to Strategies for the Prevention, and Treatment, of Certain Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic regulation of antibody responsiveness to immunization in substrains of BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Peptide Vaccine Combined Adjuvants Modulate Anti-tumor Effects of Radiation in Glioblastoma Mouse Model [frontiersin.org]
Benchmarking OVA (55-62): A Comparative Guide to MHC Class I Peptide Performance
For researchers, scientists, and drug development professionals, the selection of appropriate peptide antigens is a critical step in immunology research and therapeutic design. This guide provides a detailed comparison of the ovalbumin-derived peptide OVA (55-62) against other well-characterized MHC class I peptides, with a focus on their utility in immunological studies.
This document outlines key performance indicators, presents supporting experimental data in a clear, comparative format, and provides detailed protocols for relevant assays. Visual diagrams of the underlying biological pathways and experimental procedures are also included to facilitate a comprehensive understanding.
Performance Comparison of MHC Class I Peptides
The selection of a model antigen for immunological studies often hinges on its binding affinity to Major Histocompatibility Complex (MHC) class I molecules and its subsequent ability to elicit a T-cell response. Ovalbumin (OVA) has historically served as a workhorse model antigen. Within its sequence, several peptides have been identified as epitopes for the murine H-2Kb MHC class I molecule. This section compares the subdominant epitope OVA (55-62) with the immunodominant epitope OVA (257-264), also known as SIINFEKL, and other relevant peptides.
| Peptide Sequence | MHC Allele | Binding Affinity (IC50, nM) | On-rate (k_on_) (M⁻¹s⁻¹) | Off-rate (k_off_) (s⁻¹) | Immunogenicity |
| OVA (55-62) KVVRFDKL | H-2Kb | 248[1] | 6.5 x 10²[2] | 1.6 x 10⁻⁵[2] | Subdominant/Low[2] |
| OVA (257-264) SIINFEKL | H-2Kb | 15[1] | 5.9 x 10³[2] | 9.1 x 10⁻⁶[2] | Immunodominant/High[3] |
| OVA (97-105) YSFSLASRL | H-2Kb | 170[1] | Not Reported | Not Reported | Immunogenic[1] |
| OVA (289-297) EKYNLTSVL | H-2Kb | 113[1] | Not Reported | Not Reported | Immunogenic[1] |
Key Findings:
-
Binding Affinity: The immunodominant peptide OVA (257-264) exhibits a significantly higher binding affinity (lower IC50 value) for H-2Kb compared to the subdominant OVA (55-62) peptide.[1][2] This stronger interaction is a key factor in its potent immunogenicity.
-
Kinetics: Kinetic binding studies reveal that OVA (257-264) associates with H-2Kb approximately 10-fold faster and dissociates about two-fold slower than OVA (55-62).[2] This combination of rapid binding and stable complex formation contributes to more efficient antigen presentation.
-
Immunogenicity: In vivo studies have demonstrated that while both peptides can bind to H-2Kb, OVA (257-264) elicits a strong cytotoxic T-lymphocyte (CTL) response.[3] In contrast, OVA (55-62) is considered a subdominant epitope and, in some contexts, fails to induce a significant cytolytic response despite its binding capability.
Experimental Protocols
MHC Class I Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding of a peptide to MHC class I molecules by monitoring changes in the polarization of fluorescently labeled peptides.
Materials:
-
Purified, recombinant soluble MHC class I molecules (e.g., H-2Kb)
-
Fluorescently labeled standard peptide with known binding affinity for the MHC molecule of interest
-
Unlabeled competitor peptides (e.g., OVA 55-62, OVA 257-264)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Dilute the fluorescently labeled peptide in assay buffer to a final concentration that gives a stable and measurable fluorescence signal.
-
Prepare a serial dilution of the unlabeled competitor peptides in assay buffer.
-
-
Assay Setup:
-
In a 96-well black, flat-bottom plate, add a constant concentration of the fluorescently labeled peptide and the purified MHC class I molecule to each well.
-
Add the serially diluted unlabeled competitor peptides to the wells. Include a control with no competitor peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescently labeled peptide.
-
IFN-γ ELISpot Assay for T-Cell Activation
This assay quantifies the number of activated T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation with a specific peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Spleen cells from immunized or control mice
-
Stimulating peptides (e.g., OVA 55-62, OVA 257-264)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Add the splenocytes to the wells of the blocked plate.
-
Add the stimulating peptides to the respective wells at a predetermined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the wells and add the appropriate substrate. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Visualizing Key Processes
To better understand the context of these comparisons, the following diagrams illustrate the MHC class I antigen presentation pathway and the workflows for the key experimental assays.
Caption: MHC Class I Antigen Presentation Pathway.
Caption: Key Experimental Assay Workflows.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
Unveiling the Binding Landscape of H-2Kb: A Comparative Analysis of OVA (55-62) and Alternative Peptides
For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-major histocompatibility complex (MHC) interactions is paramount for advancing immunotherapies and vaccine design. This guide provides a comprehensive comparison of the binding of the subdominant ovalbumin-derived peptide, OVA (55-62), to the murine MHC class I molecule H-2Kb, alongside a panel of alternative viral and tumor-associated peptides. We present quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying biological processes.
Comparative Analysis of H-2Kb Binding Peptides
The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. Here, we summarize the binding affinities (IC50 values) of OVA (55-62) and a selection of other well-characterized H-2Kb-binding peptides. Lower IC50 values indicate stronger binding affinity.
| Peptide Sequence | Source/Antigen | H-2Kb Binding Affinity (IC50, nM) | Reference |
| KVVRFDKL | Ovalbumin (55-62) | ~248 | [1] |
| SIINFEKL | Ovalbumin (257-264) | 392.36 | [2] |
| FAPGNYPAL | Sendai Virus Nucleoprotein (324-332) | 0.16 µM (160 nM) | [3] |
| RGYVYQGL | Vesicular Stomatitis Virus Nucleoprotein (52-59) | - | |
| ASNENMETM | Influenza A virus nucleoprotein (366-374) | - | |
| E6 (50-57) | Human Papillomavirus Type 16 | Binds to H-2Kb | [4] |
| E7 (21-28) | Human Papillomavirus Type 16 | Binds to H-2Kb | [4] |
| E7 (48-55) | Human Papillomavirus Type 16 | Binds to H-2Kb | [4] |
| KIITYRNL | PCI domain-containing protein 2 (318–325) | 404.91 | [2] |
| KVITFIDL | GTP binding protein I (246–253) | 498.56 | [2] |
| YAMIYRNL | E3 ubiquitin-protein ligase mdm2 (100–107) | 126.44 | [2] |
Key Experimental Methodologies
Accurate assessment of peptide-MHC binding is crucial for epitope discovery and validation. The following are detailed protocols for two widely used assays.
Fluorescence Polarization-Based Competitive Binding Assay
This in vitro assay quantitatively measures the binding affinity of a test peptide by its ability to compete with a fluorescently labeled probe peptide for binding to purified MHC molecules.
Principle: The fluorescence polarization of a small, fluorescently labeled peptide increases significantly upon binding to the much larger MHC molecule. In a competitive assay, an unlabeled test peptide will displace the labeled probe, leading to a decrease in polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified, soluble H-2Kb molecules at a concentration of 1-5 µM in a suitable buffer (e.g., PBS with 1% BSA and protease inhibitors).
-
Prepare a stock solution of a high-affinity, fluorescently labeled H-2Kb binding peptide (e.g., fluorescein-labeled SIINFEKL) at a concentration of 10-20 µM.
-
Prepare serial dilutions of the unlabeled test peptides (including OVA 55-62 and other comparators) in the assay buffer, typically ranging from 100 µM to 0.1 nM.
-
-
Assay Setup:
-
In a 96-well, low-binding black plate, add a fixed concentration of H-2Kb molecules (e.g., 50-100 nM).
-
Add the fluorescently labeled probe peptide at a fixed concentration (e.g., 10-50 nM).
-
Add the serially diluted unlabeled test peptides to the wells. Include control wells with only H-2Kb and the labeled peptide (maximum polarization) and wells with only the labeled peptide (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe.
-
Cell-Based MHC Stabilization Assay (RMA-S Assay)
This cell-based assay assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells, such as the RMA-S cell line.[5][6]
Principle: RMA-S cells have a defect in the Transporter associated with Antigen Processing (TAP), which prevents endogenous peptides from being loaded onto MHC class I molecules in the endoplasmic reticulum.[7] This results in unstable, "empty" MHC class I molecules that are rapidly lost from the cell surface at 37°C.[5][8] Exogenous peptides that can bind to H-2Kb will stabilize these molecules, leading to increased surface expression that can be detected by flow cytometry.[5][6]
Step-by-Step Protocol:
-
Cell Culture:
-
Peptide Incubation:
-
Harvest the RMA-S cells and wash them with serum-free medium.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free medium containing various concentrations of the test peptides (e.g., from 100 µM to 0.1 µM). Include a no-peptide control and a positive control peptide (e.g., SIINFEKL).
-
Incubate the cells with the peptides for 1-4 hours at 37°C to allow for peptide binding and MHC stabilization.[10]
-
-
Staining:
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for H-2Kb (e.g., FITC- or PE-conjugated anti-H-2Kb).
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of H-2Kb staining.
-
-
Data Analysis:
-
The MFI of H-2Kb staining is directly proportional to the amount of stabilized H-2Kb on the cell surface.
-
Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization.
-
Visualizing the Molecular Interactions and Consequences
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the downstream signaling cascade initiated by peptide-MHC binding.
Caption: Experimental workflows for assessing peptide-MHC binding.
Caption: T-Cell receptor signaling upon pMHC engagement.
References
- 1. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Predicted peptide binding affinity to H-2Kb for peptides supportive of Ly49W/C and H-2Kb interaction. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Preferred size of peptides that bind to H-2 Kb is sequence dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 7. Restoration of antigen presentation to the mutant cell line RMA-S by an MHC-linked transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide loading of empty major histocompatibility complex molecules on RMA-S cells allows the induction of primary cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of H-2Kb-, Db- and Dd-binding peptides derived from amino acid sequences of polyoma virus T antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Literature review of OVA (55-62) vs other epitopes
An Objective Comparison of OVA(55-62) and Other Ovalbumin Epitopes for Immunological Research
In the field of immunology, chicken ovalbumin (OVA) serves as a cornerstone model antigen for studying T-cell responses, immune tolerance, and the efficacy of vaccines. The protein's utility stems from its well-characterized array of peptide epitopes, which are recognized by the immune system in the context of Major Histocompatibility Complex (MHC) molecules. Among these, the OVA(55-62) peptide is a frequently studied subdominant epitope. This guide provides a detailed comparison of OVA(55-62) with other prominent OVA-derived epitopes, supported by experimental data and methodologies to aid researchers in selecting the appropriate tools for their studies.
Immunogenicity and Epitope Hierarchy
The immune response to a complex protein like ovalbumin is not uniform; rather, it is directed against a limited number of peptide fragments, creating a hierarchy of immunodominance. The most robust responses are mounted against "dominant" epitopes, while weaker responses are directed against "subdominant" epitopes. Some peptide sequences, known as "cryptic" epitopes, may only elicit an immune response when administered as isolated peptides, not when presented from the whole protein antigen.[1][2]
For OVA in the widely used C57BL/6 mouse model (H-2Kb MHC haplotype), a clear hierarchy has been established:
-
Dominant Epitope : The MHC class I-restricted peptide OVA(257-264), with the sequence SIINFEKL, is the immunodominant epitope, consistently eliciting the strongest CD8+ T-cell response.[2][3][4]
-
Subdominant Epitopes : OVA(55-62) (sequence KVVRFDKL) and OVA(176-183) (sequence NAIVFKGL) are recognized as subdominant epitopes, generating weaker but still detectable CD8+ T-cell responses.[2][3]
-
MHC Class II Epitope : The OVA(323-339) peptide is a well-known MHC class II-restricted epitope, crucial for activating CD4+ helper T-cells.[5][6]
Interestingly, while OVA(55-62) binds to the H2-Kb MHC class I molecule, one study noted that this binding failed to elicit a cytolytic T-cell response under their specific conditions.[5] This highlights the complexity of epitypicity, where MHC binding does not always guarantee a functional T-cell response.
Comparative Data of Key OVA Epitopes
The selection of an epitope is critical for experimental design. The following table summarizes the key characteristics of OVA(55-62) and other frequently used ovalbumin epitopes.
| Epitope | Amino Acid Sequence | MHC Restriction | T-Cell Type | Immunogenicity Status | Key Characteristics |
| OVA(55-62) | KVVRFDKL | MHC Class I (H-2Kb) | CD8+ T-Cell | Subdominant | Elicits a weaker CD8+ T-cell response compared to SIINFEKL.[2][3][4] |
| OVA(257-264) | SIINFEKL | MHC Class I (H-2Kb) | CD8+ T-Cell | Dominant | The gold standard for eliciting a strong, measurable CD8+ T-cell response.[1][2] |
| OVA(176-183) | NAIVFKGL | MHC Class I (H-2Kb) | CD8+ T-Cell | Subdominant | Another subdominant epitope used for studying hierarchical T-cell responses.[2][3][5] |
| OVA(323-339) | ISQAVHAAHAEINEAGR | MHC Class II (I-Ad) | CD4+ T-Cell | Immunodominant | Widely used for studying CD4+ helper T-cell activation and responses.[5][6][7] |
| OVA(208-216) | LEPINFQA[S] | MHC Class I (H-2Kb) | CD8+ T-Cell | Cryptic | Elicits a CD8+ T-cell response when administered as a peptide but not following immunization with whole OVA protein.[1] |
Experimental Methodologies
Assessing the immunogenicity of epitopes like OVA(55-62) typically involves stimulating T-cells isolated from immunized animals and measuring their activation. Common techniques include intracellular cytokine staining (ICS) followed by flow cytometry, and the Enzyme-Linked Immunospot (ELISpot) assay.[8][9][10]
General Protocol for In Vitro T-Cell Stimulation and Analysis
This protocol outlines a general workflow for measuring the antigen-specific T-cell response.
-
Cell Preparation :
-
Harvest splenocytes or lymph nodes from mice previously immunized with whole OVA or a specific peptide.
-
Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or lymphocytes.[8]
-
-
Peptide Stimulation :
-
Plate approximately 1 x 107 cells per well in a 24-well tissue culture plate.
-
Prepare a 10X working solution of the desired peptide epitope (e.g., OVA(55-62), SIINFEKL) in cell culture medium. A typical final concentration is 1-10 µg/mL per peptide.[8]
-
Add the peptide solution to the cells. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A or a peptide pool known to be immunogenic).
-
Incubate the cells at 37°C with 5% CO2 for 5-6 hours.[8]
-
-
Blocking Cytokine Secretion :
-
After approximately 2 hours of incubation, add a protein transport inhibitor, such as Brefeldin A, to the culture. This prevents secreted cytokines from leaving the cell, allowing them to accumulate for intracellular detection.[8]
-
-
Cell Staining for Flow Cytometry :
-
Harvest the cells and stain with a viability dye to exclude dead cells from the analysis.
-
Stain for cell surface markers to identify T-cell populations, such as CD3 (pan T-cell marker), CD8, and CD4.[8]
-
Fix and permeabilize the cells to allow antibodies to access intracellular targets.
-
Stain for intracellular cytokines, most commonly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which are key indicators of CD8+ T-cell activation.[8]
-
-
Data Acquisition and Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Gate on the live, single-cell population, then on CD3+ T-cells, and subsequently on CD8+ and CD4+ subsets.
-
Quantify the percentage of CD8+ or CD4+ T-cells that are positive for IFN-γ and/or TNF-α in response to peptide stimulation.[8]
-
Visualizing Immunological Concepts
Diagrams are essential for understanding the complex workflows and pathways in immunology. The following visualizations, created using the DOT language, illustrate key concepts related to epitope comparison.
References
- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional endogenous cytotoxic T lymphocytes are generated to multiple antigens co-expressed by progressing tumors; after intra-tumoral IL-2 therapy these effector cells eradicate established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rupress.org [rupress.org]
- 5. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 6. researchgate.net [researchgate.net]
- 7. MHC class II-derived peptides can bind to class II molecules, including self molecules, and prevent antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Identification of T-Cell Epitopes Using ELISpot and Peptide Pool Arrays | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of T-Cell Epitopes Using a Combined In-Silico and Experimental Approach in a Mouse Model for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity and Identity of Synthetic OVA (55-62): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide OVA (55-62), with the sequence KVVRFDKL, is a well-characterized epitope of chicken ovalbumin that is crucial for immunological research. Ensuring the purity and correct identity of this synthetic peptide is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques used to assess the quality of synthetic OVA (55-62) and discusses alternative peptides for immunological studies.
Data Presentation: Quantitative Analysis of Synthetic OVA (55-62)
The quality of a synthetic peptide is typically assessed using a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Below is a summary of representative data obtained for a batch of synthetic OVA (55-62).
Table 1: Purity and Identity Data for Synthetic OVA (55-62)
| Analytical Method | Parameter | Result | Interpretation |
| RP-HPLC | Purity | >98% | The target peptide constitutes over 98% of the total peptide content, indicating high purity suitable for in vivo studies. |
| Mass Spectrometry | Theoretical Mass (Monoisotopic) | 988.60 Da | The calculated molecular weight of the peptide with the sequence KVVRFDKL. |
| Observed Mass ([M+H]⁺) | 989.61 m/z | The experimentally determined mass corresponds to the theoretical mass, confirming the identity of the peptide.[1] | |
| Amino Acid Analysis | Amino Acid Composition | Consistent with theoretical values | The relative ratios of the constituent amino acids match the expected sequence, further verifying the peptide's identity and providing a quantitative measure of the peptide content. |
Comparison with Alternative Peptides
While OVA (55-62) is a valuable tool, other peptides are often used in immunological studies, each with distinct characteristics.
Table 2: Comparison of Synthetic OVA (55-62) with Alternatives
| Feature | Synthetic OVA (55-62) | Synthetic OVA (257-264) (SIINFEKL) | Synthetic Long Peptides (SLPs) |
| Description | A known H-2Kb restricted epitope of ovalbumin. | The immunodominant H-2Kb restricted epitope of ovalbumin.[2][3] | Peptides of 25-35 amino acids in length that encompass one or more epitopes.[4] |
| Primary Use | As a control or specific epitope in immunological assays.[5] | To elicit strong, specific CD8+ T cell responses in vivo and in vitro.[2][6] | In vaccine development to induce both CD4+ and CD8+ T cell responses.[7][8][9] |
| Immunogenicity | Binds to H-2Kb but may not elicit a strong cytolytic T cell response on its own.[3][10] | Highly immunogenic, reliably induces a robust CD8+ T cell response.[3][6] | Highly immunogenic as they require processing by antigen-presenting cells, leading to a more comprehensive immune response.[4][11] |
| Advantages | Well-characterized, commercially available. | Potent and reliable for inducing specific T cell immunity. | Can overcome immune tolerance and provide a more sustained immune response.[7][11] |
| Limitations | Weaker immunogen compared to SIINFEKL.[3] | May not be suitable for studies requiring a broader or helper T cell response. | More complex and costly to synthesize. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To separate the target OVA (55-62) peptide from impurities and determine its purity based on the relative peak area.
Materials:
-
Synthetic OVA (55-62) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic residues, if present).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as follows:
-
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
-
Mass Spectrometry for Identity Confirmation
Objective: To determine the molecular weight of the synthetic peptide and confirm it matches the theoretical mass of OVA (55-62).
Materials:
-
Synthetic OVA (55-62) peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS)
Procedure (for ESI-MS):
-
Sample Preparation: Dilute the peptide sample to a concentration of 10-50 pmol/µL in the infusion solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 400-1500 m/z).
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any other charge states. Deconvolute the spectrum if necessary to determine the molecular weight. Compare the experimental molecular weight to the theoretical molecular weight of OVA (55-62).
Amino Acid Analysis for Quantification and Identity Verification
Objective: To determine the amino acid composition of the synthetic peptide, which confirms its identity and allows for accurate quantification.
Materials:
-
Synthetic OVA (55-62) peptide
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
Procedure:
-
Acid Hydrolysis: Place a known amount of the peptide in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours to break the peptide bonds.
-
Derivatization (if required): Derivatize the resulting free amino acids to make them detectable (e.g., with phenylisothiocyanate for pre-column derivatization).
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange or reversed-phase chromatography.
-
Detection and Quantification: Detect the amino acids and quantify them by comparing their peak areas to those of a standard amino acid mixture.
-
Data Analysis: Calculate the molar ratios of the amino acids and compare them to the theoretical ratios for the OVA (55-62) sequence. This confirms the identity and allows for the calculation of the net peptide content.
Visualizations
Experimental Workflow for Purity and Identity Assessment
Caption: Workflow for the synthesis and quality control of synthetic OVA (55-62).
Comparison of Short vs. Long Synthetic Peptides
Caption: Comparison of the immunological processing of short versus long synthetic peptides.
References
- 1. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVA 257 264 peptide SIINFEKL - KLH conjugate - SB PEPTIDE [sb-peptide.com]
- 3. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 4. Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized neoantigen vaccination with synthetic long peptides: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 9. Personalized neoantigen vaccination with synthetic long peptides: recent advances and future perspectives [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unveiling the T Cell Response: A Comparative Guide to OVA (55-62) and a Dominant Alternative
For researchers and drug development professionals navigating the landscape of T cell epitopes, the selection of an appropriate model antigen is paramount. This guide provides an in-depth, data-driven comparison of the subdominant ovalbumin-derived peptide OVA (55-62) (KVVRFDKL) and the immunodominant epitope OVA (257-264) (SIINFEKL), offering insights into their respective in vivo validation and utility in immunological studies.
This comparison guide synthesizes experimental data to objectively evaluate the performance of OVA (55-62) as a T cell epitope against the widely recognized SIINFEKL peptide. We present quantitative data in structured tables, detail the experimental protocols for key validation assays, and provide visualizations of relevant biological pathways and experimental workflows to aid in the comprehensive understanding of their immunological profiles.
Performance Comparison: A Tale of Two Epitopes
The in vivo validation of a T cell epitope hinges on its ability to elicit a robust and functional T cell response. While both OVA (55-62) and SIINFEKL are H-2Kb restricted epitopes derived from chicken ovalbumin, their efficacy in activating CD8+ T cells differs significantly. Experimental evidence consistently demonstrates that SIINFEKL is a potent immunogen, inducing strong cytotoxic T lymphocyte (CTL) responses. In contrast, OVA (55-62), while capable of binding to MHC class I and inducing cytokine production, often fails to elicit a substantial cytolytic response.[1][2]
Quantitative Analysis of T Cell Responses
The following tables summarize the comparative performance of OVA (55-62) and SIINFEKL in key in vivo and ex vivo assays.
| Assay | Epitope | Metric | Result | Reference |
| In Vivo Cytotoxicity | OVA (55-62) | % Specific Lysis | Often low to undetectable | [1] |
| SIINFEKL | % Specific Lysis | High | [1] | |
| ELISpot (IFN-γ) | OVA (55-62) | Spot Forming Units (SFU) / 10^6 cells | Moderate | [3][4] |
| SIINFEKL | Spot Forming Units (SFU) / 10^6 cells | High | [3][4] | |
| Intracellular Cytokine Staining (IFN-γ) | OVA (55-62) | % of IFN-γ+ CD8+ T cells | Moderate | [2] |
| SIINFEKL | % of IFN-γ+ CD8+ T cells | High | [2] |
Note: The exact quantitative values can vary between experiments and immunization protocols. The table reflects the general trend observed in the literature.
One study employing an ELISpot assay to measure IFN-γ production from splenocytes of immunized mice demonstrated a clear hierarchy in T cell responses. While both the dominant SIINFEKL and the subdominant OVA (55-62) and OVA (176-183) peptides induced IFN-γ secretion, the response to SIINFEKL was markedly stronger.[5]
Key Experimental Protocols for In Vivo Validation
Accurate and reproducible in vivo validation of T cell epitopes relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the cornerstone assays used to characterize the immunogenicity of peptides like OVA (55-62).
In Vivo Cytotoxicity Assay
This assay directly measures the ability of cytotoxic T lymphocytes to kill target cells presenting the specific epitope in a living animal.
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from a naive syngeneic mouse (e.g., C57BL/6).
-
Divide the splenocytes into two populations.
-
Pulse one population with the experimental peptide (e.g., OVA 55-62) at a concentration of 1-10 µg/mL for 1 hour at 37°C. This will be the "peptide-pulsed" population.
-
Leave the second population unpulsed as a control.
-
-
Fluorescent Labeling:
-
Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
-
Label the unpulsed control population with a low concentration of the same dye (e.g., 0.5 µM CFSE).
-
-
Injection:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and control (naive) mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Identify the two target cell populations based on their different fluorescence intensities.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of peptide-pulsed to unpulsed cells in both immunized and naive mice.
-
The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in naive mice)] x 100.
-
Intracellular Cytokine Staining (ICS)
ICS is a powerful technique to identify and quantify cytokine-producing T cells at the single-cell level following antigen-specific stimulation.
Protocol:
-
Cell Stimulation:
-
Prepare single-cell suspensions from the spleens or lymph nodes of immunized mice.
-
Incubate the cells (1-2 x 10^6 cells/well) in a 96-well plate with the specific peptide (e.g., OVA 55-62 or SIINFEKL) at a concentration of 1-10 µg/mL for 4-6 hours at 37°C.
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of incubation to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD44 to identify activated/memory T cells.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently labeled antibody against the cytokine of interest (e.g., IFN-γ).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells producing the specific cytokine in response to peptide stimulation.
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying the frequency of cytokine-secreting cells.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block non-specific binding sites.
-
Prepare single-cell suspensions from the spleens or lymph nodes of immunized mice.
-
Add the cells to the wells at different densities (e.g., 1x10^5 to 5x10^5 cells/well).
-
Stimulate the cells with the specific peptide (e.g., OVA 55-62 or SIINFEKL) at a concentration of 1-10 µg/mL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
-
Spot Development and Analysis:
-
Add a substrate that is converted by the enzyme into a colored precipitate. Each spot represents a single cytokine-secreting cell.
-
Wash and dry the plate.
-
Count the spots using an automated ELISpot reader.
-
Visualizing the Molecular and Experimental Landscape
To further clarify the processes involved in T cell activation and the experimental approaches for their validation, the following diagrams are provided.
Figure 1. Simplified T Cell Receptor (TCR) signaling cascade initiated by peptide-MHC recognition.
Figure 2. Experimental workflow for the in vivo cytotoxicity assay.
Conclusion
The in vivo validation of OVA (55-62) reveals its character as a subdominant T cell epitope. While it is immunogenic and can stimulate cytokine production, its capacity to induce a potent cytotoxic T cell response is limited, especially when compared to the immunodominant SIINFEKL epitope. This distinction is critical for researchers selecting a model antigen for their studies. For experiments requiring robust CTL-mediated killing, SIINFEKL remains the superior choice. However, OVA (55-62) can serve as a valuable tool for studying the dynamics of T cell responses to subdominant epitopes, immune hierarchy, and the mechanisms of T cell tolerance. This guide provides the necessary data and protocols to make an informed decision based on the specific research objectives.
References
- 1. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 2. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hierarchy, Tolerance, and Dominance in the Antitumor T-Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Immune Responses to OVA (55-62) Peptide Across Different Mouse Strains
This guide provides a comparative overview of the immunological responses to the ovalbumin-derived peptide, OVA (55-62) (sequence: KVVRFDKL), in commonly used laboratory mouse strains. The focus is on the cellular immune response, primarily mediated by CD8+ T cells, and how it is dictated by the genetic background of the mouse, specifically its Major Histocompatibility Complex (MHC) haplotype.
Introduction to OVA (55-62) and MHC Restriction
The OVA (55-62) peptide is a fragment of the chicken ovalbumin protein. In immunological research, it is known as a specific T-cell epitope. The ability of an animal to mount an immune response to a short peptide is critically dependent on whether the peptide can bind to that animal's MHC molecules for presentation to T cells. The OVA (55-62) peptide has been identified as binding to the mouse MHC class I molecule H2-Kb.[1] This MHC molecule is expressed in mice with the H2-b haplotype, such as the widely used C57BL/6 strain. Therefore, significant differences in immune reactivity to this specific peptide are observed between mouse strains with different MHC haplotypes.
Comparative Immune Response Data
The immune response to OVA (55-62) is almost exclusively studied in the context of the H2-b haplotype due to its specific MHC restriction.
| Mouse Strain | MHC Haplotype | Key MHC Class I Molecule | Binding of OVA (55-62) | Reported CD8+ T-cell / CTL Response | General Immune Bias |
| C57BL/6 | H2-b | H2-Kb , H2-Db | Yes , binds efficiently to H2-Kb.[2][3] | Variable. While it binds H2-Kb, primary immunization with whole OVA protein does not always elicit a cytolytic T-lymphocyte (CTL) response to this peptide.[2][4][5] However, the peptide can successfully stimulate CD8+ T cells from mice previously immunized with whole OVA.[6][7] It is considered a subdominant, T-helper dependent epitope.[8] | Generally Th1-biased.[9] |
| BALB/c | H2-d | H2-Kd, H2-Dd, H2-Ld | No , lacks the H2-Kb molecule required for presentation. | Not expected or reported. The immune system cannot present this specific peptide to CD8+ T cells. | Generally Th2-biased.[9] |
Summary of Findings:
-
C57BL/6 Mice (H2-b): This strain is the primary model for studying T-cell responses to OVA (55-62). The peptide is efficiently presented by the H2-Kb molecule.[2][3] However, its immunogenicity can be complex. Some studies report that despite efficient binding to H2-Kb, OVA (55-62) fails to induce a primary cytotoxic T-lymphocyte (CTL) response when mice are immunized with the full OVA protein.[4][5] Other research shows that the peptide is capable of stimulating CD8+ T cells from OVA-primed mice, suggesting it is a valid epitope but may be subdominant compared to others like OVA (257-264) (SIINFEKL).[6][7]
-
BALB/c Mice (H2-d): This strain does not express the H2-Kb molecule. Consequently, BALB/c mice are unable to present the OVA (55-62) peptide to their CD8+ T cells and do not mount a CTL response to this specific epitope. They are often used as a negative control in studies involving H2-Kb restricted epitopes. While BALB/c mice mount robust immune responses to the whole ovalbumin protein, these responses are directed against different epitopes that can bind to their H2-d MHC molecules.[10][11]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the immune response to OVA (55-62).
Mouse Immunization Protocol
This protocol is designed to elicit a CD8+ T-cell response against the OVA (55-62) peptide in C57BL/6 mice.
-
Animals: 6-8 week old C57BL/6 mice.
-
Antigen Preparation:
-
Dissolve OVA (55-62) peptide (KVVRFDKL) in sterile PBS or DMSO.
-
Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) or another suitable adjuvant like Incomplete Freund's Adjuvant (IFA).[8] A typical final concentration is 1 mg/mL.
-
-
Immunization Procedure:
-
Timeline: Evaluate the immune response 7-10 days after immunization.[6][12]
In Vitro T-Cell Restimulation and Analysis
This protocol describes how to measure the peptide-specific T-cell response from immunized mice.
-
Cell Isolation:
-
Euthanize mice 7-10 days post-immunization.
-
Aseptically harvest spleens and/or draining inguinal lymph nodes.[12]
-
Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells from splenocyte preparations using ACK lysis buffer.
-
Wash cells in complete RPMI-1640 medium and count viable cells.
-
-
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Production:
-
Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium.
-
Add 2x10⁵ to 5x10⁵ splenocytes per well.
-
Stimulate cells by adding OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL. Use a non-relevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Develop spots with a suitable substrate (e.g., BCIP/NBT) and count the spots using an ELISPOT reader.
-
-
Chromium (⁵¹Cr) Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity:
-
Target Cell Preparation: Use H2-Kb positive target cells, such as EL-4 cells.[2][3]
-
Label target cells with ⁵¹Cr (sodium chromate) for 1-2 hours.
-
Wash the labeled cells and pulse them with 10 µg/mL of OVA (55-62) peptide for 1 hour. Leave a control set of target cells unpulsed or pulsed with an irrelevant peptide.
-
Effector Cell Co-culture: Co-culture the prepared target cells with effector splenocytes from immunized mice at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well U-bottom plate.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate specific lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Visualizations
Experimental Workflow and Antigen Presentation Pathway
The following diagrams illustrate the experimental process and the underlying biological mechanism of antigen presentation.
Caption: Workflow for assessing T-cell response to OVA (55-62).
Caption: MHC Class I presentation pathway for OVA (55-62) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Primary in vivo responses to ovalbumin. Probing the predictive value of the Kb binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. escholarship.org [escholarship.org]
- 9. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination peptide immunotherapy based on T‐cell epitope mapping reduces allergen‐specific IgE and eosinophilia in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Safety Operating Guide
Proper Disposal of OVA (55-62): A Step-by-Step Guide for Laboratory Professionals
The proper disposal of OVA (55-62), a peptide fragment of the chicken ovalbumin protein, is critical for maintaining laboratory safety and environmental compliance. While not classified as acutely hazardous, it must be managed as laboratory chemical waste, with special attention to preventing inhalation, a known risk associated with its parent protein, Ovalbumin.[1] Adherence to institutional and local regulations is mandatory for all disposal procedures.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to handle OVA (55-62) with appropriate personal protective equipment (PPE). The parent protein, Ovalbumin, is a known respiratory sensitizer, and the fine, lyophilized powder of peptides can be easily aerosolized.[1][2]
Mandatory PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[3]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][3]
-
Lab Coat: A buttoned lab coat is necessary to prevent skin contact.[3][4]
-
Respiratory Protection: All handling of lyophilized peptide powder should occur within a fume hood or biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Procedures
The correct disposal method for OVA (55-62) waste depends on its physical state (liquid or solid). Never dispose of peptides in the regular trash or down the drain.[3][4][5] All waste must be collected in designated, properly labeled hazardous waste containers.[2][6][7]
Liquid Waste Disposal
Liquid waste includes any solutions containing OVA (55-62), such as stock solutions, experimental buffers, or reaction mixtures.
| Step | Action | Detailed Protocol |
| 1 | Inactivation (Recommended) | While not always mandatory for non-hazardous peptides, inactivation through hydrolysis provides an added layer of safety.[3] To do this, carefully add the liquid peptide waste to a 1M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A common practice is to use a 1:10 ratio of waste to inactivation solution. Allow the mixture to react for at least 24 hours to ensure complete degradation of the peptide.[3] |
| 2 | Neutralization | After the 24-hour inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[3] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, slowly add a weak acid. |
| 3 | Collection | Transfer the neutralized solution into a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical contents.[7][8] |
| 4 | Storage and Disposal | Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[2][9] |
Solid Waste Disposal
Solid waste includes items contaminated with OVA (55-62), such as empty vials, pipette tips, gloves, and other labware.
| Step | Action | Detailed Protocol |
| 1 | Segregation | Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container.[3] Do not mix with non-hazardous or other types of waste. |
| 2 | Labeling | The container must be clearly labeled as "Hazardous Waste" and list the primary contaminant, "OVA (55-62)".[3][5] |
| 3 | Storage and Disposal | Store the sealed container in the designated Satellite Accumulation Area (SAA).[8] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3] |
Experimental Workflow & Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of OVA (55-62).
Caption: Workflow for the safe disposal of OVA (55-62) waste.
References
- 1. carlroth.com [carlroth.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling OVA (55-62) Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of the ovalbumin peptide fragment OVA (55-62). The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Disposable gown |
| Hand Protection | Disposable nitrile gloves | Double gloving with nitrile gloves |
| Eye & Face Protection | Safety glasses with side shields | Safety goggles or a full-face shield |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | N95 respirator or higher if there is a risk of aerosolization (e.g., when handling lyophilized powder). |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers |
Operational Plan: Handling and Experimental Protocol
The following is a step-by-step guide for the safe handling and use of OVA (55-62) peptide in a typical in vitro T-cell stimulation experiment.
Reconstitution of Lyophilized Peptide
-
Preparation: Before opening, allow the vial of lyophilized OVA (55-62) to equilibrate to room temperature in a desiccator to prevent condensation.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water is a suitable solvent. If solubility is an issue, a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with the appropriate sterile buffer (e.g., PBS or cell culture medium).[1] Always consult the manufacturer's instructions for the specific peptide lot.
-
Dissolution: Add the appropriate volume of sterile solvent to the vial to achieve the desired stock concentration. Mix gently by pipetting or vortexing at a low speed to ensure the peptide is fully dissolved. Avoid vigorous shaking.[1]
-
Sterilization: If the reconstituted peptide solution is not prepared from sterile components in an aseptic environment, it should be sterile-filtered through a 0.22 µm filter.
Experimental Protocol: In Vitro Stimulation of CD8+ T-Cells
This protocol outlines a general procedure for stimulating CD8+ T-cells with the OVA (55-62) peptide.
-
Cell Preparation: Isolate splenocytes from an appropriate mouse model (e.g., C57BL/6) and prepare a single-cell suspension.
-
Peptide Pulsing of Antigen-Presenting Cells (APCs):
-
Incubate a portion of the splenocytes (which include APCs) with the OVA (55-62) peptide at a final concentration typically ranging from 1-10 µg/mL.[2]
-
The incubation is usually carried out for 1-2 hours at 37°C in a CO2 incubator.
-
-
Co-culture:
-
After the pulsing step, co-culture the peptide-pulsed APCs with the remaining splenocyte population (containing the CD8+ T-cells) in a suitable cell culture plate.
-
Culture the cells for a period of 3-5 days at 37°C in a CO2 incubator.
-
-
Analysis: Following the co-culture period, the activation and proliferation of OVA (55-62)-specific CD8+ T-cells can be assessed using various immunological assays, such as ELISpot, intracellular cytokine staining, or proliferation assays.
Disposal Plan
All materials that have come into contact with the OVA (55-62) peptide should be treated as chemical waste and disposed of according to institutional and local regulations.[3][4]
| Waste Type | Disposal Procedure |
| Liquid Waste | Unused peptide solutions and cell culture media containing the peptide should be collected in a designated, clearly labeled hazardous waste container.[5] |
| Solid Waste | All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled biohazard or chemical waste container.[3][5] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[5] |
Visualizations
Caption: Workflow for the safe handling and disposal of OVA (55-62) peptide.
Caption: Experimental workflow for in vitro T-cell stimulation using OVA (55-62).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
